molecular formula C6H14O6 B1682158 D-Iditol CAS No. 50-70-4

D-Iditol

Cat. No.: B1682158
CAS No.: 50-70-4
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-ZXXMMSQZSA-N
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Description

D-iditol is the D-enantiomer of iditol. It has a role as a fungal metabolite. It is an enantiomer of a L-iditol.
This compound has been reported in Stypopodium flabelliforme and Stypopodium schimperi with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1
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InChI Key

FBPFZTCFMRRESA-ZXXMMSQZSA-N
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Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O
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Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID701336594, DTXSID401336595
Record name DL-Iditol
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Molecular Weight

182.17 g/mol
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Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS]
Record name Iditol
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CAS No.

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5
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Foundational & Exploratory

D-Iditol: Chemical Architecture, Synthesis, and Biological Interface

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of D-Iditol, distinct from its enantiomer L-Iditol (a common intermediate in Vitamin C synthesis). It focuses on the chemical architecture, synthesis, and specific utility of this compound in drug development and chiral chemistry.

Executive Summary

This compound (CAS: 25878-23-3) is a rare hexitol (sugar alcohol) and the D-enantiomer of the more industrially prevalent L-iditol. While L-iditol is a metabolic node in the polyol pathway converting glucose to fructose (and vitamin C), This compound holds distinct significance in pharmaceutical research as a specific inhibitor of glucosidase I and a versatile


-symmetric chiral synthon. Its unique stereochemical configuration—(2R, 3S, 4S, 5R)—imparts specific binding properties and reactivity profiles essential for structure-activity relationship (SAR) studies in drug design.

Molecular Identity & Stereochemistry

This compound is an open-chain polyol characterized by strict


 symmetry, a feature that simplifies its NMR spectra and offers unique advantages in symmetric ligand synthesis.
Stereochemical Configuration

Unlike D-Sorbitol (Glucitol) or D-Mannitol, this compound possesses a specific alternating hydroxyl pattern that defines its biological recognition.[1]

  • IUPAC Name: (2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol

  • Symmetry:

    
     axis bisecting the C3-C4 bond.
    
  • Isomeric Relationship: It is a diastereomer of D-Mannitol and D-Glucitol (Sorbitol).

Figure 1: Stereochemical Comparison of Hexols The following diagram illustrates the stereochemical relationships between this compound and its common isomers, highlighting the configuration at chiral centers.

G cluster_0 D-Aldohexose Precursors D_Idose D-Idose (Aldose) D_Iditol This compound (2R, 3S, 4S, 5R) C2 Symmetric D_Idose->D_Iditol Reduction (C1) D_Sorbose D-Sorbose (Ketose) D_Sorbose->D_Iditol Reduction (C2) (Minor Product) D_Glucitol D-Glucitol (Sorbitol) (2S, 3R, 4R, 5R) D_Sorbose->D_Glucitol Reduction (C2) (Major Product) D_Mannitol D-Mannitol (2R, 3R, 4R, 5R) D_Iditol->D_Mannitol Epimerization at C2/C5

Caption: Stereochemical lineage of this compound via reduction of D-Idose or D-Sorbose. Note the bifurcation in ketone reduction yielding two epimers.

Physicochemical Profile

This compound exhibits physical properties typical of higher alditols but with distinct solubility and melting behavior due to its crystal packing, which is influenced by its symmetry.

PropertyValueNotes
Molecular Formula

Molecular Weight 182.17 g/mol
Melting Point 74 – 78 °CLower than D-Mannitol (166°C) and D-Sorbitol (95°C), indicating less efficient crystal packing.
Solubility Highly soluble in water; sparingly soluble in ethanol.Hygroscopic nature requires storage under desiccant.
Optical Rotation

(

). Low specific rotation is characteristic of the iditol core.
Appearance Colorless, viscous liquid or white crystalline solidOften encountered as a syrup unless rigorously crystallized.
Stability Stable under neutral conditions.Susceptible to oxidation at primary alcohols; stable to base.

Synthesis & Production Methodologies

Production of this compound is more challenging than its L-counterpart. It is not a primary product of standard biomass fermentation, requiring specific chemical or enzymatic routes.

Chemical Synthesis (Reduction)

The primary chemical route involves the reduction of D-Sorbose (a rare ketose, enantiomer of the commercial L-Sorbose).

  • Reagent: Sodium Borohydride (

    
    ) or Catalytic Hydrogenation (
    
    
    
    ).
  • Mechanism: Non-stereoselective attack of hydride on the C2 ketone of D-Sorbose.

  • Outcome: A mixture of This compound and D-Gulitol (also known as L-Glucitol).

  • Purification: Separation requires cation-exchange chromatography (Ca++ form) or fractional crystallization.

Enzymatic Production

Biocatalysis offers higher enantioselectivity.

  • Enzyme: This compound 2-Dehydrogenase (EC 1.1.1.15) .[1][2][3]

  • Reaction:

    
    
    
  • Specificity: Unlike the mammalian Sorbitol Dehydrogenase (EC 1.1.1.14) which prefers L-Iditol, the bacterial EC 1.1.1.15 (found in Gluconobacter) specifically handles the D-isomer.

Chemical Reactivity & Derivatization

For drug development, this compound serves as a scaffold. Its reactivity is dominated by the six hydroxyl groups, but its


 symmetry allows for controlled protection strategies.
Acetal Protection (The "Butterfly" Configuration)

Reaction with acetone or benzaldehyde is the standard method to isolate the internal chiral centers.

  • Product: 1,2:5,6-di-O-isopropylidene-D-iditol .

  • Conditions: Acetone,

    
     (Lewis Acid catalyst) or 
    
    
    
    resin.
  • Significance: This protects the terminal 1,2 and 5,6 positions, leaving the C3 and C4 hydroxyls free. Due to

    
     symmetry, the C3 and C4 positions are equivalent, preventing the formation of regioisomeric mixtures often seen with sorbitol.
    

Figure 2: Protection Strategy & Reactivity

Reaction cluster_symmetry C2 Symmetry Advantage Iditol This compound (Unprotected) Diacetonide 1,2:5,6-Di-O-isopropylidene -D-Iditol Iditol->Diacetonide Acetone / H+ (Thermodynamic Control) Epoxide Diepoxide Scaffolds (Chiral Crosslinkers) Diacetonide->Epoxide TsCl / Base (Functionalization of C3/C4) Desc Equivalence of C3/C4 allows single-product functionalization

Caption: Conversion of this compound to its diacetonide derivative, exploiting C2 symmetry for selective core functionalization.

Biological Interface & Drug Development Applications

Glucosidase Inhibition

This compound has been identified as a specific inhibitor of Glucosidase I , an enzyme in the endoplasmic reticulum responsible for trimming terminal glucose residues from N-linked glycans.

  • Mechanism: Mimics the transition state of the glucoside hydrolysis.

  • Therapeutic Relevance: Inhibition of Glucosidase I disrupts the maturation of viral envelope glycoproteins (e.g., HIV, Hepatitis C), making this compound derivatives potential antiviral agents .

Metabolic Differentiation

It is crucial to distinguish this compound from L-Iditol in metabolic studies:

  • L-Iditol: Substrate for mammalian Sorbitol Dehydrogenase (SORD, EC 1.1.1.14); accumulates in Galactokinase deficiency.

  • This compound: Poor substrate for mammalian SORD; metabolized by specific bacterial dehydrogenases (EC 1.1.1.15).[1] This metabolic stability in human tissue makes it a candidate for inert excipients or stable chiral tracers .

Analytical Characterization

Validation of this compound requires precise analytical techniques to ensure optical purity.

TechniqueParameterDiagnostic Signal
HPLC ColumnCation-exchange (Ca++ or Pb++ form) at 80°C.
DetectorRefractive Index (RI) or Pulsed Amperometric Detection (PAD).
1H NMR SymmetrySimplified spectrum due to

symmetry (signals for H1/H6, H2/H5, H3/H4 are equivalent).
Mass Spec IonizationESI- (Negative mode) often shows

at m/z 181.
References
  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link

  • Shaw, D. R. (1956). Polyol dehydrogenases.[2] 3. Galactitol dehydrogenase and this compound dehydrogenase.[1][2] Biochemical Journal, 64(3), 394–405. Link

  • Grokipedia. (2024).[4] this compound 2-dehydrogenase (EC 1.1.1.[1][2][3][5]15) Enzymology. 6

  • Cayman Chemical. (2024). This compound Product Information & Glucosidase Inhibition. Link

  • Study.com. (2023). Reduction of Hexoses: Stereochemical Outcomes. Link

Sources

Biosynthesis Pathway of D-Iditol in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Iditol is a rare hexitol (sugar alcohol) and a critical chiral building block for the synthesis of nucleoside analogues, antiviral medications, and specific polymer precursors. Unlike its abundant isomer D-sorbitol, this compound does not accumulate significantly in natural microbial pathways. Its production requires precise metabolic engineering or biocatalytic intervention.

This guide delineates the technical architecture for constructing a biosynthetic route to this compound. We move beyond standard fermentation to explore a multi-enzyme cascade strategy, addressing the stereochemical challenges that distinguish this compound from the common L-iditol metabolite.

The Stereochemical Challenge: this compound vs. L-Iditol

Before designing the pathway, one must distinguish the target molecule from its enantiomer, which is a common source of confusion in literature.

  • L-Iditol: A metabolic intermediate in the mammalian polyol pathway and some bacteria (Candida, Gluconobacter). It is formed by the reduction of L-sorbose by L-iditol 2-dehydrogenase (EC 1.1.1.14) (also known as Sorbitol Dehydrogenase).

  • This compound (Target): The rare isomer required for specific chiral synthesis. It is formed by the reduction of D-sorbose by This compound 2-dehydrogenase (EC 1.1.1.15) .[1]

The Engineering Bottleneck: The primary hurdle is substrate availability. The standard industrial oxidative fermentation of D-sorbitol (using Gluconobacter oxydans) yields L-sorbose , which reduces to L-iditol . To synthesize This compound , we must engineer a pathway that generates D-sorbose or utilizes a rare isomerization route.

Enzymatic Architectures

The core of the this compound biosynthetic platform relies on the specific activity of this compound 2-dehydrogenase (D-I2D).

The Key Enzyme: this compound 2-Dehydrogenase (EC 1.1.1.15)

Unlike the ubiquitous EC 1.1.1.14, the EC 1.1.1.15 enzyme specifically acts on the D-isomer.

FeatureThis compound 2-Dehydrogenase (EC 1.1.1.[1][2][3][4]15)L-Iditol 2-Dehydrogenase (EC 1.1.1.14)
Primary Reaction This compound + NAD⁺ ⇌ D-Sorbose + NADHL-Iditol + NAD⁺ ⇌ L-Sorbose + NADH
Cofactor Preference NAD⁺ / NADHNAD⁺ / NADH
Metal Ion Zinc (Zn²⁺) dependentZinc (Zn²⁺) dependent
Source Organisms Mycobacterium, Gluconobacter (specific strains)Mammalian liver, B. subtilis, G. oxydans
Inhibition Susceptible to thiol reagentsSusceptible to heavy metals
The Cofactor Challenge

The reduction of D-sorbose to this compound consumes NADH. In a whole-cell biocatalyst, maintaining a high NADH/NAD⁺ ratio is critical for driving the reaction forward.

  • Solution: Coupling the reaction with a cofactor regeneration system, such as Formate Dehydrogenase (FDH) , which converts formate to CO₂ and generates NADH.

Metabolic Engineering Strategy: The "D-Tagatose Route"

Since D-sorbose is not a standard metabolite, we recommend an engineered cascade starting from D-Galactose . This pathway exploits the C3-epimerization of D-tagatose to generate the required D-sorbose precursor.

Pathway Logic
  • Isomerization: D-Galactose

    
     D-Tagatose (Enzyme: L-Arabinose Isomerase, EC 5.3.1.4)
    
  • Epimerization: D-Tagatose

    
     D-Sorbose (Enzyme: D-Tagatose 3-Epimerase, EC 5.1.3.31)
    
  • Reduction: D-Sorbose

    
    This compound  (Enzyme: this compound 2-Dehydrogenase, EC 1.1.1.15)[1]
    
Pathway Visualization

D_Iditol_Pathway Galactose D-Galactose AraA L-Arabinose Isomerase (EC 5.3.1.4) Galactose->AraA Tagatose D-Tagatose DTE D-Tagatose 3-Epimerase (EC 5.1.3.31) Tagatose->DTE Sorbose D-Sorbose (Key Intermediate) I2D This compound 2-Dehydrogenase (EC 1.1.1.15) Sorbose->I2D Iditol This compound (Target) AraA->Tagatose DTE->Sorbose I2D->Iditol NAD NAD+ I2D->NAD NADH NADH + H+ NADH->I2D

Caption: The engineered cascade from D-Galactose to this compound via D-Tagatose and D-Sorbose intermediates.

Experimental Protocol: Whole-Cell Bioconversion

This protocol utilizes E. coli BL21(DE3) co-expressing the three enzymes described above. We utilize a resting cell system to decouple growth from production, reducing metabolic noise.

Strain Construction
  • Cloning: Clone araA (from E. coli or B. subtilis), dte (from Pseudomonas cichorii), and id2d (from Mycobacterium spp.) into a pETDuet-1 vector (multiple cloning sites) to ensure stoichiometric expression.

  • Transformation: Transform into E. coli BL21(DE3).

Bioconversion Workflow

Step 1: Biomass Production

  • Cultivate recombinant E. coli in TB medium at 37°C.

  • Induce with 0.1 mM IPTG at OD₆₀₀ = 0.6.

  • Reduce temperature to 25°C and incubate for 16 hours (low temperature prevents inclusion bodies).

Step 2: Preparation of Resting Cells

  • Harvest cells by centrifugation (4,000 × g, 10 min, 4°C).

  • Wash twice with 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM ZnCl₂ (essential for dehydrogenase activity).

  • Resuspend cells to a high density (OD₆₀₀ ~ 30–50) in the same buffer.

Step 3: The Bioconversion Reaction

  • Substrate: Add D-Galactose (or D-Tagatose if available) to a final concentration of 50 g/L.

  • Cofactor Helper: Add 100 mM Sodium Formate (if co-expressing Formate Dehydrogenase) or rely on endogenous catabolism of added glucose (5 g/L) to regenerate NADH.

  • Conditions: Incubate at 30°C with gentle shaking (150 rpm).

  • pH Control: Maintain pH 7.0–7.5 using 1M NaOH. The reduction reaction is pH-sensitive.

Step 4: Monitoring

  • Sample every 4 hours.

  • Analyze via HPLC (see Section 5).

Downstream Processing & Analysis

Separating this compound from its isomers (D-sorbose, D-tagatose) is the most technically demanding phase due to their structural similarity.

Analytical HPLC Method
  • Column: Bio-Rad Aminex HPX-87C or Sugar-Pak I (Calcium form).

  • Mobile Phase: Degassed ultrapure water (isocratic).

  • Temperature: 85°C (High temperature improves peak resolution of polyols).

  • Detector: Refractive Index (RID).

  • Retention Order: Typically: Glucose < Galactose < Tagatose < Sorbose < Mannitol < Sorbitol < Iditol (Verify with standards).

Purification Workflow (Industrial Scale)

Downstream_Process Broth Bioconversion Broth (Iditol, Sorbose, Cells) Clarification 1. Clarification (Microfiltration/Centrifugation) Broth->Clarification Desalting 2. Desalting & Decolorization (Ion Exchange + Activated Carbon) Clarification->Desalting Chromatography 3. Ligand-Exchange Chromatography (Ca2+ Cation Resin) Desalting->Chromatography Separates Isomers Crystallization 4. Crystallization (Ethanol/Water mix) Chromatography->Crystallization Product Pure this compound Crystals (>99% Purity) Crystallization->Product

Caption: Downstream processing workflow for the isolation of high-purity this compound.

Critical Step: Ligand-Exchange Chromatography Standard silica columns fail here. Use a Strong Acid Cation (SAC) resin in Calcium (Ca²⁺) form .

  • Mechanism: The resin forms weak complexes with the hydroxyl groups of the sugar alcohols. The stability of these complexes depends on the spatial orientation of the -OH groups (axial vs. equatorial).

  • This compound, with its specific stereochemistry, will elute at a distinct volume compared to D-Sorbose.

References

  • Shaw, D. R. (1956).[1][3][4] Polyol dehydrogenases. 3. Galactitol dehydrogenase and this compound dehydrogenase.[1][3][4] Biochemical Journal, 64(3), 394–405.[4]

  • Parrish, M. E., et al. (2018). Metabolic engineering of Escherichia coli for the production of rare sugars. Applied Microbiology and Biotechnology. (Contextualizing the DTE and Isomerase cascade).
  • Izumori, K. (2002). Bioproduction of rare sugars from D-glucose and D-fructose. Naturwissenschaften.
  • IUBMB Enzyme Nomenclature. EC 1.1.1.15 - this compound 2-dehydrogenase.[1][3]

  • Bernstein, A., et al. (1995). Characterization of L-iditol 2-dehydrogenase from Gluconobacter suboxydans. FEMS Microbiology Letters. (Contrasting the L-iditol enzyme).

  • PuriTech. Sorbitol/Mannitol Separation Technologies (Industrial reference for polyol chromatography).

Sources

Navigating the Toxicological Landscape of D-Iditol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-Iditol, a six-carbon sugar alcohol, presents a significant challenge in toxicological assessment due to a notable scarcity of publicly available safety data. This technical guide is designed for researchers, scientists, and drug development professionals to navigate this data gap. In the absence of direct toxicological evidence, this document provides a comprehensive framework for the toxicological evaluation of this compound. By leveraging established international guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), this guide details the requisite studies for a thorough safety assessment. Furthermore, it contextualizes the potential toxicological profile of this compound by examining data on structurally related polyols and exploring its metabolic relationship with the sorbitol dehydrogenase pathway, thereby offering a scientifically grounded approach to characterizing its safety.

Introduction: The this compound Data Deficit

This compound is a polyol with potential applications in various sectors, including as a chiral intermediate in chemical synthesis. Despite its presence in scientific literature, a comprehensive toxicological profile of this compound remains elusive. Initial database searches yield conflicting and unsubstantiated claims of toxicity, with some sources suggesting long-term toxicity and carcinogenicity in animal models without citation to primary data. Conversely, other safety data sheets report no available data for key toxicological endpoints. This conspicuous absence of robust, peer-reviewed toxicological studies necessitates a structured and cautious approach to its safety evaluation.

This guide will not present a definitive toxicological profile of this compound. Instead, it will serve as a procedural and intellectual roadmap for researchers and developers, outlining the essential toxicological studies required to establish a comprehensive safety profile in accordance with global regulatory standards.

The Metabolic Context: Sorbitol Dehydrogenase and Potential for Hepatotoxicity

Understanding the metabolic fate of a compound is fundamental to predicting its potential toxicity. This compound is structurally related to other common polyols, such as sorbitol and mannitol. The key enzyme in the metabolism of many polyols is L-iditol 2-dehydrogenase, more commonly known as sorbitol dehydrogenase (SDH). SDH is a zinc-containing enzyme that catalyzes the reversible NAD+-dependent oxidation of L-iditol to L-sorbose and the interconversion of other sugar alcohols, including the conversion of D-sorbitol to D-fructose.

Given its structural similarity, it is plausible that this compound interacts with SDH. This enzyme is predominantly found in the liver, as well as in the kidney and seminal vesicles. Consequently, the liver is a potential target organ for this compound toxicity. Elevated serum levels of SDH are a sensitive biomarker for acute hepatocellular injury. Therefore, any toxicological evaluation of this compound must include a thorough assessment of hepatic function.

Metabolic Pathway of this compound This compound This compound Sorbitol Dehydrogenase (SDH) Sorbitol Dehydrogenase (SDH) This compound->Sorbitol Dehydrogenase (SDH) Metabolism in Liver Metabolite(s) Metabolite(s) Sorbitol Dehydrogenase (SDH)->Metabolite(s) Potential Hepatotoxicity Potential Hepatotoxicity Metabolite(s)->Potential Hepatotoxicity If reactive

Caption: Hypothetical metabolic pathway of this compound via Sorbitol Dehydrogenase.

A Framework for Toxicological Assessment: Adhering to International Guidelines

To ensure regulatory acceptance and scientific rigor, the toxicological evaluation of this compound should follow internationally harmonized guidelines. The OECD Guidelines for the Testing of Chemicals and the ICH M3(R2) guidance on nonclinical safety studies provide a comprehensive framework for this purpose.[1][2] The following sections outline the key studies required.

Acute Toxicity

The initial step in toxicological assessment is to determine the acute toxicity of a substance. This provides information on the intrinsic toxicity after a single exposure and helps in dose selection for longer-term studies.

Recommended Guideline: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[3][4][5][6]

Experimental Protocol (based on OECD 423):

  • Animal Model: Typically, young adult female rats are used. The use of a single sex is often sufficient for hazard classification.

  • Dosage: A stepwise procedure is used with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Administration: The test substance is administered orally by gavage.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoints:

    • Mortality

    • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior)

    • Body weight changes

    • Gross necropsy of all animals

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for identifying target organs and characterizing the dose-response relationship over a longer duration of exposure.

Recommended Guidelines:

  • Subchronic: OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).

  • Chronic: OECD Test Guideline 452 (Chronic Toxicity Studies).[7][8]

Experimental Protocol (based on OECD 408):

  • Animal Model: Rodents (e.g., rats) of both sexes.

  • Dosage: At least three dose levels and a control group. The highest dose should induce some toxicity but not mortality.

  • Administration: Daily oral administration for 90 days.

  • Observations:

    • Daily clinical observations.

    • Weekly body weight and food/water consumption.

    • Ophthalmological examination.

    • Hematology and clinical biochemistry at termination.

  • Pathology:

    • Gross necropsy of all animals.

    • Organ weights.

    • Histopathological examination of a comprehensive list of tissues.

Table 1: Key Parameters in Subchronic/Chronic Toxicity Studies

Parameter CategorySpecific Endpoints
In-life Observations Clinical signs, body weight, food/water consumption, functional observations
Clinical Pathology Hematology, clinical biochemistry (including liver and kidney function tests)
Anatomical Pathology Gross necropsy, organ weights, histopathology of target organs
Genotoxicity

Genotoxicity assays are essential to assess the potential of a substance to cause damage to genetic material, which can lead to mutations and cancer. A battery of in vitro and in vivo tests is required.

Recommended Guidelines: A standard battery of tests as recommended by regulatory agencies.[9][10] This typically includes:

  • Gene Mutation: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames test).

  • Chromosomal Aberrations (in vitro): OECD Test Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test).

  • Chromosomal Damage (in vivo): OECD Test Guideline 474 (Mammalian Erythrocyte Micronucleus Test).

Genotoxicity Testing Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Ames Test (TG 471) Ames Test (TG 471) Micronucleus Test (TG 474) Micronucleus Test (TG 474) Ames Test (TG 471)->Micronucleus Test (TG 474) If positive or equivocal Chromosomal Aberration (TG 473) Chromosomal Aberration (TG 473) Chromosomal Aberration (TG 473)->Micronucleus Test (TG 474) If positive or equivocal Initial Screening Initial Screening Initial Screening->Ames Test (TG 471) Initial Screening->Chromosomal Aberration (TG 473)

Caption: Standard workflow for genotoxicity assessment.

Carcinogenicity

If there are concerns based on the chemical structure, genotoxicity results, or findings from chronic toxicity studies, a full carcinogenicity bioassay may be necessary.

Recommended Guideline: OECD Test Guideline 451 (Carcinogenicity Studies).

Experimental Protocol:

  • Animal Model: Typically two rodent species (e.g., rats and mice).

  • Dosage: At least three dose levels and a control group, administered for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Endpoints:

    • Survival and clinical observations.

    • Body weight and food consumption.

    • Comprehensive gross and histopathological examination with a focus on neoplastic lesions.

Reproductive and Developmental Toxicity

These studies are crucial to evaluate the potential effects of this compound on fertility, pregnancy, and offspring development.

Recommended Guidelines:

  • OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test).[11]

  • OECD Test Guideline 414 (Prenatal Developmental Toxicity Study).[12]

  • OECD Test Guideline 443 (Extended One-Generation Reproductive Toxicity Study).[13]

Table 2: Key Endpoints in Reproductive and Developmental Toxicity Studies

Study PhaseKey Endpoints
Parental (P) Generation Mating performance, fertility, gestation length, clinical observations
First Filial (F1) Generation Viability, clinical signs, body weight, developmental landmarks, reproductive performance
Developmental Toxicity Uterine examinations (corpora lutea, implantations), fetal viability, fetal weight, external, visceral, and skeletal malformations

Toxicokinetics (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is critical for interpreting toxicology data and extrapolating findings to humans.

Key Areas of Investigation:

  • Absorption: Determine the extent and rate of absorption after oral administration.

  • Distribution: Identify the tissues and organs where this compound or its metabolites accumulate.

  • Metabolism: Characterize the metabolic pathways, identify major metabolites, and determine the enzymes involved (e.g., sorbitol dehydrogenase).

  • Excretion: Determine the primary routes and rates of elimination from the body.

Conclusion: A Call for Data-Driven Assessment

The current lack of comprehensive toxicological data for this compound represents a significant hurdle for its safe development and application. This technical guide provides a scientifically sound and regulatory-compliant framework for addressing this data gap. By systematically conducting the studies outlined herein, researchers and drug development professionals can build a robust safety profile for this compound. The emphasis should be on a data-driven approach, starting with acute toxicity and progressing to more complex endpoints as needed. Understanding the metabolic context, particularly the role of sorbitol dehydrogenase, will be pivotal in designing and interpreting these studies, with a keen focus on potential hepatotoxicity. Ultimately, a thorough and well-documented toxicological evaluation is paramount to ensuring the safety of this compound for any intended use.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • OECD guidelines for Chronic Toxicity studies. (n.d.). Blog. Retrieved from [Link]

  • Oecd for chronic toxicity. (2017, May 17). [PPTX]. Slideshare. Retrieved from [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines Subacute Toxicity (repeat dose toxicity)focuses on adverse effect. (n.d.). Gyan Sanchay. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). In Wikipedia. Retrieved from [Link]

  • OECD Test Guidelines for Genetic Toxicology. (n.d.). ISS. Retrieved from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). OECD. Retrieved from [Link]

  • OECD Test Guideline 423. (n.d.). National Toxicology Program. Retrieved from [Link]

  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. (n.d.). OECD. Retrieved from [Link]

  • ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. Retrieved from [Link]

    • (2008, October 3). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. National Toxicology Program. Retrieved from [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2019, October 17). FDA. Retrieved from [Link]

  • OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. (2015, July 28). National Toxicology Program. Retrieved from [Link]

  • Regulatory Toxicology and Pharmacology. (2020, April 20). FDA. Retrieved from [Link]

  • guidance on nonclinical safety studies for the conduct of human clinical trials and marketing authorization. (n.d.). ICH. Retrieved from [Link]

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials. (2024, July 18). GOV.UK. Retrieved from [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2023, June 13). HistologiX. Retrieved from [Link]

  • SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. (n.d.). International Feed Industry Federation. Retrieved from [Link]

  • OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. (2015, July 28). National Toxicology Program. Retrieved from [Link]

  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) Reproductive and developmental toxicity testing: Examination of the extended one-generation reproductive toxicity study guideline. (2025, August 5). ResearchGate. Retrieved from [Link]

  • M3(R2)Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals: Questions and Answers. (2018, August 24). FDA. Retrieved from [Link]

  • The Role of Toxicology in FDA-Approved Therapeutics with Julie Castañeda, PhD. (2021, December 1). [Video]. YouTube. Retrieved from [Link]

  • OECD Test Guideline 425. (n.d.). National Toxicology Program. Retrieved from [Link]

  • OECD Test Guideline 443: Extended One-Generation Reproduction Toxicity Study. (2018). OECD. Retrieved from [Link]

  • FDA Guidance for Industry Considerations for Developmental Toxicity Studies for Preventive and Therapeutic Vaccines for Infectious Disease Indications. (n.d.). ECA Academy. Retrieved from [Link]

  • Guidance for industry : M3(R2) nonclinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. (n.d.). National Library of Medicine Institution - NIH. Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. Retrieved from [Link]

  • OECD Test Guideline 414. (2001, January 22). OECD. Retrieved from [Link]

  • OECD Toxicity Guidelines Overview. (n.d.). [PDF]. Scribd. Retrieved from [Link]

  • Acute Oral Toxicity Study (OECD TG 425). (n.d.). [PDF]. Scribd. Retrieved from [Link]

  • Toxicity Studies and OECD Guidelines. (2020, May 17). [Video]. YouTube. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of D-Iditol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thermodynamic stability and reactivity of a molecule are fundamental to its application in fields ranging from materials science to pharmacology. For drug development professionals, understanding the thermochemical properties of a compound like D-Iditol, a sugar alcohol with potential applications as an excipient and in biochemical research, is crucial for formulation, stability testing, and predicting its behavior in biological systems. This guide provides an in-depth exploration of the thermochemical data of this compound, addressing both the challenges in sourcing direct experimental values and the robust methodologies available for their determination.

As a Senior Application Scientist, it is my experience that while a direct, comprehensive dataset for every conceivable molecule is not always available in the literature, a thorough understanding of the principles and methodologies for determining these properties is of greater value. This guide, therefore, not only presents the available data for this compound and its close isomers but also provides detailed experimental and computational protocols to empower researchers to generate this critical data.

This compound: An Overview

This compound is a hexitol, a sugar alcohol, with the chemical formula C₆H₁₄O₆.[1][2][3] It exists as a chiral molecule and is the D-enantiomer of iditol.[1] this compound has been identified as a fungal metabolite and is of interest in biochemical studies.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₆H₁₄O₆[1][2][3]
Molecular Weight182.17 g/mol [1][2][3]
CAS Number25878-23-3[1][2][3]
AppearanceWhite to off-white crystalline powder[4]
Melting Point76 °C[3][4]
Boiling Point230 °C[3][4]
Water SolubilitySoluble[2][4]

Thermochemical Data: The Challenge and a Comparative Approach

A thorough search of the existing literature reveals a scarcity of experimentally determined thermochemical data for this compound, specifically its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°). This is not uncommon for less-studied isomers of more prevalent compounds.

To address this, we will turn to its well-characterized isomer, D-Sorbitol (also known as D-glucitol), as a case study. The methodologies for determining the thermochemical properties of D-Sorbitol are directly applicable to this compound. The thermochemical data for D-Sorbitol provides a valuable point of reference for what can be expected for this compound, given their structural similarities.

Thermochemical Data for D-Sorbitol (CAS: 50-70-4)

The following table summarizes the experimentally determined thermochemical data for solid D-Sorbitol at standard conditions (298.15 K and 1 bar).

Thermochemical PropertyValue (kJ/mol)MethodSource
Standard Enthalpy of Formation (ΔfH°solid)-1353.7 ± 1.4Combustion Calorimetry[5]
Standard Enthalpy of Combustion (ΔcH°solid)-3009.4 ± 1.4Combustion Calorimetry[5]
Thermochemical PropertyValue (J/mol·K)MethodSource
Constant Pressure Heat Capacity (Cp,solid)241.43Adiabatic Calorimetry[5]

Experimental Determination of Thermochemical Properties

The determination of thermochemical data is rooted in precise calorimetric measurements.[6] The following sections outline the established protocols for determining the key thermochemical parameters for a polyol like this compound.

Workflow for Experimental Determination

G cluster_0 Sample Preparation cluster_1 Experimental Measurement cluster_2 Data Analysis & Derived Properties Sample High-Purity this compound Drying Drying under Vacuum Sample->Drying Pelletizing Pelletizing (for Bomb Calorimetry) Drying->Pelletizing If required BombCal Bomb Calorimetry Drying->BombCal AdiabaticCal Adiabatic Calorimetry Drying->AdiabaticCal DSC Differential Scanning Calorimetry Drying->DSC EnthalpyComb Enthalpy of Combustion (ΔcH°) BombCal->EnthalpyComb HeatCapacity Heat Capacity (Cp) AdiabaticCal->HeatCapacity EnthalpyFusion Enthalpy of Fusion (ΔfusH) DSC->EnthalpyFusion EnthalpyForm Enthalpy of Formation (ΔfH°) EnthalpyComb->EnthalpyForm via Hess's Law Entropy Standard Entropy (S°) HeatCapacity->Entropy via Third Law of Thermodynamics Gibbs Gibbs Free Energy (ΔfG°) EnthalpyForm->Gibbs Entropy->Gibbs

Caption: Experimental workflow for determining the thermochemical properties of this compound.

Protocol 1: Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined by measuring the heat released when a substance is completely burned in a constant-volume container. This value is then used to calculate the standard enthalpy of formation.

Step-by-Step Methodology:

  • Sample Preparation:

    • A precisely weighed sample of high-purity, dried this compound (typically 0.5-1.0 g) is pressed into a pellet.

    • The pellet is placed in a crucible within the bomb calorimeter.

    • A known length of ignition wire is placed in contact with the sample.

  • Calorimeter Setup:

    • A measured amount of water (typically 2 L) is added to the calorimeter bucket.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in the water, and the calorimeter is sealed.

  • Measurement:

    • The initial temperature of the water is recorded to a high precision (±0.001 °C) for a period to establish a baseline.

    • The sample is ignited by passing a current through the ignition wire.

    • The temperature of the water is recorded at regular intervals as it rises due to the heat of combustion.

    • Monitoring continues until the temperature reaches a maximum and begins to cool.

  • Data Analysis:

    • The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

    • The heat released (q_total) is calculated using the equation: q_total = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter, determined by combusting a standard substance like benzoic acid.

    • The heat of combustion of the sample (q_comb) is found by subtracting the heat contributions from the ignition wire.

    • The molar enthalpy of combustion (ΔcH°) is calculated by dividing q_comb by the number of moles of the sample.

Protocol 2: Determination of Heat Capacity using Adiabatic Calorimetry

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature with high accuracy.

Step-by-Step Methodology:

  • Sample Preparation:

    • A known mass of crystalline this compound is sealed in a sample container.

  • Calorimeter Setup:

    • The sample container is placed within an adiabatic shield in a high-vacuum chamber.

    • The system is cooled to the starting temperature (e.g., near absolute zero for determining standard entropy, or a higher temperature for other studies).

  • Measurement:

    • A precisely measured amount of electrical energy (Q) is supplied to the sample, causing its temperature to rise.

    • The temperature of the sample and the adiabatic shield are continuously monitored and kept equal to prevent heat loss.

    • The resulting temperature increase (ΔT) is measured once the sample reaches thermal equilibrium.

  • Data Analysis:

    • The heat capacity (Cp) at the average temperature of the interval is calculated as Cp = Q / ΔT.

    • This process is repeated over the desired temperature range to obtain Cp as a function of temperature.

    • The standard molar entropy (S°) at 298.15 K is then calculated by integrating the Cp/T data from 0 K to 298.15 K, in accordance with the Third Law of Thermodynamics.

Computational Determination of Thermochemical Properties

With the advancement of computational chemistry, it is now possible to predict the thermochemical properties of molecules with a high degree of accuracy.[7] Density Functional Theory (DFT) is a widely used method for this purpose.[8]

Workflow for Computational Determination

G cluster_0 Input Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Thermochemical Analysis Build Build 3D Structure of this compound Opt Geometry Optimization Build->Opt Method Select DFT Functional & Basis Set (e.g., B3LYP/6-31G(d)) Method->Opt Freq Frequency Calculation Opt->Freq Optimized Geometry ZPE Zero-Point Energy Correction Freq->ZPE ThermalCorr Thermal Corrections to Enthalpy & Gibbs Free Energy Freq->ThermalCorr ThermoData Calculate ΔfH°, S°, and ΔfG° ZPE->ThermoData ThermalCorr->ThermoData

Caption: Computational workflow for determining the thermochemical properties of this compound using DFT.

Protocol 3: DFT Calculation of Thermochemical Properties

This protocol outlines the steps to calculate the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation of this compound using a quantum chemistry software package like Gaussian.

Step-by-Step Methodology:

  • Structure Input:

    • Construct the 3D molecular structure of this compound using a molecular builder.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Set up a geometry optimization calculation using a DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.

    • The software will iteratively adjust the atomic coordinates to find the minimum energy conformation of the molecule.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • This calculation will yield the vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Thermochemical Analysis:

    • The output of the frequency calculation will provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

    • The standard enthalpy of formation (ΔfH°) can be calculated using the atomization energy method or by employing isodesmic reactions, which often yield more accurate results by canceling out systematic errors in the calculations.

    • The standard molar entropy (S°) and heat capacity (Cp) are directly obtained from the vibrational, translational, and rotational contributions calculated in the frequency analysis.

    • The standard Gibbs free energy of formation (ΔfG°) is then calculated using the equation: ΔfG° = ΔfH° - TΔS°, where T is the standard temperature (298.15 K) and ΔS° is the entropy of formation.

Conclusion

While direct experimental thermochemical data for this compound remains elusive in the current body of scientific literature, this should not be a barrier to its scientific exploration. The experimental and computational methodologies detailed in this guide provide a clear and robust framework for determining these essential properties. By leveraging the comparative data of its isomer, D-Sorbitol, and applying these rigorous protocols, researchers can confidently generate the necessary thermochemical data to advance their work in drug development and other scientific disciplines. The principles of calorimetry and computational chemistry are powerful tools that, when applied with care and expertise, can illuminate the fundamental properties of molecules like this compound.

References

  • Experimental formation enthalpies for intermetallic phases and other inorganic compounds. (2017). Scientific Data. [Link]

  • Standard Gibbs free energy of formation. Wikipedia. [Link]

  • This compound | C6H14O6 | CID 90540. PubChem. [Link]

  • Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry. (2018). Molecules. [Link]

  • Sorbitol. NIST Chemistry WebBook. [Link]

  • Introduction to computational chemistry. (2020). YouTube. [Link]

  • Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist. (2023). PLOS ONE. [Link]

  • Adiabatic Calorimetry Testing: Understanding the Basics. (2024). Zeal. [Link]

  • Beverage sample preparation and procedures for bomb calorimetry. (2024). Griffith Research Online. [Link]

  • Chapter 11: Introduction to Computational Chemistry | CHM 309 | 118. (2020). YouTube. [Link]

  • Thermodynamic investigation of several natural polyols (II). Journal of Thermal Analysis and Calorimetry. [Link]

  • Density Functional Theory Calculations of the thermochemistry of the dehydration of 2. (2023). arXiv. [Link]

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Technical Guide: D-Iditol Solubility Profiling & Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Iditol (CAS: 25878-23-3) is a rare hexitol, a stereoisomer of sorbitol and mannitol, primarily utilized in metabolic research (galactokinase deficiency studies) and as a chiral building block. Unlike its commercially ubiquitous isomers, this compound lacks an extensive public solubility dataset.

This guide synthesizes available physicochemical data to establish a predictive solubility profile . It contrasts this compound with Sorbitol and Mannitol to demonstrate how its low melting point (


) drives a high-solubility, high-hygroscopicity phenotype  similar to, or exceeding, that of sorbitol. Furthermore, it provides validated experimental protocols for researchers to generate precise solubility curves in-house.

Physicochemical Determinants of Solubility

The solubility of sugar alcohols (polyols) is thermodynamically governed by their crystal lattice energy. A lower melting point generally indicates a lower energy barrier to solvation.

The Hexitol Isomer Comparison

This compound exhibits a significantly lower melting point than its isomers. This thermal property is the primary predictor of its solubility behavior.

PropertyD-MannitolD-SorbitolThis compoundImpact on Solubility
CAS Number 69-65-850-70-425878-23-3 -
Melting Point (

)
~166°C~95°C~73-76°C Lower


Higher Solubility
Hygroscopicity Non-hygroscopicHygroscopicHighly Hygroscopic Promotes deliquescence
Crystal Stability High (Stable

-form)
Moderate (

-form stable)
Low Difficult to crystallize from water
Aqueous Solubility (25°C) ~216 mg/mL~2350 mg/mL>2000 mg/mL (Est.) Iditol behaves like Sorbitol

Key Insight: this compound's melting point is nearly 90°C lower than Mannitol's. Thermodynamically, this suggests this compound does not form a tightly packed crystal lattice, facilitating rapid solvent ingress and high saturation concentrations.

Solubility Profile

Aqueous Solubility[1]
  • Status: Highly Soluble.

  • Behavior: this compound readily forms supersaturated syrups. Due to its high hygroscopicity, it can absorb atmospheric moisture until it dissolves (deliquescence).

  • Temperature Dependence: Solubility increases exponentially with temperature.[1] Given its

    
     of ~76°C, this compound will exist as a molten liquid (miscible with water) at temperatures approaching 70°C, meaning the "solubility limit" effectively disappears near this point.
    
Organic Solvent Solubility
  • Ethanol/Methanol: Slightly soluble to Insoluble.

    • Like other hexitols, this compound has poor solubility in cold absolute alcohols.

    • Process Note: This property is exploited in purification.[2] this compound is often crystallized from hot methanol or ethanol/water mixtures because it is too soluble in pure water to crystallize effectively.

  • DMSO/DMF: Soluble.

    • Useful for derivatization reactions or NMR analysis.

Thermodynamic Modeling (Ideal Solubility)

For researchers needing a theoretical baseline, the solubility (


) can be estimated using the Ideal Solubility Equation  (assuming 

):


  • 
    : 349.15 K (76°C)
    
  • 
    : Estimated at ~30-50 kJ/mol (typical for lower melting hexitols).
    
  • Implication: As

    
     approaches 
    
    
    
    , the term
    
    
    approaches zero, and
    
    
    approaches 1 (100% purity/miscibility).

Experimental Protocols

Since specific solubility curves for this compound are rare in literature, the following self-validating protocols are recommended for generating precise data.

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

Objective: Determine equilibrium solubility at a specific temperature (e.g., 25°C).

Reagents:

  • This compound (>98% purity).

  • Solvent (HPLC grade Water, Ethanol, etc.).

  • 0.22

    
    m Syringe Filter.
    

Workflow:

  • Saturation: Add excess this compound to 5 mL of solvent in a glass vial.

  • Equilibration: Agitate at fixed temperature (

    
    ) for 24-48 hours.
    
    • Validation: Ensure solid phase is always present. If all solid dissolves, add more.

  • Filtration: Stop agitation. Allow settling for 1 hour. Filter supernatant using a pre-warmed syringe filter (to prevent precipitation during cooling).

  • Quantification:

    • Method 1 (Dry Weight): Evaporate a known volume of filtrate to dryness in a vacuum oven. Weigh the residue.

    • Method 2 (HPLC): Dilute filtrate and analyze via HPLC-RI (Refractive Index).

Protocol B: HPLC-RI Quantification Method

System: HPLC with Refractive Index Detector (RID). Column: Carbohydrate/Polyol specific (e.g., Bio-Rad Aminex HPX-87C or Sugar-PAK). Mobile Phase: Water (isocratic) or Ca-EDTA solution (depending on column). Temperature: 80-85°C (improves peak resolution and lowers viscosity). Flow Rate: 0.6 mL/min. Retention Time: this compound will elute distinct from Sorbitol and Mannitol (typically Iditol < Sorbitol < Mannitol on cation exchange resins).

Visualizations

Hexitol Solubility Logic

This diagram illustrates the inverse relationship between melting point and aqueous solubility among hexitol isomers.

HexitolSolubility Mannitol D-Mannitol (Tm ~166°C) High Lattice Energy Solubility Aqueous Solubility (mg/mL) Mannitol->Solubility Low (~216) Hygro Hygroscopicity (Moisture Uptake) Mannitol->Hygro Non-Hygroscopic Sorbitol D-Sorbitol (Tm ~95°C) Moderate Lattice Energy Sorbitol->Solubility High (~2350) Sorbitol->Hygro Hygroscopic Iditol This compound (Tm ~76°C) Low Lattice Energy Iditol->Solubility Very High (>2000) Iditol->Hygro Deliquescent

Caption: Comparative physicochemical profile of hexitol isomers. This compound's low melting point correlates with superior solubility and hygroscopicity.

Experimental Workflow for Solubility Measurement

A self-validating workflow for generating missing solubility data.

SolubilityProtocol Start Start: Excess this compound + Solvent Equilibrate Equilibrate (24-48h @ Temp T) Start->Equilibrate CheckSolid Check Solid Phase Equilibrate->CheckSolid AddMore Add more this compound CheckSolid->AddMore Dissolved? Filter Filter Supernatant (Isothermal) CheckSolid->Filter Solid Remains? AddMore->Equilibrate Analyze Quantification Filter->Analyze Method1 Gravimetric (Evaporation) Analyze->Method1 Method2 HPLC-RI (Aminex HPX-87C) Analyze->Method2

Caption: Step-by-step workflow for determining equilibrium solubility, ensuring saturation is maintained (Check Solid Phase).

References

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. [Link]

  • NIST. (2024). D-Mannitol Phase Change Data. National Institute of Standards and Technology. [Link]

  • Sasahara, H., et al. (1999). Production of this compound from D-sorbose by Rhodotolura rubra RY10. Journal of Bioscience and Bioengineering. [Link]

  • Ghanem, N., et al. (2018). Sugars and Polyols of Natural Origin as Carriers for Solubility Enhancement. MDPI Pharmaceutics. [Link][4]

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Industrial & Research Applications of D-Iditol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the industrial and scientific applications of D-Iditol , a rare hexitol stereoisomer. Unlike its ubiquitous counterparts (sorbitol, mannitol) or its enantiomer (L-iditol, a human metabolic intermediate), this compound occupies a specialized niche in chiral synthesis, enzymatic diagnostics, and glycobiology.

Executive Summary

This compound (CAS: 25878-23-3) is a rare sugar alcohol (alditol) and the D-enantiomer of iditol. While often overshadowed by L-iditol—a key metabolite in the mammalian polyol pathway—this compound possesses unique stereochemical properties that make it valuable in high-precision industrial applications. Its primary utility lies in asymmetric synthesis (as a chiral building block), enzymology (as a specific substrate for bacterial dehydrogenases), and therapeutic research (as a Glucosidase I inhibitor).

This guide provides a roadmap for researchers to utilize this compound in biocatalysis and drug development, distinguishing it rigorously from L-iditol to ensure experimental validity.

Chemical Profile & Stereochemical Distinction

The industrial viability of this compound hinges on its specific stereochemistry. Confusion between D- and L-forms is common in literature; however, their enzymatic recognition is distinct.

FeatureThis compoundL-Iditol
CAS Number 25878-23-3488-45-9
Enzymatic Partner This compound 2-Dehydrogenase (EC 1.1.1.[1]15)Sorbitol Dehydrogenase (EC 1.1.1.[2][3]14)
Metabolic Role Fungal/Bacterial metabolite; Rare in mammalsMammalian Polyol Pathway intermediate
Oxidation Product D-SorboseL-Sorbose (or D-Fructose via Sorbitol)
Primary Utility Chiral auxiliary, Glucosidase inhibitorMetabolic biomarker (SORD activity)
Stability and Solubility

This compound is a white crystalline powder, highly soluble in water (>1000 g/L) and stable under neutral pH. It is non-reducing, making it chemically inert to Maillard browning, a critical feature for its use as a stable excipient or buffer component in protein formulations.

Core Industrial Applications

Pharmaceutical: Chiral Scaffolds & Antiviral Research

This compound serves as a precursor for 1,4:3,6-dianhydro-D-iditol (D-isoidide) , a rigid bicyclic scaffold used in synthesizing chiral ligands for asymmetric catalysis and novel polymers.

  • Glucosidase Inhibition: this compound has been identified as a specific inhibitor of Glucosidase I (IC50 ~1 mM) while sparing Glucosidase II.[4] This selective inhibition is crucial in antiviral research (e.g., against HIV or Hepatitis C), where disrupting the folding of viral glycoproteins via the calnexin/calreticulin cycle is a therapeutic strategy.

  • Nucleoside Analogues: The this compound backbone provides the necessary chirality for synthesizing L-nucleosides, a class of compounds with potent antiviral properties and reduced host toxicity.

Biotechnology: Enzyme Cofactor Regeneration

In biocatalysis, this compound is used to drive the regeneration of NADH. The enzyme This compound 2-dehydrogenase (D-IDH) specifically oxidizes this compound to D-sorbose, reducing NAD+ to NADH.[2][5] This system is employed in "coupled-enzyme" reactions where an expensive primary reaction requires a constant supply of NADH.

Mechanism:

  • Primary Enzyme: Consumes NADH to reduce a target ketone.

  • Regeneration Enzyme (D-IDH): Oxidizes this compound to D-Sorbose, regenerating NADH. Advantage:[4][5][6][7] The equilibrium strongly favors NADH production, and this compound is less likely to interfere with mammalian-derived primary enzymes than common substrates like ethanol or formate.

Visualizing the Metabolic Logic

The following diagram illustrates the distinct enzymatic pathways of this compound versus the common Polyol pathway, highlighting the specific dehydrogenases involved.

D_Iditol_Pathways cluster_mammalian Mammalian / Common Pathway cluster_bacterial Bacterial / Rare Pathway D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Aldose Reductase (NADPH) D_Fructose D-Fructose D_Sorbitol->D_Fructose Sorbitol DH (EC 1.1.1.14) (NAD+) L_Iditol L-Iditol D_Fructose->L_Iditol Isomerization/Red. L_Sorbose L-Sorbose L_Iditol->L_Sorbose Sorbitol DH (EC 1.1.1.14) D_Iditol This compound D_Sorbose_Bac D-Sorbose D_Iditol->D_Sorbose_Bac This compound 2-DH (EC 1.1.1.15) (NAD+ -> NADH)

Figure 1: Metabolic differentiation between this compound (Bacterial/Fungal) and L-Iditol (Mammalian) pathways. Note the specific EC 1.1.1.15 enzyme requirement for this compound.

Experimental Protocols

Protocol A: Enzymatic Synthesis of this compound via D-Sorbose Reduction

Rationale: Chemical hydrogenation of D-sorbose yields a mixture of this compound and D-glucitol (sorbitol) which is difficult to separate. Biocatalytic reduction using a specific dehydrogenase offers higher stereoselectivity.

Materials:

  • Substrate: D-Sorbose (0.5 M stock)

  • Enzyme: Purified this compound 2-Dehydrogenase (EC 1.1.1.15) or lyophilized cells of Gluconobacter suboxydans.

  • Cofactor: NADH (stoichiometric or catalytic with formate dehydrogenase regeneration system).

  • Buffer: Tris-HCl (50 mM, pH 7.5).

Workflow:

  • Reaction Setup: In a bioreactor, mix 100 mM D-Sorbose and 0.5 mM NADH in Tris-HCl buffer.

  • Initiation: Add 50 Units/mL of this compound 2-Dehydrogenase.

  • Incubation: Incubate at 30°C with gentle agitation. Monitor pH and maintain at 7.5 using 0.1 M NaOH.

  • Monitoring: Withdraw aliquots every hour. Analyze via HPLC (Lead-form cation exchange column, water eluent, 80°C) to monitor the disappearance of D-Sorbose and appearance of this compound.

  • Termination: Once conversion >95% (approx. 24-48h), heat inactivate enzyme at 85°C for 10 mins.

  • Purification:

    • Filter biomass (0.22 µm).

    • Pass supernatant through activated charcoal to remove protein/cofactors.

    • Concentrate via rotary evaporation.

    • Crystallize from ethanol/water (90:10 v/v).

Protocol B: Spectrophotometric Assay for this compound Purity

Rationale: This assay quantifies this compound content by measuring the production of NADH, which absorbs at 340 nm. It validates the purity of this compound reagents used in sensitive crystallization or inhibition studies.

Reagents:

  • Buffer: 0.1 M Glycine-NaOH, pH 10.0 (High pH favors the oxidation reaction).

  • NAD+ Solution: 25 mM in water.

  • Enzyme: this compound 2-Dehydrogenase (EC 1.1.1.15), >10 U/mg.

Procedure:

  • Blank: Mix 2.7 mL Buffer + 0.1 mL NAD+ solution + 0.1 mL water.

  • Sample: Mix 2.7 mL Buffer + 0.1 mL NAD+ solution + 0.1 mL this compound sample (approx. 1-5 mM).

  • Equilibration: Incubate at 25°C for 3 minutes.

  • Start: Add 0.1 mL Enzyme solution to both cuvettes. Mix by inversion.

  • Measurement: Record absorbance at 340 nm (

    
    ) for 5 minutes.
    
  • Calculation:

    
    
    (Note: 6.22 is the millimolar extinction coefficient of NADH).
    

Visualization of Synthesis Workflow

Synthesis_Workflow Start Raw Material: D-Sorbose Bioconversion Bioconversion (D-IDH + NADH) Start->Bioconversion pH 7.5, 30°C Separation Filtration & Charcoal Treatment Bioconversion->Separation Remove Enzyme Purification Crystallization (EtOH/Water) Separation->Purification Concentrate QC QC: Enzymatic Assay (EC 1.1.1.15) Purification->QC Sample QC->Purification Fail (Recrystallize) Final Pure this compound (>98% HPLC) QC->Final Pass

Figure 2: Chemo-enzymatic workflow for the production and quality control of high-purity this compound.

References

  • Shaw, D. R. (1956).[2] Polyol dehydrogenases.[2] 3. Galactitol dehydrogenase and this compound dehydrogenase.[2] The Biochemical Journal. Link

  • Adipogen Life Sciences. (n.d.).[4] this compound Product Datasheet (CDX-D0854). Adipogen. Link

  • PubChem. (2025).[8] this compound Compound Summary. National Library of Medicine.[8] Link

  • Creative Enzymes. (n.d.). This compound 2-dehydrogenase Activity Measurement. Creative Enzymes. Link

  • Mancera, M., et al. (2002).[9] Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Carbohydrate Research. Link

Sources

Methodological & Application

Enzymatic synthesis of D-Iditol from D-sorbose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Enzymatic Synthesis of D-Iditol from D-Sorbose

Abstract

This compound is a valuable polyol with applications in pharmaceuticals and as a precursor for synthesizing other rare sugars. Traditional chemical synthesis methods for this compound often suffer from low stereoselectivity, leading to complex mixtures of polyols that are difficult to purify[1][2]. This application note details a robust and highly stereospecific enzymatic protocol for the synthesis of this compound from D-sorbose. The method leverages the catalytic activity of NADPH-dependent reductases, which offer superior control and yield compared to chemical hydrogenation. We provide a comprehensive guide covering enzyme selection, detailed protocols for enzyme activity validation, preparative-scale synthesis, and product analysis, designed for researchers in biochemistry, drug discovery, and biotechnology.

Introduction: The Case for Enzymatic Synthesis

The conversion of D-sorbose to this compound involves the reduction of a ketone group to a secondary alcohol. While chemical reductants like sodium borohydride can achieve this, they typically produce a mixture of iditol and gulitol, complicating downstream processing[3]. Enzymatic synthesis offers a compelling alternative due to several key advantages:

  • Stereospecificity: Enzymes like sorbose reductase or specific alcohol dehydrogenases can selectively produce the desired this compound stereoisomer, virtually eliminating byproduct formation.

  • Mild Reaction Conditions: Biocatalytic reactions proceed at or near physiological pH and temperature, preserving the integrity of the sugar molecules and avoiding the need for harsh chemicals or high-pressure hydrogenation[1].

  • High Conversion Rates: As demonstrated in various microbial systems, enzymatic conversions can achieve high final conversion ratios, often exceeding 90% under optimized conditions[4].

This guide focuses on the use of an NADPH-dependent reductase, a class of enzymes known to catalyze the reduction of sorbose with high fidelity[5][6].

Principle of the Reaction

The core of this protocol is the stereospecific reduction of the C2 keto group of D-sorbose. This reaction is catalyzed by an oxidoreductase, specifically a D-sorbitol/L-iditol dehydrogenase or a sorbose reductase, which utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a hydride donor. The enzyme facilitates the transfer of a hydride ion from NADPH to the carbonyl carbon of D-sorbose, which is subsequently protonated to yield this compound. The oxidized cofactor, NADP+, is released and must be regenerated for the reaction to proceed to completion, especially in preparative-scale synthesis.

Caption: Enzymatic reduction of D-Sorbose to this compound.

Enzyme Selection and Characterization

The choice of enzyme is critical for successful synthesis. Several enzymes, broadly classified as alcohol dehydrogenases or reductases, can catalyze this reaction. Sorbose reductases (EC 1.1.1.289) from various microorganisms are particularly effective. For example, reductases from Gluconobacter species are well-characterized for their NADPH-dependent activity[5][6][7]. The key is to select an enzyme that preferentially uses D-sorbose as a substrate and NADPH as a cofactor.

Table 1: Characteristics of a Representative NADPH-Dependent Sorbose Reductase

Parameter Characteristic Source
Enzyme Class Oxidoreductase (EC 1.1.1.289) [8]
Source Organism Gluconobacter melanogenus [5][7]
Cofactor NADPH (preferred over NADH) [5][7]
Optimal pH (Reduction) 5.0 - 7.0 [5][7]
Optimal Temperature ~50°C (Varies by specific enzyme) [9]

| Substrate Specificity | High for sorbose |[5][7] |

Note: While the cited enzyme reduces L-sorbose to D-sorbitol, enzymes with similar characteristics are employed for the D-sorbose to this compound conversion. Researchers should source a commercially available or recombinantly expressed reductase with confirmed activity on D-sorbose.

Experimental Workflow

A successful synthesis campaign follows a logical progression from small-scale validation to preparative-scale production and analysis. This self-validating workflow ensures that reagents and enzymes are active and that reaction conditions are optimized before committing to a large-scale reaction.

Caption: High-level experimental workflow for this compound synthesis.

Detailed Protocols

Protocol 1: Enzyme Activity Assay (Self-Validation)

Rationale: Before attempting a large-scale synthesis, it is imperative to confirm the specific activity of the enzyme. This is achieved by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH[10].

Reagents:

  • 100 mM Potassium Phosphate Buffer (pH 6.5)

  • 10 mM D-Sorbose stock solution in buffer

  • 5 mM NADPH stock solution in buffer

  • Sorbose Reductase enzyme solution (concentration as provided by supplier)

Procedure:

  • Set a UV/Vis spectrophotometer to read absorbance at 340 nm and maintain the cuvette holder at the optimal temperature (e.g., 30-50°C).

  • In a 1 mL quartz cuvette, prepare the reaction mixture:

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 6.5)

    • 100 µL of 10 mM D-Sorbose solution (Final concentration: 1 mM)

    • 50 µL of 5 mM NADPH solution (Final concentration: 0.25 mM)

  • Mix by gentle inversion and incubate in the spectrophotometer for 3 minutes to allow the temperature to equilibrate and to record a baseline.

  • Initiate the reaction by adding 10 µL of the enzyme solution. Immediately mix and start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Validation Check: A successful assay will show a steady, linear decrease in absorbance over time. Calculate the rate of reaction using the Beer-Lambert law (ε for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹).

Protocol 2: Preparative-Scale Synthesis of this compound

Rationale: This protocol scales up the reaction for product generation. A key consideration is the cost of the NADPH cofactor. For large-scale synthesis, implementing a cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is highly recommended to convert the NADP+ byproduct back to NADPH, driving the reaction to completion.

Reagents:

  • Reaction Buffer: 100 mM Potassium Phosphate Buffer (pH 6.5)

  • D-Sorbose (e.g., 50 g/L, ~277 mM)

  • NADPH (e.g., 1 mM)

  • Sorbose Reductase (e.g., 1-5 mg/mL, activity-dependent)

  • (Optional) Cofactor Regeneration System: Glucose, Glucose Dehydrogenase (GDH)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve D-sorbose in the reaction buffer to the desired final concentration (e.g., 1-5% w/v)[4].

  • Add NADPH to a final concentration of 1 mM. If using a regeneration system, add glucose (1.1 molar equivalents to D-sorbose) and GDH.

  • Adjust the pH to 6.5 if necessary. Bring the solution to the optimal reaction temperature (e.g., 30-50°C).

  • Add the sorbose reductase enzyme to initiate the reaction.

  • Stir the reaction mixture gently. Monitor the reaction's progress over 24-72 hours. High conversion rates of over 80% are achievable[4].

Protocol 3: Reaction Monitoring and Product Purification

Rationale: Progress is monitored to determine the reaction endpoint. Once complete, the enzyme must be removed and the this compound product purified from the remaining substrate, buffer salts, and cofactor.

Monitoring:

  • Thin-Layer Chromatography (TLC): A simple method to qualitatively visualize the disappearance of D-sorbose and the appearance of this compound.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis, allowing for precise measurement of substrate consumption and product formation[4][11][12]. An Aminex HPX-87 column is often suitable for sugar analysis.

Purification:

  • Quench and Remove Enzyme: Stop the reaction by denaturing the enzyme. This can be done by boiling the reaction mixture for 10 minutes or by ultrafiltration to retain the enzyme while allowing the smaller molecules to pass through. Centrifuge to pellet the denatured protein.

  • Demineralization: Use ion-exchange resins (cationic and anionic) to remove buffer salts and other charged species[1].

  • Chromatographic Separation: If unreacted D-sorbose remains, separation can be achieved using preparative chromatography, such as simulated moving bed (SMB) or column chromatography with an appropriate resin.

  • Final Product: The purified this compound solution can be concentrated by evaporation and crystallized from a solvent like ethanol. The final product identity should be confirmed by analytical methods such as HPLC, melting point, and optical rotation[4].

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Enzyme Activity in Assay - Inactive enzyme (improper storage)- Incorrect buffer pH- Presence of inhibitors (e.g., heavy metals)- Use a fresh enzyme aliquot- Verify buffer pH is within the optimal range (5.0-7.0)- Use high-purity water and reagents
Stalled Reaction in Scale-Up - Cofactor (NADPH) depletion- Product inhibition- Enzyme instability over time- Implement an NADPH regeneration system- Consider fed-batch substrate addition- Optimize temperature or add stabilizing agents (e.g., glycerol)
Low Conversion Yield - Suboptimal pH or temperature- Insufficient enzyme concentration- Reaction equilibrium reached- Re-optimize reaction conditions- Increase enzyme loading- Use a cofactor regeneration system to drive the reaction forward

Conclusion

The enzymatic synthesis of this compound from D-sorbose represents a powerful, green, and efficient alternative to traditional chemical methods. By leveraging the high stereospecificity of NADPH-dependent reductases, researchers can achieve high yields of pure product, streamlining the development of novel therapeutics and fine chemicals. The protocols outlined in this note provide a validated workflow, from initial enzyme qualification to final product purification, enabling scientists to reliably produce this compound in the laboratory.

References

  • Source: Google Patents (CA2522691C)
  • Title: Production of this compound from D-sorbose by Rhodotolura rubra RY10 isolated from miso paste Source: J-STAGE (Journal of the Japanese Society for Food Science and Technology) URL: [Link]

  • Title: Crystallization and Properties of NADPH-Dependent L-Sorbose Reductase from Gluconobacter melanogenus IFO 3294 Source: Oxford Academic (Bioscience, Biotechnology, and Biochemistry) URL: [Link]

  • Title: this compound 2-dehydrogenase Source: Wikipedia URL: [Link]

  • Title: One of the D-2-ketohexoses is called sorbose. On treatment with NaBH_4, sorbose yields a mixture... Source: Homework.Study.com URL: [Link]

  • Title: D-Allulose (D-Psicose) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization Source: PubMed Central (PMC) URL: [Link]

  • Title: Chemical structures of galactitol, D-tagatose, and L-sorbose Source: ResearchGate URL: [Link]

  • Title: Crystallization and Properties of NADPH-Dependent L-Sorbose Reductase from Gluconobacter melanogenus IFO 3294 Source: PubMed URL: [Link]

  • Title: Microbial and Bioconversion Production of D-xylitol and Its Detection and Application Source: International Journal of Biological Sciences URL: [Link]

  • Title: Sorbose reductase Source: Wikipedia URL: [Link]

  • Source: Google Patents (US7674381B2)
  • Title: NADPH-Dependent l-Sorbose Reductase Is Responsible for l-Sorbose Assimilation in Gluconobacter suboxydans IFO 3291 Source: PubMed Central (PMC) URL: [Link]

  • Title: Azoreductases and NAD(P)H Quinone Oxidoreductases Belong to the Same FMN-Dependent Superfamily of Enzymes Source: PLOS One URL: [Link]

Sources

Application Note: A Multi-Step Chromatographic Protocol for the Purification of D-Iditol from Fungal Culture Broth

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-Iditol, a six-carbon sugar alcohol, is a valuable polyol with applications in the pharmaceutical and food industries as a low-calorie sweetener and a potential chiral building block for synthesis.[1] Fungal fermentation has emerged as a promising route for its production.[2] However, the complexity of fungal culture broths, which contain a mixture of residual media components, salts, proteins, pigments, and other secreted metabolites, presents a significant downstream processing challenge. This application note provides a detailed, multi-step protocol for the purification of this compound from fungal culture broth, achieving high purity and yield. The workflow is designed around a logical sequence of clarification, ion exchange chromatography, and size-exclusion chromatography, culminating in crystallization. Each step is explained with its scientific rationale to empower researchers to adapt and optimize the protocol for their specific fungal strain and culture conditions.

Introduction: The Rationale for a Multi-Step Approach

This compound is a C2 epimer of D-sorbitol and exists as a white, crystalline solid that is soluble in water.[3] While several yeast and filamentous fungi are known to produce polyols like mannitol and xylitol, specific strains can also produce this compound.[2][4][5] The primary challenge in isolating this compound from a fermentation broth is its high polarity and lack of a UV chromophore, which makes it chemically similar to other sugars and polyols that may be present.[6] Furthermore, the broth contains a high concentration of ionic species and macromolecules that can interfere with purification and crystallization.

Therefore, a robust purification strategy must systematically remove these contaminants based on their differing physicochemical properties. Our proposed workflow leverages differences in size, charge, and polarity to sequentially enrich the this compound fraction.

  • Clarification & Pre-treatment: Removal of large particulates (fungal biomass) and macromolecules.

  • Ion Exchange Chromatography (IEX): Desalting and removal of charged molecules.

  • Size-Exclusion Chromatography (SEC): Separation of this compound from other polyols and small molecules of different sizes.

  • Concentration & Crystallization: Isolation of the final, high-purity product.

This logical flow ensures that the sample is progressively conditioned for the subsequent, higher-resolution step, maximizing efficiency and final purity.

Physicochemical Properties of this compound

A successful purification strategy is built upon the unique properties of the target molecule.

PropertyValueSource
Molecular Formula C6H14O6[2]
Molecular Weight 182.17 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 74-78 °C[1]
Solubility Soluble in water[7]
pKa ~13.14 (Predicted)[7]

This compound is a neutral polyol, meaning it carries no net charge across a wide pH range. This property is key to the ion exchange strategy, where it will flow through the column while charged contaminants are retained.

Detailed Purification Workflow

The following diagram illustrates the complete purification process from crude fungal broth to crystalline this compound.

D_Iditol_Purification cluster_0 Step 1: Clarification cluster_1 Step 2: Pre-treatment & Desalting cluster_2 Step 3: Polishing cluster_3 Step 4: Final Product Isolation A Fungal Culture Broth B Centrifugation / Filtration (Remove Biomass) A->B C Supernatant B->C D Activated Carbon Treatment (Remove Pigments) C->D E Ion Exchange Chromatography (Mixed-Bed Resin) D->E F Desalted this compound Fraction E->F G Size-Exclusion Chromatography F->G H Purified this compound Fractions G->H I Fraction Pooling & Analysis (HPLC-RID) H->I J Vacuum Evaporation (Concentration) I->J K Cooling Crystallization J->K L Washing & Drying K->L M >98% Pure Crystalline this compound L->M

Caption: Multi-step workflow for this compound purification.

Experimental Protocols

Step 1: Clarification of Fungal Broth

Rationale: The first step is to remove all insoluble materials, primarily the fungal mycelia and spores. This is critical to prevent clogging of downstream chromatography columns and to remove a major source of contaminating proteins and nucleic acids.

Protocol:

  • Harvest the entire fungal culture broth from the fermenter.

  • Perform a low-speed centrifugation at 5,000 x g for 20 minutes at 4°C to pellet the bulk of the fungal biomass.

  • Carefully decant the supernatant.

  • For complete removal of fine particulates, filter the supernatant through a 0.45 µm filter membrane. This clarified supernatant is the starting material for purification.

Step 2: Decolorization and Ion Exchange Chromatography (IEX)

Rationale: Fungal broths are often rich in pigments and charged metabolites that can interfere with subsequent steps. Activated carbon is an effective adsorbent for removing colored impurities.[8][9] Since this compound is a neutral molecule, IEX is an ideal method for removing salts and other charged species.[10][11] A mixed-bed resin containing both strong cation and strong anion exchange groups will efficiently demineralize the broth.[12]

Protocol:

  • Decolorization: Add activated carbon to the clarified supernatant at a concentration of 1-2% (w/v). Stir gently for 1 hour at room temperature. Remove the carbon by filtration.

  • IEX Column Preparation: Prepare a column with a mixed-bed ion exchange resin (e.g., a combination of a strong cation exchanger in H+ form and a strong anion exchanger in OH- form). Equilibrate the column with 5 column volumes (CV) of deionized water.

  • Sample Loading & Elution: Load the decolorized supernatant onto the equilibrated IEX column at a slow flow rate (e.g., 2-3 CV/hour).

  • Collect the flow-through fraction. Since this compound is uncharged, it will not bind to the resin.

  • Wash the column with 2-3 CV of deionized water and combine this wash with the initial flow-through. This combined, desalted fraction contains the partially purified this compound.

Step 3: Size-Exclusion Chromatography (SEC)

Rationale: The desalted fraction may still contain other neutral molecules of varying sizes, such as other polyols, sugars, or small peptides. SEC separates molecules based on their hydrodynamic radius.[13][14] This step is effective for separating this compound (182.17 Da) from larger or smaller contaminants.[15]

Protocol:

  • Column Selection: Choose a size-exclusion chromatography column with a fractionation range suitable for small molecules (e.g., 100 - 1000 Da).

  • Equilibration: Equilibrate the SEC column with at least 3 CV of a mobile phase consisting of degassed, deionized water.

  • Sample Injection: Concentrate the desalted this compound fraction by rotary evaporation if necessary. Inject a sample volume that is ≤5% of the total column volume to ensure optimal resolution.

  • Elution & Fraction Collection: Elute the sample with deionized water at a constant flow rate. Collect fractions of a defined volume (e.g., 1-2% of the column volume).

  • Analysis: Analyze the collected fractions for the presence of this compound using the HPLC-RID method described in Section 5. Pool the fractions containing the highest concentration and purity of this compound.

Step 4: Concentration and Crystallization

Rationale: Crystallization is the final step to achieve high purity and obtain a stable, solid product. This process relies on creating a supersaturated solution from which this compound will precipitate as crystals upon cooling, leaving residual impurities in the mother liquor.[16]

Protocol:

  • Concentration: Transfer the pooled, pure this compound fractions to a round-bottom flask. Concentrate the solution using a rotary evaporator under reduced pressure at a temperature of 60-70°C until a viscous syrup is formed.

  • Cooling Crystallization: Slowly cool the concentrated syrup to room temperature, then transfer to 4°C. Crystal formation should initiate within 24-48 hours. Slow cooling is crucial for the formation of large, pure crystals.[17]

  • Harvesting: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals sparingly with a small volume of ice-cold 95% ethanol to remove any remaining mother liquor.[16]

  • Drying: Dry the crystals under vacuum at 40-50°C to a constant weight. The final product should be a fine, white crystalline powder.

Quality Control: Purity Assessment by HPLC-RID

Rationale: Due to the lack of a UV chromophore, this compound and other sugar alcohols are best quantified using a High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).[6][18][19] Ion-exclusion chromatography columns are often used for this purpose.[20]

ParameterRecommended Condition
Column Polystyrene cation exchange resin column (e.g., Ca2+ or H+ form)
Mobile Phase Degassed, deionized water
Flow Rate 0.5 - 0.8 mL/min
Column Temperature 50 - 85 °C
Detector Refractive Index Detector (RID)
Standard High-purity this compound (≥98%)

Protocol:

  • Prepare a standard curve using a certified this compound standard.

  • Prepare samples from each stage of the purification process (clarified broth, post-IEX, pooled SEC fractions, and final product).

  • Inject samples onto the HPLC system.

  • Quantify the this compound concentration and assess purity by comparing the peak area to the standard curve and observing the presence of any contaminant peaks. A successful purification should yield a final product with >98% purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Column Clogging (IEX/SEC) Incomplete removal of biomass/particulates.Improve the initial centrifugation and filtration steps (e.g., use a smaller pore size filter like 0.22 µm).
Poor Resolution in SEC Sample volume too large; improper column choice.Reduce injection volume. Ensure the SEC column's fractionation range is appropriate for the molecular weight of this compound.
Difficulty in Crystallization Solution not sufficiently concentrated; presence of impurities.Concentrate the solution further. Re-run the SEC step to improve purity. Consider using seed crystals to initiate crystallization.
Low Final Yield Product loss at each step.Optimize fraction collection during chromatography. Minimize washing volumes during crystal harvesting.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for purifying this compound from complex fungal culture broths. By systematically employing clarification, ion exchange, and size-exclusion chromatography, researchers can effectively remove diverse contaminants based on their physical and chemical properties. The final crystallization step yields a high-purity product suitable for a range of applications. This guide serves as a comprehensive resource, empowering scientists to navigate the challenges of downstream processing for this valuable polyol.

References

  • Process for preparing l-iditol. Google Patents, CA2522691C.
  • This compound | C6H14O6. PubChem, National Institutes of Health. Available from: [Link]

  • [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods]. PubMed. Available from: [Link]

  • PROCESSES FOR PURIFYING POLYETHER POLYOLS USING ION EXCHANGE RESINS. European Patent Office, EP 4353767 A1. Available from: [Link]

  • Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formulations Using Rezex Ion Exclusion HPLC Columns. LCGC International. Available from: [Link]

  • The crystal structures of allitol and this compound. IUCr Journals. Available from: [Link]

  • Process for the preparation of L-iditol. Google Patents, EP1647540B1.
  • A Size Exclusion HPLC Method for Evaluating the Individual Impacts of Sugars and Organic Acids on Beverage Global Taste by Means of Calculated Dose-Over-Threshold Values. MDPI. Available from: [Link]

  • Microbial Production of Optically Pure l-Iditol by Yeast Strains. PMC, National Institutes of Health. Available from: [Link]

  • Microbiological purification of L-arabitol from xylitol mother liquor. ResearchGate. Available from: [Link]

  • Determination of dithiothreitol in complex protein mixtures by HPLC-MS. ResearchGate. Available from: [Link]

  • Removal of Alkaline Catalysts from Polyols by Ion Exchange. Taylor & Francis Online. Available from: [Link]

  • Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. PMC, National Institutes of Health. Available from: [Link]

  • Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions. Frontiers in Microbiology. Available from: [Link]

  • Purification of arabitol from fermentation broth of Debaryomyces hansenii using glycerol as substrate. ResearchGate. Available from: [Link]

  • Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formulations Using Rezex™ Ion Exclusion HPLC Colu. SciSpace. Available from: [Link]

  • Selective Crystallization of D-Mannitol Polymorphs Using Surfactant Self-Assembly. MDPI. Available from: [Link]

  • Method of producing crystalline D-sorbitol. Google Patents, US6150570A.
  • Methods for Separating Sugars. Shimadzu Benelux. Available from: [Link]

  • Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol. IntechOpen. Available from: [Link]

  • Exploring the complexity of xylitol production in the fungal cell factory Aspergillus niger. Enzyme and Microbial Technology. Available from: [Link]

  • Analysis of Mannitol Using RID-20A Differential Index Detector. Shimadzu. Available from: [Link]

  • Screening of filamentous fungi for production of xylitol from D-xylose. SciELO. Available from: [Link]

  • Selective Crystallization of d-Mannitol Polymorphs Using Surfactant Self-Assembly. PMC, National Institutes of Health. Available from: [Link]

  • Recent advances in analytical techniques for the determination of xylitol. International Journal of Chemical Studies. Available from: [Link]

Sources

Application Note: High-Resolution Quantification of D-Iditol and Hexitol Isomers in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the critical challenge of separating and quantifying D-Iditol among its structural isomers (Sorbitol, Mannitol, Galactitol) in complex biological matrices.

Executive Summary

The quantification of this compound (


) in biological samples presents a unique analytical challenge due to its structural similarity to ubiquitous metabolic isomers: Sorbitol, Mannitol, and Galactitol. While Sorbitol and Galactitol are well-characterized biomarkers for diabetic complications and galactosemia, respectively, Iditol accumulation is increasingly relevant in the study of polyol pathway defects, specifically Sorbitol Dehydrogenase (SORD) deficiency  and specific defects in pentose/glucuronate interconversion.

Standard C18 HPLC methods fail to retain these highly polar compounds. Furthermore, because all hexitols share the same molecular mass (182.17 Da) and similar fragmentation patterns, mass spectrometry alone cannot distinguish them without rigorous chromatographic separation.

This guide details two validated protocols:

  • HPAEC-PAD (Gold Standard): High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection for robust isomer resolution.

  • HILIC-MS/MS (High Sensitivity): Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry for trace-level quantification.

Scientific Background & The "Mass 182" Challenge

Metabolic Context

Polyols are reduced forms of aldose and ketose sugars. In mammalian metabolism, L-Iditol is the primary intermediate formed by Sorbitol Dehydrogenase (SORD) acting on L-Sorbose, or via the reduction of D-Idose. While "this compound" is the specific isomer requested, it is crucial to note that standard achiral chromatography separates diastereomers (e.g., Iditol vs. Sorbitol) but not enantiomers (this compound vs. L-Iditol).

  • Sorbitol: Glucose reduction (Aldose Reductase).

  • Galactitol: Galactose reduction (Aldose Reductase).

  • Iditol: Idose reduction or Sorbose oxidation.

The Separation Problem

All four major hexitols are hydrophilic, neutral, and lack UV chromophores.

  • UV/Vis: Ineffective without complex derivatization (e.g., phenylisocyanate).

  • Refractive Index (RI): Insufficient sensitivity for plasma/urine (LOD

    
     10-50 µg/mL).
    
  • Mass Spectrometry: All show

    
     at m/z 181. Chromatographic resolution is non-negotiable.
    

Protocol A: HPAEC-PAD (The Reference Method)

Principle: At high pH (>12), polyols behave as weak acids (


). They are separated as oxyanions on a specialized anion-exchange column and detected by oxidation at a gold electrode. This method requires no derivatization .
Instrumentation & Consumables[1]
  • System: Dionex ICS-6000 or equivalent metal-free IC system.

  • Column: Dionex CarboPac MA1 (4 x 250 mm).

    • Why: The MA1 is a macroporous resin specifically engineered to retain and resolve alditols, which elute too quickly on standard carbohydrate columns (like CarboPac PA1).

  • Guard Column: CarboPac MA1 Guard.

  • Detector: Electrochemical Detector with Gold Working Electrode and Ag/AgCl Reference.

Chromatographic Conditions
ParameterSetting
Mobile Phase 480 mM Sodium Hydroxide (NaOH)
Flow Rate 0.4 mL/min
Temperature 30°C
Injection Vol 10 - 25 µL
Run Time 45 minutes
Elution Mode Isocratic

Note on Eluent: The NaOH must be carbonate-free. Carbonate acts as a strong pusher ion and will compress peaks, ruining the resolution between Iditol and Sorbitol. Use 50% w/w NaOH solution (low carbonate) to prepare eluents, not pellets.

Waveform (Standard Quadruple Potential)
  • Time (s) / Potential (V):

    • 0.00 / +0.10 (Detection)

    • 0.20 / +0.10 (Integration End)

    • 0.40 / +0.10

    • 0.41 / -2.00 (Cleaning)

    • 0.42 / -2.00

    • 0.43 / +0.60 (Activation)

    • 0.44 / -0.10 (Delay)

Expected Elution Order (CarboPac MA1)
  • Erythritol (Fastest)

  • Arabitol

  • Sorbitol

  • Galactitol

  • Mannitol

  • Iditol (Elutes late due to strong interaction with macroporous resin)

Note: Retention times are highly sensitive to NaOH concentration. If Iditol co-elutes with Mannitol, decrease NaOH concentration to 400 mM.

Protocol B: LC-MS/MS (High Sensitivity Method)

Principle: For trace quantification (ng/mL levels) in plasma, HPAEC is often not sensitive enough. We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) coupled with negative-mode Electrospray Ionization (ESI-).

Instrumentation
  • LC: UHPLC System (e.g., Agilent 1290, Waters Acquity).

  • MS: Triple Quadrupole (QqQ) (e.g., Sciex 6500+, Thermo Altis).

  • Column: Waters XBridge Amide or Shodex Asahipak NH2P-50 4E .

Chromatographic Conditions
  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile.

  • Gradient:

    • 0-2 min: 85% B (Isocratic hold)

    • 2-10 min: 85%

      
       60% B
      
    • 10-12 min: 60% B

    • 12.1 min: Re-equilibrate at 85% B for 5 mins.

  • Flow Rate: 0.3 mL/min.[1]

  • Temp: 35°C.

MS/MS Transitions (ESI Negative)

Polyols ionize poorly. The addition of trace ammonium hydroxide or acetate aids in the formation of


 or 

.
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
This compound 181.1 (

)
89.0-18
Sorbitol 181.189.0-18
Mannitol 181.189.0-18
IS (

-Sorbitol)
187.192.0-18

Critical Note: Since the transitions are identical for all isomers, chromatographic separation is the only means of identification. Ensure baseline resolution between Iditol and Sorbitol in the HILIC method development phase.

Sample Preparation Protocols

Biological matrices contain proteins and salts that foul IC and HILIC columns.

Protocol: Plasma/Serum (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • Internal Standard: Add 10 µL of

    
    -Sorbitol (10 µg/mL).
    
  • Precipitation: Add 450 µL of ice-cold Acetonitrile:Methanol (80:20) .

    • Why: Pure ACN can precipitate polyols. The addition of methanol keeps them soluble while crashing proteins.

  • Vortex/Spin: Vortex 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dry Down: Transfer supernatant to a clean tube; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution:

    • For HPAEC-PAD: Reconstitute in 50 µL DI Water.

    • For HILIC-MS: Reconstitute in 50 µL 85% Acetonitrile (matching initial mobile phase).

Protocol: Urine (Dilute & Shoot)
  • Clarification: Centrifuge urine at 10,000 x g for 5 min.

  • Dilution:

    • HPAEC-PAD: Dilute 1:20 or 1:50 with DI Water. Filter through 0.2 µm PES filter.

    • LC-MS/MS: Dilute 1:10 with 90% Acetonitrile.

Visual Workflows

Method Selection Logic

MethodSelection Start Start: Iditol Quantification Conc Expected Concentration? Start->Conc HighConc High (>10 µg/mL) (e.g., Urine, Food) Conc->HighConc LowConc Trace (<1 µg/mL) (e.g., Plasma, Tissue) Conc->LowConc Matrix Sample Matrix? HPAEC Method A: HPAEC-PAD (CarboPac MA1) HighConc->HPAEC Robust, No Deriv. LCMS Method B: HILIC-MS/MS (Amide Column) LowConc->LCMS High Sensitivity HPAEC->Matrix LCMS->Matrix

Caption: Decision tree for selecting between HPAEC-PAD and LC-MS/MS based on sensitivity requirements.

HPAEC-PAD Separation Mechanism

HPAEC_Mechanism Step1 High pH (pH > 12) Polyols ionize (R-O⁻) Step2 Anion Exchange (CarboPac MA1 Resin) Step1->Step2 Injection Step3 Elution Order Based on pKa & Size Step2->Step3 480mM NaOH Step4 PAD Detection Oxidation at Au Electrode Step3->Step4 Separation Sub1 Sorbitol (Weaker retention) Step3->Sub1 Sub2 Iditol (Stronger retention) Step3->Sub2

Caption: HPAEC-PAD mechanism. High pH ionizes polyols, allowing separation on anion-exchange resin.

References

  • Dionex (Thermo Fisher Scientific). (2013). Dionex CarboPac MA1 Column Product Manual. Retrieved from

  • Wamelink, M. M., et al. (2005). "Analysis of polyols in urine by liquid chromatography–tandem mass spectrometry: A useful tool for recognition of inborn errors affecting polyol metabolism." Journal of Inherited Metabolic Disease. Retrieved from

  • Kiyoshima, A., et al. (2002). "HPLC simultaneous determination of glycerol and mannitol in human tissues for forensic analysis." Forensic Science International. Retrieved from

  • Corteville, J., et al. (2021). "Urine Sorbitol and Xylitol for the Diagnosis of Sorbitol Dehydrogenase Deficiency-Related Neuropathy." University of Iowa / PubMed. Retrieved from

  • Antec Scientific. "Sugar alcohols analysis using ALEXYS Carbohydrate Analyzer." Application Note. Retrieved from

Sources

Quantitative Analysis of D-Iditol and Other Polyols Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

Polyols, or sugar alcohols, are crucial compounds in various biological, food, and pharmaceutical contexts. Their structural similarity and non-volatile nature present significant analytical challenges. This application note provides a detailed, field-proven protocol for the simultaneous identification and quantification of D-Iditol and other common polyols using Gas Chromatography-Mass Spectrometry (GC-MS) following a robust derivatization procedure. We delve into the causality behind each step, from sample preparation to data interpretation, to ensure methodological transparency and reproducibility. This guide is designed to be a self-validating system, offering insights into quality control and the interpretation of mass spectral data, making it an essential resource for researchers in metabolomics and drug development.

Introduction: The Analytical Challenge of Polyols

Polyols are polyhydric sugar alcohols, a class of carbohydrates that includes compounds like this compound, sorbitol, mannitol, and xylitol. They serve as metabolic intermediates, osmolytes, and are widely used as sugar substitutes in food and pharmaceutical formulations. The analysis of these compounds is critical for understanding metabolic pathways, diagnosing certain inborn errors of metabolism, and for quality control in industrial applications[1][2].

However, the inherent chemical properties of polyols—high polarity, low volatility, and high boiling points—make them unsuitable for direct analysis by Gas Chromatography (GC).[3][4] To overcome this, a chemical derivatization step is essential.[5] This process modifies the analyte to increase its volatility and thermal stability, rendering it amenable to GC separation and subsequent mass spectrometric analysis.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for this purpose, offering excellent chromatographic resolution and definitive compound identification based on mass spectral patterns.[7] This note details a comprehensive GC-MS method centered on silylation, the most effective and widely used derivatization technique for polyols and other hydroxylated compounds.[8]

Principle of the Method: From Non-Volatile to Analysable

The core of this analytical method rests on converting the polar, non-volatile polyols into their volatile and thermally stable trimethylsilyl (TMS) derivatives. This is achieved through a silylation reaction, which replaces the active hydrogen atoms of the polyol's hydroxyl (-OH) groups with non-polar trimethylsilyl (-Si(CH₃)₃) groups.

The Causality of Silylation:

  • Increased Volatility: The replacement of polar -OH groups with bulky, non-polar TMS groups significantly reduces intermolecular hydrogen bonding. This decrease in polarity lowers the boiling point of the analyte, allowing it to vaporize in the hot GC injector without thermal degradation.

  • Enhanced Thermal Stability: TMS derivatives are more stable at the high temperatures required for GC analysis compared to their underivatized counterparts.[4]

  • Characteristic Mass Spectra: The TMS derivatives produce predictable and information-rich fragmentation patterns under Electron Ionization (EI), which is crucial for unambiguous compound identification.

The most common and effective reagents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[6][9] Once derivatized, the sample is injected into the GC-MS system, where the TMS-polyols are separated chromatographically based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum that serves as a chemical fingerprint.

Experimental Workflow and Protocols

The entire analytical process, from sample receipt to final data analysis, is a sequence of carefully controlled steps designed to ensure accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Fluid / Formulation Lyophilize Lyophilization (Drying) Sample->Lyophilize Standard Polyol Standards (this compound, etc.) Standard->Lyophilize InternalStd Internal Standard (e.g., Phenyl-β-D-glucopyranoside) InternalStd->Lyophilize AddReagents Add Pyridine & Silylating Agent (MSTFA) Lyophilize->AddReagents Incubate Incubation (e.g., 60°C for 45 min) AddReagents->Incubate Injection GC Injection Incubate->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan Mode) Separation->Detection PeakIntegration Peak Integration & Identification Detection->PeakIntegration Quantification Quantification via Calibration Curve PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of polyols.

Required Materials and Reagents
  • Standards: this compound, Mannitol, Sorbitol, Xylitol, Myo-inositol (Sigma-Aldrich or equivalent).

  • Internal Standard (IS): Phenyl-β-D-glucopyranoside is recommended as it is not naturally occurring in most biological samples and is stable during derivatization.

  • Solvents: Pyridine (anhydrous), Hexane (GC grade).

  • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (Thermo Fisher Scientific, Sigma-Aldrich, or equivalent).

  • Equipment: GC-MS system with an autosampler, heating block or oven, analytical balance, vortex mixer, centrifuge, reaction vials (2 mL) with PTFE-lined caps.

Step-by-Step Protocol: Standard and Sample Preparation

Rationale: This protocol is designed for a 100 µL sample volume. All samples, standards, and blanks must be processed identically to ensure consistency. The drying step is critical as silylating reagents are sensitive to water.[10]

  • Standard Stock Solutions: Prepare individual stock solutions of each polyol and the internal standard in ultrapure water at a concentration of 1 mg/mL. Store at -20°C.

  • Calibration Standards: Create a series of calibration standards by mixing appropriate volumes of the stock solutions to achieve a concentration range relevant to your expected sample concentrations (e.g., 1 µg/mL to 100 µg/mL). Add the internal standard to each calibration level at a constant concentration (e.g., 25 µg/mL).

  • Sample Aliquoting: Pipette 100 µL of each standard, quality control (QC) sample, and test sample into separate 2 mL reaction vials. Add the internal standard to all vials except the blank.

  • Drying: Completely dry all samples under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac). This step is crucial to remove all water.

  • Derivatization:

    • To each dry vial, add 50 µL of anhydrous pyridine and vortex briefly to dissolve the residue. Pyridine acts as a catalyst and solvent.

    • Add 80 µL of MSTFA + 1% TMCS to each vial.

    • Cap the vials tightly and vortex for 30 seconds.

    • Incubate the vials at 60°C for 45 minutes in a heating block or oven to ensure complete derivatization.

  • Final Preparation: After cooling to room temperature, centrifuge the vials briefly to collect any condensate. Transfer the supernatant to autosampler vials with micro-inserts for GC-MS analysis.

Recommended GC-MS Instrumental Parameters

Rationale: The following parameters are a robust starting point. The temperature program is designed to provide good separation between the isomeric hexitols (Iditol, Sorbitol, Mannitol). The split injection prevents column overloading with high-concentration samples.

Parameter Recommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent)
Injection Volume1 µL
Injector Temperature290°C[11]
Injection ModeSplit (10:1 ratio)[11]
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial 70°C, hold for 4 min; ramp at 5°C/min to 310°C; hold for 10 min.[11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C[11]
Mass Scan Range40 - 600 amu[11]
Solvent Delay5 minutes

Data Interpretation and Expected Results

Compound Identification

Identification is a two-factor authentication process:

  • Retention Time (RT): The derivatized polyol must elute at a retention time that matches that of a known, authenticated standard run under the same conditions.

  • Mass Spectrum: The mass spectrum of the analyte peak must match the spectrum from a standard and/or a trusted spectral library (e.g., NIST).

Mass Spectral Fragmentation of TMS-Polyols

The EI fragmentation of TMS-polyols is characterized by cleavage of C-C bonds along the carbon backbone. The resulting fragment ions are highly diagnostic. For a fully silylated hexitol like this compound (as TMS6-Iditol), the molecular ion (M+) is often weak or absent. Key fragments arise from the cleavage between carbon atoms.

Caption: Common fragmentation points for a silylated hexitol.

Quantitative Data Summary

The following table provides expected retention times and key diagnostic ions for common polyols derivatized as TMS ethers. Note that exact retention times may vary depending on the specific GC system and column condition.

Compound Derivative Approx. RT (min) Key Diagnostic Ions (m/z)
XylitolTMS₅-Xylitol24.5217, 205, 147, 73
This compoundTMS₆-Iditol29.8319, 307, 217, 205, 147, 73
D-SorbitolTMS₆-Sorbitol30.1319, 307, 217, 205, 147, 73
D-MannitolTMS₆-Mannitol30.3319, 307, 217, 205, 147, 73
Myo-inositolTMS₆-Inositol31.5318, 305, 217, 147, 73

Note on Isomers: this compound, D-Sorbitol, and D-Mannitol are isomers and will have very similar mass spectra. Their identification relies on high-quality chromatographic separation to resolve them by their slightly different retention times.

Concluding Remarks

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound and other polyols by GC-MS. The key to a successful analysis lies in meticulous sample preparation, particularly the complete removal of water prior to the robust silylation derivatization. By understanding the causality behind each step—from derivatization chemistry to fragmentation patterns—researchers can confidently apply and adapt this method for their specific needs. This protocol serves as a reliable foundation for quantitative studies in metabolomics, pharmaceutical analysis, and food science, enabling accurate and reproducible measurements of these challenging but important analytes.

References

  • Kusmardi, K., & L, H. (2005). Gas-chromatographic determination of polyol profiles in cerebrospinal fluid. PubMed. Available at: [Link]

  • Forcat, S., et al. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. Available at: [Link]

  • Zhang, Q., et al. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. Available at: [Link]

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Available at: [Link]

  • Lee, S. H., et al. (2015). GC-MS analysis of the fractionated bio-polyols. ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (2023). How Is GC-MS Used In Polymer Analysis?. YouTube. Available at: [Link]

  • Rodriguez, H., et al. (2008). Development and analytic validation of a gas chromatography–mass spectrometry method for the measurement of sugar probes in canine serum. AVMA Journals. Available at: [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Labio Scientific®. Available at: [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. Available at: [Link]

  • Lisec, J., et al. (2019). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. MDPI. Available at: [Link]

  • Wang, J., et al. (2016). Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. PMC - PubMed Central. Available at: [Link]

  • Li, Y., et al. (2016). Structural Characterization of a Vegetable Oil-Based Polyol Through Liquid Chromatography Multistage Mass Spectrometry. ResearchGate. Available at: [Link]

  • Sato, S., et al. (2013). Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. ResearchGate. Available at: [Link]

  • Niwa, T., et al. (1990). Gas chromatographic-mass spectrometric analysis of urinary sugar and sugar alcohols during pregnancy. PubMed. Available at: [Link]

  • Wamelink, M. M., et al. (2005). Analysis of polyols in urine by liquid chromatography–tandem mass spectrometry: A useful tool for recognition of inborn errors affecting polyol metabolism. ResearchGate. Available at: [Link]

  • Manzanera, M., et al. (2004). Negative ion collision-induced dissociation tandem mass spectrum of accumulated mannitol. ResearchGate. Available at: [Link]

  • Chinyere, N. C., et al. (2021). GC identification of silylated individual polyols standards prepared with internal standard (IS). ResearchGate. Available at: [Link]

  • Wamelink, M. M., et al. (2005). Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism. PubMed. Available at: [Link]

  • Loo, R. R., et al. (2001). Sequence dependent fragmentation of peptides generated by MALDI quadrupole time-of-flight (MALDI Q-TOF) mass spectrometry and its implications for protein identification. PubMed. Available at: [Link]

  • Al-Jaufy, A., et al. (2018). Analysis of the Sugar Content in Food Products by Using Gas Chromatography Mass Spectrometry and Enzymatic Methods. MDPI. Available at: [Link]

  • Muchtaridi, M., et al. (2018). Determination of alcohol content with GC-MS Methods. ResearchGate. Available at: [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics. Available at: [Link]

  • Perlné, M. I., et al. (2004). Simultaneous Identification and Quantification of the Sugar, Sugar Alcohol, and Carboxylic Acid Contents of Sour Cherry, Apple, and Ber Fruits, as Their Trimethylsilyl Derivatives, by Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]

  • Nicol, E., & Bourcier, S. (2019). EID Fragmentation for Structural Elucidation. Bruker. Available at: [Link]

Sources

Application Note: Kinetic Profiling of Polyol Dehydrogenases using D-Iditol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Polyol dehydrogenases (PDHs) are zinc-dependent oxidoreductases central to the metabolism of sugar alcohols (polyols). While mammalian Sorbitol Dehydrogenase (SDH, EC 1.1.1.[1][2][3]14) is widely studied for its role in the polyol pathway and diabetic complications, D-Iditol 2-Dehydrogenase (EC 1.1.1.15) represents a distinct biocatalytic class often found in microbial sources (Pseudomonas, Mycobacterium).

The use of This compound as a substrate is a critical specificity probe. Unlike L-Iditol (the preferred substrate for mammalian SDH), this compound is stereochemically distinct. Kinetic analysis using this compound allows researchers to:

  • Characterize Microbial Biocatalysts: Quantify the efficiency of rare sugar production (e.g., D-Sorbose).

  • Determine Substrate Specificity: Differentiate between EC 1.1.1.14 (L-specific) and EC 1.1.1.15 (D-specific) activities in complex biological samples.

  • Map Promiscuity: Assess the stereochemical "leakage" of dehydrogenases in drug development assays.

This guide provides a standardized, self-validating protocol for the kinetic characterization of PDH activity using this compound, focusing on the NAD+-dependent oxidative direction.

Principle of Assay

The assay relies on the reversible oxidation of this compound to D-Sorbose, coupled with the reduction of NAD+ to NADH.[4] The formation of NADH is monitored spectrophotometrically at 340 nm .[5]

Reaction Equation:


[4][6][7][8]

Thermodynamic Consideration: At neutral pH, the equilibrium favors polyol formation (reduction). To measure This compound oxidation (kinetics of the forward reaction), the assay must be performed at a basic pH (pH 9.0–10.0). The alkaline environment acts as a "proton sink," driving the reaction to the right by neutralizing the produced H+.

Pathway Visualization

ReactionMechanism Substrate This compound Complex Enzyme-Substrate Complex Substrate->Complex Binding Cofactor NAD+ Cofactor->Complex Binding Enzyme Polyol Dehydrogenase (EC 1.1.1.15) Product D-Sorbose Complex->Product Catalysis (pH 9.5) CofactorRed NADH (Abs 340nm) Complex->CofactorRed Catalysis (pH 9.5) Product->Complex Reverse (pH 7.0) CofactorRed->Complex Reverse (pH 7.0)

Figure 1: Reaction mechanism for this compound oxidation. High pH drives the forward reaction, producing NADH detectable at 340 nm.

Materials & Reagent Preparation

Critical Reagent List
ComponentSpecificationPurpose
This compound >98% Purity (Sigma/Merck)Specific Substrate. Note: Ensure it is D -Iditol, not L-Iditol.
NAD+ Free Acid, Grade ICofactor (Oxidizing agent).
Glycine Molecular Biology GradeBuffer component (High buffering capacity at pH 9-10).
Hydrazine Hydrate (Optional) Trapping AgentTraps ketone products to prevent reverse reaction (improves linearity).
BSA Fatty Acid FreeEnzyme stabilizer (prevents surface adsorption).
Buffer Preparation (Standard Assay Buffer)

Glycine-NaOH Buffer (0.1 M, pH 9.5 at 25°C):

  • Dissolve 7.5 g Glycine in 800 mL deionized water.

  • Adjust pH to 9.5 using 1 M NaOH.

  • Add 1 mL of 1 M MgCl₂ (final 1 mM) if the specific PDH isoform is divalent cation-dependent (check specific enzyme requirements; mammalian SDH requires Zn²⁺ but is usually tightly bound).

  • Bring volume to 1 L. Store at 4°C.

Substrate Stock Solutions
  • This compound Stock (500 mM): Dissolve this compound in water. Store at -20°C.

  • NAD+ Stock (50 mM): Dissolve in neutral buffer or water. Prepare Fresh or store single-use aliquots at -80°C. NAD+ degrades rapidly in alkaline solutions; do not add to the Glycine buffer until immediately before use.

Experimental Protocol: Kinetic Assay

Objective: Determine


 and 

for this compound.
Workflow Diagram

AssayWorkflow Prep 1. Prepare Master Mix (Buffer + NAD+) Blank 2. Prepare Blank Cuvette (Buffer + NAD+ + Solvent) Prep->Blank Sample 3. Prepare Sample Cuvettes (Buffer + NAD+ + this compound Gradient) Prep->Sample Equilibrate 4. Equilibrate to 25°C (5 min) Blank->Equilibrate Sample->Equilibrate Initiate 5. Add Enzyme to Start Equilibrate->Initiate Measure 6. Measure Abs (340nm) Kinetic Mode (3-5 min) Initiate->Measure

Figure 2: Step-by-step kinetic workflow for spectrophotometric analysis.

Step-by-Step Procedure
  • Instrument Setup:

    • Set spectrophotometer to 340 nm .[5]

    • Set temperature to 25°C (or 30°C depending on enzyme source).

    • Zero the instrument with water or buffer.

  • Reaction Mixture Assembly (1 mL total volume): Prepare a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 mM).

    ComponentVolume (µL)Final Conc.
    Glycine-NaOH Buffer (pH 9.5)800 - X - Y100 mM
    NAD+ Stock (50 mM)402.0 mM (Saturating)
    This compound Stock (Variable)X1 - 100 mM
    Enzyme Solution Y (start with 10-20 µL)~0.1 - 0.5 Units/mL
  • Initiation:

    • Pipette Buffer, NAD+, and this compound into the cuvette.

    • Incubate for 3-5 minutes to reach thermal equilibrium.

    • Start reaction by adding the Enzyme . Mix immediately by inversion (do not vortex vigorously).

  • Measurement:

    • Record Absorbance (

      
      ) every 10–15 seconds for 3–5 minutes.
      
    • Critical: Ensure the slope is linear (

      
      ). If the rate curves off within 1 minute, dilute the enzyme.
      
  • Controls (Self-Validation):

    • No Substrate Blank: Buffer + NAD+ + Enzyme. (Corrects for contaminant substrates or NADH contamination in the enzyme prep).

    • No Enzyme Blank: Buffer + NAD+ + this compound. (Corrects for spontaneous oxidation, though negligible for polyols).

Data Analysis & Calculation

Calculate Initial Velocity ( )

Calculate the change in absorbance per minute (


) from the linear portion of the curve.


  • 
    : Slope of the reaction.
    
  • 
    : Total assay volume (1.0 mL).
    
  • 
    : Extinction coefficient of NADH at 340 nm (
    
    
    
    ).
  • 
    : Path length (1 cm).
    
  • 
    : Volume of enzyme added (mL).
    
Kinetic Plotting

Plot Initial Velocity (


)  vs. [this compound] (mM) .
  • Fit data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism, Origin, or Python/SciPy).

    
    [5]
    
  • Diagnostic Plot: Use a Lineweaver-Burk plot (

    
     vs 
    
    
    
    ) to visually inspect for substrate inhibition (common in PDHs at high polyol concentrations).

Expert Insights & Troubleshooting (E-E-A-T)

Specificity Check: this compound vs. L-Iditol
  • The Trap: Many commercial "Iditol Dehydrogenases" are mammalian (Sheep/Rat liver) and are actually L-Iditol 2-dehydrogenase (EC 1.1.1.14) . They have very high

    
     (low affinity) for this compound.
    
  • Validation: If characterizing a novel enzyme, run parallel assays with L-Iditol and D-Sorbitol .

    • If Activity(L-Iditol) >> Activity(this compound)

      
       Likely EC 1.1.1.14.
      
    • If Activity(this compound) is dominant

      
       Likely EC 1.1.1.15 (Bacterial type).
      
Substrate Inhibition

Polyol dehydrogenases frequently exhibit substrate inhibition at high concentrations (>100 mM).

  • Symptom: Velocity decreases as [this compound] increases beyond a certain point.

  • Solution: Use the Haldane equation for fitting if inhibition is observed:

    
    
    
pH Sensitivity

The


 of polyol oxidation is highly pH-dependent. A shift from pH 9.5 to 9.0 can drop activity by 50%. Always check the pH of the buffer at the assay temperature (Tris buffers shift -0.03 pH units per °C increase).

References

  • IUBMB Enzyme Nomenclature. "EC 1.1.1.15 - this compound 2-dehydrogenase."[6] Queen Mary University of London. Available at: [Link]

  • Brenda Enzyme Database. "Information on EC 1.1.1.14 (L-iditol 2-dehydrogenase) and EC 1.1.1.15." BRENDA. Available at: [Link]

  • Shaw, D.R.D. (1956).[4][7] "Polyol dehydrogenases. 3. Galactitol dehydrogenase and this compound dehydrogenase."[4][7] Biochemical Journal, 64(3), 394–405. Available at: [Link]

  • El-Kabbani, O., et al. (2004). "Sorbitol dehydrogenase: structure, function and ligand design." Current Medicinal Chemistry, 11(3), 349-360. Available at: [Link]

Sources

D-Iditol: A Potential Glycosidase Inhibitor - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Glycosidase Inhibition

Glycosidases are a ubiquitous class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. Their roles are fundamental to a vast array of biological processes, from digestion and nutrient absorption to glycoprotein processing and viral entry. The critical nature of these enzymes has made them attractive targets for therapeutic intervention in a variety of diseases. Inhibition of glycosidases can modulate carbohydrate metabolism, making it a cornerstone in the management of type 2 diabetes.[1] Furthermore, by interfering with the maturation of viral envelope glycoproteins, glycosidase inhibitors have shown promise as broad-spectrum antiviral agents. They also hold potential in the treatment of lysosomal storage diseases and cancer.

D-Iditol, a naturally occurring sugar alcohol (polyol), has emerged as a molecule of interest for its potential as a selective glycosidase inhibitor.[2] Structurally similar to monosaccharides, this compound presents a compelling case for investigation as a competitive inhibitor of specific glycosidases. This application note provides a comprehensive guide for researchers to explore the inhibitory potential of this compound, from initial in vitro screening to the characterization of its kinetic properties and preliminary cellular evaluation.

This compound: A Profile

PropertyValueSource
Chemical Formula C6H14O6[3]
Molar Mass 182.17 g/mol [3]
Structure Linear six-carbon sugar alcohol[2]
Known Activity Inhibits glucosidase I at ~1 mM; does not affect glucosidase II[2]
Solubility Soluble in water
Natural Occurrence Fungal metabolite[2]

Proposed Mechanism of Action: Competitive Inhibition

Given its structural resemblance to monosaccharides, this compound is hypothesized to act as a competitive inhibitor of glucosidase I. This mode of inhibition entails the inhibitor molecule binding to the active site of the enzyme, thereby preventing the natural substrate from binding and being hydrolyzed.[4] The inhibitor and substrate are in direct competition for the same binding site.

G cluster_0 Enzyme Active Site Enzyme Glucosidase I Product Hydrolyzed Product Enzyme->Product Catalyzes hydrolysis Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Glycoprotein Substrate Substrate->Enzyme Binds to active site D_Iditol This compound (Inhibitor) D_Iditol->Enzyme Competitively binds to active site

Caption: Proposed competitive inhibition of Glucosidase I by this compound.

Part 1: In Vitro Screening of this compound as a Glucosidase I Inhibitor

This section provides a detailed protocol for the initial assessment of this compound's inhibitory activity against glucosidase I using a colorimetric assay.

Principle of the Assay

The assay utilizes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). Glucosidase I catalyzes the hydrolysis of pNPG to glucose and p-nitrophenol. The latter product is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor like this compound, the rate of pNPG hydrolysis is reduced, leading to a decrease in the absorbance signal.

G pNPG p-Nitrophenyl-α-D-glucopyranoside (Substrate, Colorless) Glucosidase_I Glucosidase I pNPG->Glucosidase_I pNP p-Nitrophenol (Product, Yellow) Glucosidase_I->pNP Glucose Glucose Glucosidase_I->Glucose Inhibition Inhibition D_Iditol This compound (Inhibitor) D_Iditol->Glucosidase_I

Caption: Principle of the colorimetric glucosidase I inhibition assay.

Materials and Reagents
  • This compound

  • Glucosidase I from a suitable source (e.g., yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO), if needed for dissolving compounds

Protocol: Glucosidase I Inhibition Assay
  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.

    • Glucosidase I Solution: Dissolve glucosidase I in the phosphate buffer to a final concentration of 0.5 U/mL.

    • pNPG Substrate Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 1 mM.

    • This compound Stock Solution: Prepare a stock solution of this compound in the phosphate buffer (e.g., 100 mM). Prepare serial dilutions to obtain a range of concentrations for testing (e.g., 0.1, 0.5, 1, 5, 10 mM).

    • Acarbose (Positive Control) Stock Solution: Prepare a stock solution of acarbose in the phosphate buffer and create serial dilutions.

    • Stop Solution: Prepare a 0.1 M solution of sodium carbonate (Na₂CO₃) in deionized water.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the this compound dilutions (or acarbose for positive control, or buffer for negative control) to the respective wells.

    • Add 40 µL of the glucosidase I solution to each well, except for the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the sodium carbonate stop solution to each well.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of Inhibition: The percentage of glucosidase I inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the negative control (enzyme + buffer + substrate).

    • A_sample is the absorbance of the well containing this compound.

  • Determine the IC50 Value: The IC50 value is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Plot the percentage of inhibition against the different concentrations of this compound. The IC50 value can then be determined by non-linear regression analysis.

Expected Results

A successful experiment will show a dose-dependent inhibition of glucosidase I by this compound. The IC50 value provides a quantitative measure of its inhibitory potency.

CompoundIC50 (mM)
This compoundTo be determined
Acarbose (Positive Control)Literature-dependent value

Part 2: Characterization of the Inhibition Mechanism

To further understand how this compound interacts with glucosidase I, it is essential to determine its mode of inhibition. This can be achieved through enzyme kinetic studies.

Protocol: Enzyme Kinetic Analysis
  • Perform the glucosidase I inhibition assay as described in Part 1.

  • Instead of using a single substrate concentration, vary the concentration of the pNPG substrate (e.g., 0.25, 0.5, 1, 2, 4 mM).

  • For each substrate concentration, measure the initial reaction velocity (rate of p-nitrophenol formation) in the absence (control) and presence of at least two different fixed concentrations of this compound.

Data Analysis: Lineweaver-Burk Plot

The data obtained from the kinetic study can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).

  • Competitive Inhibition: The lines will intersect on the y-axis, indicating that the Vmax (maximum velocity) is unchanged, but the apparent Km (Michaelis constant) increases with increasing inhibitor concentration.

  • Non-competitive Inhibition: The lines will intersect on the x-axis, showing a decrease in Vmax but no change in Km.

  • Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both Vmax and Km.

G cluster_0 Experimental Workflow Start Prepare Reagents Assay Perform Glucosidase I Inhibition Assay at Varying [Substrate] and [Inhibitor] Start->Assay Measure Measure Initial Reaction Velocities Assay->Measure Plot Construct Lineweaver-Burk Plot Measure->Plot Analyze Determine Mode of Inhibition Plot->Analyze End Characterize Inhibitor Kinetics Analyze->End

Caption: Workflow for determining the mode of inhibition.

Kinetic Parameters
ConditionKm (mM)Vmax (µmol/min)
No InhibitorTo be determinedTo be determined
This compound (Concentration 1)To be determinedTo be determined
This compound (Concentration 2)To be determinedTo be determined

Part 3: Cellular and Preliminary In Vivo Evaluation

While in vitro enzyme assays are crucial for initial screening, assessing the effect of this compound in a cellular context and in living organisms is a critical next step in the drug development pipeline.

Cell-Based Assays
  • Cytotoxicity Assay: Before evaluating the inhibitory effect in cells, it is essential to determine the cytotoxicity of this compound. This ensures that any observed effects are due to specific enzyme inhibition and not general toxicity.

    • Protocol: A common method is the MTT assay, which measures cell viability.[4]

      • Seed a suitable cell line (e.g., Caco-2, a human intestinal cell line) in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of this compound for 24-48 hours.

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

      • Calculate cell viability as a percentage of the untreated control.

  • Cellular Glucosidase Inhibition Assay: This assay assesses the ability of this compound to inhibit glucosidase activity within a cellular environment.

Preliminary In Vivo Models

For promising candidates, preliminary in vivo studies can provide insights into their efficacy and safety.

  • Caenorhabditis elegans Model: C. elegans is a simple and cost-effective in vivo model for initial studies on glucose metabolism.[5][6]

  • Rodent Models of Diabetes: For more advanced studies, rodent models are commonly used.

    • Streptozotocin (STZ)-induced diabetic mice or rats: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that mimics type 1 diabetes.[7]

    • Oral Glucose Tolerance Test (OGTT): This test can be performed in normal or diabetic rodents to assess the effect of this compound on postprandial glucose levels.

Conclusion

This compound represents a promising starting point for the development of novel glycosidase inhibitors. Its selective inhibition of glucosidase I warrants further investigation. The protocols and guidelines presented in this application note provide a robust framework for researchers to systematically evaluate the inhibitory potential of this compound, from its basic enzymatic interactions to its effects in cellular and preliminary in vivo models. A thorough characterization of its mechanism of action and biological effects will be crucial in determining its therapeutic potential.

References

  • In Vitro Inhibitory Activity of the α-Glucosidase Enzyme from Eucheuma cottonii Macroalgae Extract. (2025). Journal of Universitas Airlangga. [Link]

  • IC50 of five phytochemical compounds for α-glucosidase inhibition. ResearchGate. [Link]

  • The IC-50 values for α-glucosidase inhibitory potential of extract... ResearchGate. [Link]

  • Inhibition Kinetics and Theoretical Studies on Zanthoxylum chalybeum Engl. Dual Inhibitors of α-Glucosidase and α-Amylase. (2023). MDPI. [Link]

  • Personal Glucose Meter for α-Glucosidase Inhibitor Screening Based on the Hydrolysis of Maltose. MDPI. [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. [Link]

  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (2024). PubMed. [Link]

  • Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. NIH. [Link]

  • In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation. PubMed Central. [Link]

  • Kinetics of inhibition of aminoacylase activity by dithiothreitol or 2-mercaptoethanol. [Link]

  • Iditol. Grokipedia. [Link]

  • The potential applicability of Himanthalia elongata fermentation for the production of nutraceuticals. Frontiers. [Link]

  • A Novel In Vivo Method Using Caenorhabditis elegans to Evaluate α-Glucosidase Inhibition by Natural Products for Type 2 Diabetes Treatment. MDPI. [Link]

  • Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers. [Link]

  • A New In Vivo Method for the Determination of α-Glucosidase Inhibition in Natural Products as Treatment for Diabetes Mellitus Type II. Preprints.org. [Link]

  • This compound. PubChem. [Link]

  • Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. [Link]

  • Rare sugars activate metabolic signaling to reduce alcohol consumption in mice. [Link]

  • Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. MDPI. [Link]

  • Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. PubMed Central. [Link]

  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. [Link]

  • Linear Six-Carbon Sugar Alcohols Induce Lysis of Microcystis aeruginosa NIES-298 Cells. (2022). Frontiers. [Link]

  • A Review on the in Vitro and in Vivo Screening of α-Glucosidase Inhibitors. (2024). ResearchGate. [Link]

  • Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. MDPI. [Link]

Sources

Application Note: D-Iditol as a Metabolic Probe in Fungal Oxidoreductase Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polyol metabolism in fungi is a critical determinant of environmental stress resistance, virulence, and redox homeostasis. While D-mannitol and D-sorbitol are widely studied, D-Iditol represents a distinct, often overlooked metabolic node. This Application Note details the use of this compound as a substrate to characterize promiscuous polyol dehydrogenases (PDHs) and as a tracer for metabolic flux analysis. We present validated protocols for the kinetic characterization of this compound-utilizing enzymes (EC 1.1.1.15) and high-resolution quantification via HPAEC-PAD, offering a robust framework for investigating fungal sugar alcohol metabolism in drug development and industrial biotechnology.

Introduction: The Hidden Redox Valve

Fungi utilize polyols (sugar alcohols) not merely as carbon sources, but as "metabolic valves" to regulate intracellular pressure (osmoregulation) and the NAD+/NADH redox ratio.

This compound, the C-5 epimer of D-glucitol (sorbitol), occupies a unique niche. Unlike the ubiquitous mannitol, this compound metabolism is often catalyzed by broad-specificity D-Sorbitol Dehydrogenases (SDH) or specific This compound 2-Dehydrogenases (IDH) . Because this compound is less metabolically "noisy" than glucose or mannitol, it serves as an excellent probe for:

  • Enzyme Promiscuity: Distinguishing between specific and generalist dehydrogenases.

  • Redox State Profiling: Monitoring the capacity of the fungal cell to regenerate NADH under stress.

  • Rare Sugar Synthesis: Bioconversion of this compound to D-Sorbose (a precursor for Vitamin C synthesis).

Mechanism of Action

The core transformation involves the reversible oxidation of this compound to a ketose (typically D-Sorbose or D-Fructose), coupled with the reduction of NAD+ to NADH.



This reaction is strictly pH-dependent and often requires Zinc (


) as a cofactor.

Metabolic Pathway Visualization

The following diagram illustrates the intersection of this compound with the broader polyol metabolic network. Note the competitive nature of the dehydrogenase enzymes.

FungalPolyolPathway cluster_legend Legend D_Glucose D-Glucose D_Fructose D-Fructose D_Glucose->D_Fructose Glycolysis D_Sorbitol D-Sorbitol (Glucitol) D_Fructose->D_Sorbitol SDH (NADH -> NAD+) D_Mannitol D-Mannitol D_Fructose->D_Mannitol MPD (NADH -> NAD+) D_Sorbose D-Sorbose D_Sorbose->D_Sorbitol SDH (Reversible) D_Iditol This compound (Target Metabolite) D_Sorbitol->D_Iditol Epimerization (Rare) D_Iditol->D_Sorbose IDH / SDH (NAD+ -> NADH) SDH Sorbitol Dehydrogenase (EC 1.1.1.15) MPD Mannitol-1-P Dehydrogenase IDH Iditol 2-Dehydrogenase key Red Arrow: Primary Assay Reaction Green Node: Polyols Blue Node: Ketoses

Figure 1: Integration of this compound into the fungal hexose-polyol metabolic network. The red pathway indicates the primary oxidation reaction utilized in the assays below.

Protocol 1: Kinetic Characterization of Iditol Dehydrogenase Activity

Purpose: To quantify the specific activity of fungal dehydrogenases toward this compound compared to D-Sorbitol, determining substrate specificity (promiscuity).

Materials & Reagents[1][2][3][4]
  • Buffer A (Oxidation): 100 mM Glycine-NaOH, pH 9.5 (High pH favors oxidation).

  • Buffer B (Reduction): 100 mM Sodium Phosphate, pH 7.0.

  • Substrate: 200 mM this compound (Sigma-Aldrich/Merck).

  • Cofactor: 10 mM NAD+ (for oxidation) or NADH (for reduction).

  • Enzyme Source: Cell-free fungal lysate (centrifuged at 12,000 x g, 4°C).

  • Detection: UV-Vis Spectrophotometer capable of kinetic reading at 340 nm.

Experimental Workflow
  • Baseline Correction: In a quartz cuvette, add 900 µL Buffer A and 50 µL NAD+ .

  • Enzyme Addition: Add 10–50 µL of fungal lysate. Mix by inversion.

  • Blanking: Monitor Absorbance at 340 nm (

    
    ) for 60 seconds to establish background NADH generation (endogenous substrates).
    
  • Reaction Initiation: Add 50 µL this compound substrate. Final volume: 1.0 mL.

  • Measurement: Record

    
     for 3–5 minutes at 25°C. Linear range is critical.
    
  • Control: Repeat with D-Sorbitol to calculate the Iditol:Sorbitol Activity Ratio .

Calculation

Calculate Specific Activity (Units/mg protein) using the extinction coefficient of NADH (


):


Interpretation:

  • High Iditol:Sorbitol ratio (>0.8) indicates a broad-spectrum SDH or specific IDH.

  • Low ratio (<0.1) indicates a strict Sorbitol-specific dehydrogenase.

Protocol 2: High-Resolution Quantification via HPAEC-PAD

Purpose: Separation of this compound from its stereoisomers (Sorbitol, Mannitol) in complex fungal culture media. Standard C18 HPLC cannot separate these isomers.

Technique: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

System Configuration
  • Column: Dionex CarboPac™ MA1 (Analytical, 4 × 250 mm). This column is specifically designed for macroporous anion exchange of alditols.

  • Guard Column: CarboPac MA1 Guard.

  • Mobile Phase: Sodium Hydroxide (NaOH).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

Gradient Profile
Time (min)[NaOH] (mM)Comment
0–35480Isocratic elution (Separates Iditol/Sorbitol)
35–45600Column Wash (Remove carbonates)
45–60480Re-equilibration
Sample Preparation[4]
  • Harvest: Centrifuge fungal culture (5 min, 10,000 x g).

  • Clarification: Pass supernatant through a 0.22 µm PVDF filter.

  • Dilution: Dilute 1:10 with deionized water (18 MΩ).

  • Injection: 10 µL.

Expected Retention Times (Relative)
  • D-Mannitol: ~12 min

  • D-Sorbitol: ~16 min

  • This compound: ~22 min (Elutes later due to interaction of hydroxyl configuration with the anion exchange resin).

Implications for Drug Development

Targeting polyol metabolism is an emerging antifungal strategy.

  • Virulence Factor Inhibition: Many pathogenic fungi (e.g., Aspergillus fumigatus) rely on polyol pools to survive host oxidative bursts (ROS). Inhibiting the enzymes that recycle this compound/Sorbitol can sensitize the fungus to oxidative stress.

  • Biomarker Discovery: Elevated this compound levels in serum or tissue (detected via Protocol 2) can serve as a specific biomarker for fungal infections where the pathogen possesses unique IDH activity absent in the host.

Workflow: Screening Antifungal Candidates

DrugScreening Step1 1. Cultivate Fungi (+ this compound as Carbon Source) Step2 2. Treat with Compound Library Step1->Step2 Step3 3. Measure Growth (OD600) & Extracellular Polyols (HPAEC-PAD) Step2->Step3 Decision High Iditol Retention? (Enzyme Blocked) Step3->Decision Hit Potential IDH/SDH Inhibitor Decision->Hit Yes

Figure 2: Screening workflow for identifying inhibitors of polyol metabolism using this compound accumulation as a readout.

References

  • Enzymology of Polyol Dehydrogenases: Source: Creative Enzymes. "Enzyme Activity Measurement for this compound 2-dehydrogenase."
  • Metabolic Flux Analysis in Fungi

    • Source: MDPI (Metabolites). "Metabolic Fluxes Using Deep Learning...
    • URL:[Link][1]

  • HPAEC-PAD Separation of Alditols

    • Source: Thermo Fisher Scientific.[2] "Analysis of Carbohydrates by HPAE-PAD." (CarboPac MA1 Reference).[2]

  • Polyols in Pathogenesis

    • Source: Frontiers in Microbiology.
    • URL:[Link]

  • Sorbitol/Iditol Dehydrogenase Specificity

    • Source: PubMed (NIH).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of D-Iditol and L-Iditol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist (Separation Technologies) Ticket ID: #IDT-9921-RES Subject: Troubleshooting Co-elution of Iditol Enantiomers

Diagnostic Assessment: Why Your Current Method Failed

User Query: "I am using a standard Calcium-form ligand exchange column (e.g., Sugar-Pak, Rezex RCM) that separates Sorbitol and Mannitol perfectly. However, D-Iditol and L-Iditol elute as a single peak. How do I improve the resolution?"

Scientist’s Response: The failure to separate this compound and L-Iditol on standard ligand-exchange columns (calcium or lead form) is not a resolution issue; it is a selectivity mechanism failure .

  • The Science: Standard sugar columns rely on ligand exchange (interaction between hydroxyl groups and the metal cation) and size exclusion. These mechanisms separate diastereomers (e.g., Iditol vs. Sorbitol) because they have different 3D shapes and distances between hydroxyl groups.

  • The Problem: this compound and L-Iditol are enantiomers (mirror images). In an achiral environment (like a standard Ca+2 column), they possess identical physical properties (boiling point, refractive index, pKa) and identical interaction energies with the stationary phase.

  • The Solution: You must introduce a chiral selector . You cannot resolve these on a standard sugar column regardless of flow rate or temperature changes. You need a Chiral Stationary Phase (CSP).[1][2]

Recommended Protocols

We propose two validated workflows. Protocol A is preferred for speed and ease (HPLC). Protocol B is for complex matrices requiring high sensitivity (GC).

Protocol A: Direct Chiral HPLC (Polar Organic Mode)

Best for: Purified samples, process monitoring, and avoiding derivatization.

System Requirements:

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA/ID or equivalent).

    • Why: Immobilized phases allow for a wider range of solvents, specifically the polar solvents needed to dissolve sugar alcohols.

  • Detector: Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector).[3]

    • Note: Iditol has no UV chromophore. UV detection will fail unless you derivatize.

  • Mode: Polar Organic Mode (POM).

Step-by-Step Method:

ParameterSetting / Instruction
Mobile Phase 100% Acetonitrile (ACN) : Methanol (MeOH) / Ethanol (EtOH) mixture.Start with: ACN : MeOH (80:20 v/v).
Flow Rate 0.5 – 1.0 mL/min (Adjust based on column pressure).
Temperature 10°C – 25°C . Critical: Lower temperatures often enhance chiral resolution (

) by maximizing the enthalpic contribution to separation.
Sample Diluent Mobile phase. Ensure complete solubility.

Troubleshooting Protocol A:

  • Issue: Peaks are broad/tailing.

    • Fix: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase to suppress non-specific interactions, though this is less critical for neutral polyols than for amines/acids.

  • Issue: No separation observed.

    • Fix: Switch the alcohol modifier. Change from Methanol to Ethanol or Isopropanol. The bulkier alcohol changes the shape of the chiral cavity on the amylose polymer.

Protocol B: Derivatization + Chiral GC

Best for: Trace analysis, biological matrices, or if HPLC-RI is unavailable.

System Requirements:

  • Column: Cyclodextrin-based capillary column (e.g., Chirasil-β-Dex).

  • Detector: FID (Flame Ionization Detector) or MS (Mass Spectrometry).

Step-by-Step Method:

  • Derivatization (Peracetylation):

    • Mix 1 mg sample with 0.5 mL Acetic Anhydride and 0.5 mL Pyridine.

    • Heat at 70°C for 30 mins.

    • Extract into Dichloromethane (DCM).

    • Why: This converts polar hydroxyl groups into non-polar acetate esters, making the molecule volatile and suitable for GC.

  • GC Parameters:

    • Carrier Gas: Helium (1.0 mL/min).

    • Temp Program: 150°C (hold 2 min)

      
       5°C/min 
      
      
      
      220°C.
    • Inlet: Split mode (20:1).

Visualizing the Decision Pathway

The following diagram illustrates the decision logic for selecting the correct separation mode based on your sample state and available equipment.

Iditol_Separation_Workflow Start START: Sample Containing This compound & L-Iditol CheckMatrix Is the sample a complex matrix? (e.g., Blood, Fermentation Broth) Start->CheckMatrix DerivCheck Can you derivatize? CheckMatrix->DerivCheck Yes (Complex) HPLC_Path Select HPLC Method CheckMatrix->HPLC_Path No (Pure/Simple) DerivCheck->HPLC_Path No (Must Clean Up) GC_Path Select GC Method DerivCheck->GC_Path Yes Col_Selection Column: Immobilized Amylose CSP (e.g., Chiralpak IA) HPLC_Path->Col_Selection Mobile_Phase Mobile Phase: Polar Organic (ACN/MeOH 80:20) Col_Selection->Mobile_Phase Detector Detector: RI or ELSD (No UV Absorbance) Mobile_Phase->Detector Deriv_Step Step 1: Peracetylation (Acetic Anhydride/Pyridine) GC_Path->Deriv_Step GC_Col Step 2: Chiral GC Column (Cyclodextrin Phase) Deriv_Step->GC_Col

Figure 1: Decision tree for selecting the optimal chromatographic method for D- and L-Iditol resolution. Blue nodes indicate decision points; Green nodes indicate successful method paths; Red indicates a critical hardware constraint.

Frequently Asked Questions (Technical)

Q1: Can I use a C18 column with a chiral mobile phase additive? A: Technically, yes, but it is not recommended for Iditol. Chiral additives (like cyclodextrins) in the mobile phase work best when the analyte has a hydrophobic moiety to form an inclusion complex. Iditol is highly hydrophilic. You would likely need a specific ligand-exchange chiral selector (e.g., chiral copper complexes), which is messy, expensive, and hard to reproduce compared to using a coated/immobilized CSP.

Q2: Why does my baseline drift when using RI detection in gradient mode? A: Refractive Index (RI) detectors are extremely sensitive to mobile phase composition changes. You cannot run gradients with standard RI detectors. You must use an isocratic method (constant composition, e.g., 80% ACN / 20% MeOH). If you need to remove strongly retained impurities, you must do a column wash offline or use ELSD, which supports gradients.

Q3: I see separation, but the resolution (


) is only 0.8. How do I get to baseline (

)?
A:
  • Lower the temperature: Drop from 25°C to 10°C. Chiral recognition is often enthalpy-driven; lower heat reduces molecular vibration and stabilizes the analyte-selector complex.

  • Reduce Flow Rate: Drop to 0.3 mL/min to minimize mass transfer effects.

  • Change Modifier: Switch from Methanol to Ethanol. Ethanol is bulkier and can alter the "fit" of the Iditol molecule into the amylose chiral cavity.

References

  • Chiral HPLC Mechanisms: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[4][5][6] Chemical Society Reviews.

  • Sugar Alcohol Analysis (General): Waters Corporation. (2021).[4][7] Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.

  • Gas Chromatography of Enantiomers: Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][2][8][9][10] Journal of Chromatography A.

  • Immobilized Polysaccharide Columns (Instruction Manual): Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.

Sources

Optimizing cofactor concentration for D-Iditol dehydrogenase activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Cofactor Concentration for D-Iditol Dehydrogenase (EC 1.1.1.14) Activity

Introduction: The Kinetic Landscape

Welcome to the technical support center for this compound Dehydrogenase (IdDH), widely known as Sorbitol Dehydrogenase (SORD). This enzyme (EC 1.1.1.[1][2]14) is the gatekeeper of the polyol pathway, catalyzing the reversible oxidation of polyols (L-iditol, sorbitol) to ketoses (L-sorbose, fructose) using NAD⁺ as a cofactor.[3]

Why This Matters: In drug development—particularly for diabetic complications—IdDH is a critical target. However, its activity is notoriously sensitive to cofactor ratios (NAD⁺/NADH) , pH , and metal ion coordination . A slight imbalance in cofactor concentration does not just lower activity; it can reverse the reaction direction or induce potent product inhibition.

This guide replaces generic protocols with a biophysical optimization strategy , ensuring your kinetic data is both reproducible and physiologically relevant.

Module 1: The Three Pillars of IdDH Activity

Before troubleshooting, verify your system against these non-negotiable requirements.

The Zinc Coordination Rule

IdDH is a zinc-dependent metalloenzyme . The catalytic zinc ion is coordinated by amino acid residues in the active site and is essential for substrate binding and hydride transfer.

  • The Trap: Common buffers (e.g., PBS with additives) or lysis buffers often contain EDTA or EGTA . These chelators strip the active site zinc, rendering the enzyme catalytically dead.

  • The Fix: Never use chelating agents in purification or assay buffers. If your enzyme is recombinant and inactive, supplement the storage buffer with 1–10 µM ZnCl₂ to reconstitute the active site.

The pH "Push-Pull" Mechanism

The reaction direction is thermodynamically driven by pH. You cannot optimize cofactor concentration if your pH opposes your desired direction.

  • Forward Reaction (Polyol Oxidation): Requires pH 9.0 – 9.5 . The release of protons (

    
    ) drives the equilibrium toward NADH formation.
    
  • Reverse Reaction (Ketose Reduction): Requires pH 7.0 – 7.4 . The abundance of protons drives the consumption of NADH.

The Cofactor Saturation vs. Inhibition Balance
  • 
     Reality:  The Michaelis constant (
    
    
    
    ) for NAD⁺ is typically 0.1 – 0.25 mM .
  • The Danger Zone: While you must saturate the enzyme (typically

    
    ), NADH  is a potent competitive inhibitor. In the forward reaction, if NADH accumulates too quickly (or is present as a contaminant in oxidized NAD⁺ stocks), the reaction rate will plateau prematurely, mimicking enzyme inactivation.
    

Module 2: Interactive Troubleshooting (Q&A)

Q1: "My reaction rate is linear for only 30 seconds, then plateaus. Is my enzyme dying?"

Diagnosis: Likely Product Inhibition (NADH accumulation), not enzyme death. Technical Explanation: IdDH has a high affinity for NADH. As the reaction proceeds, the generated NADH competes with NAD⁺ for the active site. The Self-Validating Fix:

  • Dilute the Enzyme: Lower the enzyme concentration to reduce the rate of NADH production.

  • Add an NADH Scavenger: For endpoint assays, couple the reaction with Diaphorase and a tetrazolium salt (e.g., INT or MTT) to constantly recycle NADH back to NAD⁺, keeping the product concentration near zero.

  • Check Substrate: Ensure Sorbitol/Iditol is at saturating levels (

    
     mM) to outcompete the reverse reaction.
    
Q2: "I see zero activity despite using fresh enzyme and NAD⁺."

Diagnosis: Zinc Stripping or Thiol Interference . Technical Explanation: If your buffer contains EDTA, the zinc is gone. Alternatively, high concentrations of thiols (DTT,


-mercaptoethanol) can sometimes interfere with the structural zinc or reduce disulfide bridges necessary for stability.
The Self-Validating Fix: 
  • The "Spike" Test: Add

    
     µM ZnCl₂ to your assay buffer. Incubate for 10 minutes. Retest. If activity returns, your buffer was stripping the metal.
    
  • Buffer Audit: Switch to a simple Tris-HCl (pH 9.0) or Glycine-NaOH buffer. Avoid phosphate buffers if zinc is added (precipitation risk).

Q3: "My background absorbance (Blank) is drifting upwards."

Diagnosis: Spontaneous Cofactor Instability or Contamination . Technical Explanation: NADH is unstable in acidic conditions, but NAD⁺ is relatively stable. However, at the high pH (9.0+) required for the forward reaction, some spontaneous reduction of contaminants or interaction with buffer components can occur. The Self-Validating Fix:

  • Filter Sterilize: Ensure all sugar solutions are filtered (0.22 µm) to remove microbial contaminants that might have their own dehydrogenases.

  • The "No-Substrate" Control: Run a kinetic loop with Enzyme + NAD⁺ but no Sorbitol. The slope should be zero. If it rises, your enzyme prep contains contaminating substrates or secondary dehydrogenases.

Module 3: The "Matrix Titration" Optimization Protocol

Do not guess the cofactor concentration. Use this matrix to determine the precise


 and 

for your specific lot of enzyme.
Experimental Setup
  • Assay Buffer: 100 mM Tris-HCl or Glycine-NaOH, pH 9.0 (Forward Reaction).

  • Detection: Absorbance at 340 nm (Formation of NADH).[4]

  • Temperature: 25°C or 30°C (controlled).

The Checkerboard Matrix

Set up a 96-well plate. Vary NAD⁺ (Rows) against Substrate (Columns).

Sorbitol 0 mM Sorbitol 10 mM Sorbitol 50 mM Sorbitol 100 mM Sorbitol 200 mM
NAD⁺ 0.0 mM BLANKBLANKBLANKBLANKBLANK
NAD⁺ 0.1 mM ControlTestTestTestTest
NAD⁺ 0.5 mM ControlTestTestTestTest
NAD⁺ 1.0 mM ControlTestTestTestTest
NAD⁺ 2.0 mM ControlTestTestTestTest
NAD⁺ 5.0 mM ControlTestTestTestTest
Data Analysis & Optimization Logic
  • Calculate Initial Velocities (

    
    ):  Determine the slope ( 
    
    
    
    ) for the linear portion of the curve (first 1–2 minutes).
  • Identify Saturation: Plot

    
     vs. [NAD⁺] for the highest substrate concentration.
    
  • Check for Inhibition: Look at the 5.0 mM NAD⁺ row. If the rate is lower than the 2.0 mM row, you have Substrate Inhibition (excess NAD⁺ interfering with release or binding).

  • Optimal Setpoint: Choose the NAD⁺ concentration that yields

    
     of 
    
    
    
    without showing inhibition. Typically, this is 1.0 – 2.0 mM for IdDH.

Module 4: Visualization

Figure 1: The Polyol Pathway & Cofactor Flux

This diagram illustrates the flow of substrates and the critical "Push-Pull" of the cofactor ratio.

PolyolPathway Glucose D-Glucose Sorbitol D-Sorbitol (Polyol) Glucose->Sorbitol NADPH -> NADP+ AR Aldose Reductase (Rate Limiting) Glucose->AR Fructose D-Fructose (Ketose) Sorbitol->Fructose pH 9.0 (Forward) Fructose->Sorbitol pH 7.0 (Reverse) AR->Sorbitol IdDH IdDH / SORD (Zinc Dependent) NADH NADH + H+ IdDH->NADH NAD NAD+ NAD->IdDH

Caption: The Polyol Pathway.[5][6] IdDH (Red) catalyzes the reversible conversion of Sorbitol to Fructose.[6] Note the pH-dependent directionality.

Figure 2: Optimization Workflow Logic

A decision tree for optimizing assay conditions based on the Matrix Titration.

OptimizationLogic Start Start Matrix Titration (Vary NAD+ & Substrate) CheckLinearity Is Reaction Linear for > 2 mins? Start->CheckLinearity LinearYes Yes CheckLinearity->LinearYes LinearNo No (Plateaus early) CheckLinearity->LinearNo CalcKm Calculate Km & Vmax LinearYes->CalcKm DiluteEnzyme Product Inhibition: Dilute Enzyme 1:2 or Add Scavenger LinearNo->DiluteEnzyme InhibitionCheck Does High [NAD+] reduce rate? CalcKm->InhibitionCheck InhibYes Substrate Inhibition: Use [NAD+] = 2x Km InhibitionCheck->InhibYes InhibNo Saturation Kinetics: Use [NAD+] = 10x Km InhibitionCheck->InhibNo DiluteEnzyme->Start Retest

Caption: Logical workflow for interpreting Matrix Titration data to select optimal cofactor concentrations.

References

  • Maret, W. (2013).[1] Zinc biochemistry: from a single zinc enzyme to a key element of life. Advances in Nutrition. (Establishes the absolute requirement of Zinc for SORD activity and the risk of chelation).

  • Jeffery, J., & Jörnvall, H. (1988). Sorbitol dehydrogenase.[1][2][4][5][6][7][8][9][10] Advances in Enzymology and Related Areas of Molecular Biology. (The definitive review on EC 1.1.1.14 kinetics, pH dependency, and mechanism).

  • Lindstad, R. I., et al. (2013). Inhibition of sorbitol dehydrogenase by nucleosides and nucleotides.[11] Biochemical and Biophysical Research Communications. (Details the competitive inhibition of NADH and cofactor binding kinetics).

  • BRENDA Enzyme Database. Information on EC 1.1.1.14 - L-iditol 2-dehydrogenase. (Comprehensive database for Km values across species).

  • El-Kabbani, O., et al. (2004). Structure of human sorbitol dehydrogenase.[8][11] Proteins: Structure, Function, and Bioinformatics. (Structural basis for NAD+ binding and Zinc coordination).

Sources

Technical Support Center: D-Iditol Measurement & Calibration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for accurate D-Iditol (also known as galactitol) measurement. This guide is designed for researchers, clinical scientists, and drug development professionals who require precise and reliable quantification of this important sugar alcohol. Here, we synthesize technical protocols with field-proven insights to help you navigate the complexities of this compound analysis, from initial sample preparation to final data interpretation.

Core Principles of this compound Calibration

Accurate quantification of this compound hinges on a robust calibration strategy. This compound is a highly polar, non-chromophoric polyol, which presents unique analytical challenges.[1][2] The choice of analytical technique—most commonly Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or other detectors—will dictate the optimal calibration approach.[3][4]

Key Concepts:

  • External vs. Internal Standards: An external standard calibration involves creating a calibration curve from a series of known concentrations of a this compound standard prepared in a clean solvent. While simple, it does not account for sample loss during preparation or variations in instrument response. An internal standard (IS) calibration, where a known amount of a non-endogenous, chemically similar compound is added to every sample, standard, and blank, is strongly recommended. The IS corrects for variability, significantly improving accuracy and precision. For LC-MS/MS, a stable isotope-labeled (SIL) this compound (e.g., this compound-¹³C₆) is the gold standard for an internal standard as it co-elutes and experiences identical ionization effects as the analyte.[1][5]

  • The Calibration Curve: A calibration curve plots the instrument's response (e.g., peak area ratio of analyte to IS) against the known concentration of the standards. The relationship should be linear over the expected concentration range of the samples. A regression analysis, typically a linear least-squares fit with a 1/x or 1/x² weighting, is used to generate an equation (y = mx + b) that allows for the calculation of unknown sample concentrations.[1][6]

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine, tissue), endogenous components like salts, lipids, and proteins can co-elute with this compound and interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal.[7][8] This is a major source of inaccuracy. Proper sample preparation (e.g., protein precipitation, solid-phase extraction) and the use of a SIL-IS are critical for mitigating matrix effects.[1][5][7]

Troubleshooting Guide: Common Issues in this compound Analysis

This section addresses specific problems in a question-and-answer format to help you quickly diagnose and resolve common issues.

Category 1: Calibration Curve & Quantitation

Question: My calibration curve has poor linearity (R² < 0.99). What's wrong?

Answer: Poor linearity is a critical failure that must be addressed. Several factors could be the cause:

  • Probable Cause 1: Inaccurate Standard Preparation. Pipetting errors, incorrect dilutions, or degradation of the stock solution can lead to non-linear responses.

    • Solution: Carefully prepare a fresh set of calibration standards from a certified reference standard. Use calibrated pipettes and perform serial dilutions meticulously. Verify the stability of your stock solution.

  • Probable Cause 2: Detector Saturation. At high concentrations, the detector (especially MS or Evaporative Light Scattering Detectors - ELSD) can become saturated, causing the response to plateau.

    • Solution: Narrow the concentration range of your calibration curve. If high-concentration samples are expected, you may need to dilute them to fall within the linear range of the assay.[9]

  • Probable Cause 3: Inappropriate Regression Model. Forcing a linear regression on a curve that is inherently non-linear (e.g., at the limits of detection) will result in a poor fit.

    • Solution: Ensure you are using an appropriate regression model. While linear regression is most common, a quadratic fit might be justified in some cases, but this requires more standards to define the curve properly. A weighted regression (e.g., 1/x²) is often necessary to improve accuracy at the lower end of the curve.[1]

Question: I'm seeing high variability (%CV > 15%) in my quality control (QC) samples. What should I investigate?

Answer: High variability in QCs indicates a lack of precision in the method.

  • Probable Cause 1: Inconsistent Sample Preparation. This is the most common culprit. Variability in protein precipitation, solvent evaporation, or reconstitution steps will lead to inconsistent results.

    • Solution: Ensure your sample preparation protocol is robust and followed identically for every sample. Use of an automated liquid handler can significantly improve precision. The use of a suitable internal standard is critical to correct for these variations.[5]

  • Probable Cause 2: Instrument Instability. Fluctuations in the LC flow rate, column temperature, or MS source conditions can cause response variability.[10]

    • Solution: Perform system suitability checks before running your batch. Monitor pressure profiles, retention times, and peak areas of the IS. If the IS area is highly variable, it points to an instrument issue. Check for leaks, ensure the mobile phase is properly degassed, and allow the system to fully equilibrate.[10][11]

  • Probable Cause 3: Matrix Effects. If variability is only seen in matrix-based QC samples and not in neat standards, inconsistent matrix effects between samples are likely.[7][8]

    • Solution: Improve your sample cleanup procedure to remove more interfering matrix components. If not already in use, switch to a stable isotope-labeled internal standard, which is the most effective way to compensate for matrix-induced variability.[5]

Category 2: Chromatography Performance (HPLC/HILIC)

This compound is highly polar and thus challenging to retain on traditional reversed-phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[12][13]

Question: My this compound peak is broad and tailing. How can I improve the peak shape?

Answer: Poor peak shape compromises both resolution and sensitivity.

  • Probable Cause 1 (HILIC): Mismatched Sample Diluent. In HILIC, the sample solvent must be compatible with the high organic mobile phase. Injecting a sample dissolved in a high-aqueous solvent (like water) will cause severe peak distortion.[14]

    • Solution: The sample diluent should be as close as possible to the initial mobile phase composition, typically high in acetonitrile (e.g., 90% acetonitrile). If the sample is only soluble in water, keep the injection volume as small as possible (e.g., 1-2 µL).[14]

  • Probable Cause 2: Secondary Interactions. Unwanted interactions between this compound's hydroxyl groups and the column's stationary phase (especially active silanols on silica-based columns) can cause tailing.

    • Solution: Adjust the mobile phase. Increasing the buffer concentration (e.g., ammonium formate) can help shield silanols and improve peak shape.[14][15] Optimizing the pH can also be beneficial.[16]

  • Probable Cause 3: Column Contamination or Degradation. Buildup of matrix components on the column frit or stationary phase can degrade performance.[17][18]

    • Solution: Use a guard column to protect the analytical column. Implement a robust column washing procedure after each batch. If performance does not improve, the column may need to be replaced.

Question: I have no/poor retention of this compound on my HILIC column. What can I do?

Answer: Insufficient retention in HILIC is a common method development challenge.

  • Probable Cause 1: Mobile Phase is Too "Strong" (Too Aqueous). HILIC operates on a partitioning mechanism into a water-enriched layer on the stationary phase. A mobile phase with too much water will prevent retention.[12]

    • Solution: Increase the percentage of the organic solvent (typically acetonitrile) in your mobile phase. The starting condition for a HILIC gradient should be high in organic, often 90-95%.[12][15]

  • Probable Cause 2: Insufficient Column Equilibration. The aqueous layer on the HILIC stationary phase takes time to establish. Inadequate equilibration between injections will lead to retention time drift and poor reproducibility.[14][15]

    • Solution: Ensure a sufficient equilibration time at the initial mobile phase conditions between each run. This is often longer than for reversed-phase chromatography, sometimes requiring 5-10 column volumes.[15]

Category 3: Gas Chromatography (GC) Specific Issues

GC analysis of polyols like this compound requires a chemical derivatization step to make them volatile.[19][20] This is a critical source of potential problems.

Question: My GC analysis shows multiple peaks for my this compound standard. Why?

Answer: This almost always points to an issue with the derivatization reaction.

  • Probable Cause 1: Incomplete Derivatization. If the reaction does not go to completion, you will see peaks for partially derivatized this compound molecules alongside the fully derivatized product.

    • Solution: Optimize the derivatization conditions. This includes reaction time, temperature, and the ratio of sample to derivatizing agent (e.g., BSTFA for silylation or acetic anhydride for acetylation).[21][22] Ensure your sample is completely dry before adding the reagent, as water can quench the reaction.[21]

  • Probable Cause 2: Derivatization By-products. The derivatizing reagents themselves or side reactions can create interfering peaks.

    • Solution: Run a "reagent blank" (derivatizing agent without any analyte) to identify any extraneous peaks. Adjusting the reaction stoichiometry or including a cleanup step after derivatization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a realistic Lower Limit of Quantification (LLOQ) for this compound in plasma? A1: With modern LC-MS/MS instrumentation, LLOQs in the low ng/mL range are achievable. For GC-MS, similar sensitivity can be obtained.[23] The exact LLOQ will depend on the sample volume, extraction efficiency, and instrument sensitivity.

Q2: Do I need to use a stable isotope-labeled internal standard? It's expensive. A2: While not strictly mandatory for all applications, for regulated bioanalysis (e.g., supporting clinical trials), a SIL-IS is the industry standard and strongly recommended by regulatory bodies like the FDA.[5][24][25] Its ability to compensate for matrix effects and variability during sample processing provides a level of accuracy and robustness that is unmatched by other types of internal standards.[5]

Q3: My method works well for standards in solvent, but fails when I analyze plasma samples. What is the most likely cause? A3: This is a classic sign of significant matrix effects.[7][8] Components in the plasma are interfering with your analysis. You need to enhance your sample preparation method (e.g., move from simple protein precipitation to solid-phase extraction) to remove these interferences. A post-extraction spike experiment can be used to quantify the extent of ion suppression or enhancement.[7]

Q4: How often should I prepare a new calibration curve? A4: A fresh calibration curve should be prepared for each analytical batch and analyzed along with the unknown samples. The results from the calibration curve and QC samples included in that batch are used to accept or reject the entire run. This ensures the validity of the data for that specific run.

Experimental Protocols & Data Visualization

Protocol 1: Preparation of Calibration Curve Standards (Example for LC-MS)
  • Prepare Primary Stock (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with 50:50 Methanol:Water. This is your Stock A.

  • Prepare Internal Standard Stock (1 mg/mL): Prepare a corresponding stock solution of your chosen internal standard (e.g., this compound-¹³C₆).

  • Prepare Spiking Solutions: Create a series of intermediate spiking solutions by serially diluting Stock A. These will be used to spike into the blank matrix.

  • Prepare Calibration Standards (in Matrix): Aliquot your blank matrix (e.g., 100 µL of drug-free plasma) into a series of tubes. Spike a small, fixed volume of each intermediate solution into the matrix to create your calibration levels (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Add Internal Standard: Add a fixed amount of the internal standard to every calibrator, QC, and study sample.

  • Process Samples: Apply your sample preparation procedure (e.g., protein precipitation) consistently across all tubes.

Data Presentation: Acceptance Criteria for Calibration Curve
ParameterAcceptance CriterionRationale
Number of Standards Minimum of 6 non-zero standardsTo adequately define the linear relationship.
Correlation Coefficient (R²) ≥ 0.99Demonstrates a strong linear fit of the data points.[6][9]
Range Must bracket the expected concentrations of unknown samples and QCsEnsures samples are not extrapolated outside the validated range.
Calibrator Accuracy Back-calculated concentration must be within ±15% of nominal (±20% at LLOQ)Confirms the accuracy of the curve at each level.[1]
Standard Distribution At least 75% of standards must meet accuracy criteriaAllows for minor, random error in one standard without invalidating the entire curve.
Visualization: this compound Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using an internal standard approach.

D_Iditol_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation, Solid-Phase Extraction) Spike_IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap LCMS LC-MS/MS or GC-MS Analysis Evap->LCMS Integration Peak Integration (Analyte & IS) LCMS->Integration CalCurve Generate Calibration Curve (Response Ratio vs. Conc.) Integration->CalCurve Quant Calculate Concentration in Unknown Samples CalCurve->Quant Report Final Report Quant->Report

Caption: General workflow for this compound quantification.

Visualization: Troubleshooting a Failing Calibration Curve

This decision tree provides a logical path for diagnosing issues with your calibration curve.

Troubleshooting_Tree Start Calibration Curve Fails (R² < 0.99 or poor accuracy) Check_IS Is the Internal Standard (IS) response consistent across all standards? Start->Check_IS Check_Standards Prepare fresh standards and re-inject. Check_IS->Check_Standards  Yes   System_Issue Investigate System Stability: - Check for leaks - Purge pump - Check MS source Check_IS->System_Issue  No   Pass1 Problem Solved: Standard prep error Check_Standards->Pass1  Pass   Fail1 Problem Persists Check_Standards->Fail1  Fail   System_Issue->Start Re-inject after fix Check_Method Review Method Parameters: - Detector saturation? - Wrong regression weighting? - Contamination? Fail1->Check_Method Pass2 Problem Solved: Method parameter error Check_Method->Pass2  Pass   Fail2 Contact Sr. Scientist or Instrument Vendor Check_Method->Fail2  Fail  

Sources

Industrial & Research Applications of D-Iditol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the industrial and scientific applications of D-Iditol , a rare hexitol stereoisomer. Unlike its ubiquitous counterparts (sorbitol, mannitol) or its enantiomer (L-iditol, a human metabolic intermediate), this compound occupies a specialized niche in chiral synthesis, enzymatic diagnostics, and glycobiology.

Executive Summary

This compound (CAS: 25878-23-3) is a rare sugar alcohol (alditol) and the D-enantiomer of iditol. While often overshadowed by L-iditol—a key metabolite in the mammalian polyol pathway—this compound possesses unique stereochemical properties that make it valuable in high-precision industrial applications. Its primary utility lies in asymmetric synthesis (as a chiral building block), enzymology (as a specific substrate for bacterial dehydrogenases), and therapeutic research (as a Glucosidase I inhibitor).

This guide provides a roadmap for researchers to utilize this compound in biocatalysis and drug development, distinguishing it rigorously from L-iditol to ensure experimental validity.

Chemical Profile & Stereochemical Distinction

The industrial viability of this compound hinges on its specific stereochemistry. Confusion between D- and L-forms is common in literature; however, their enzymatic recognition is distinct.

FeatureThis compoundL-Iditol
CAS Number 25878-23-3488-45-9
Enzymatic Partner This compound 2-Dehydrogenase (EC 1.1.1.[1]15)Sorbitol Dehydrogenase (EC 1.1.1.[2][3]14)
Metabolic Role Fungal/Bacterial metabolite; Rare in mammalsMammalian Polyol Pathway intermediate
Oxidation Product D-SorboseL-Sorbose (or D-Fructose via Sorbitol)
Primary Utility Chiral auxiliary, Glucosidase inhibitorMetabolic biomarker (SORD activity)
Stability and Solubility

This compound is a white crystalline powder, highly soluble in water (>1000 g/L) and stable under neutral pH. It is non-reducing, making it chemically inert to Maillard browning, a critical feature for its use as a stable excipient or buffer component in protein formulations.

Core Industrial Applications

Pharmaceutical: Chiral Scaffolds & Antiviral Research

This compound serves as a precursor for 1,4:3,6-dianhydro-D-iditol (D-isoidide) , a rigid bicyclic scaffold used in synthesizing chiral ligands for asymmetric catalysis and novel polymers.

  • Glucosidase Inhibition: this compound has been identified as a specific inhibitor of Glucosidase I (IC50 ~1 mM) while sparing Glucosidase II.[4] This selective inhibition is crucial in antiviral research (e.g., against HIV or Hepatitis C), where disrupting the folding of viral glycoproteins via the calnexin/calreticulin cycle is a therapeutic strategy.

  • Nucleoside Analogues: The this compound backbone provides the necessary chirality for synthesizing L-nucleosides, a class of compounds with potent antiviral properties and reduced host toxicity.

Biotechnology: Enzyme Cofactor Regeneration

In biocatalysis, this compound is used to drive the regeneration of NADH. The enzyme This compound 2-dehydrogenase (D-IDH) specifically oxidizes this compound to D-sorbose, reducing NAD+ to NADH.[2][5] This system is employed in "coupled-enzyme" reactions where an expensive primary reaction requires a constant supply of NADH.

Mechanism:

  • Primary Enzyme: Consumes NADH to reduce a target ketone.

  • Regeneration Enzyme (D-IDH): Oxidizes this compound to D-Sorbose, regenerating NADH. Advantage:[4][5][6][7] The equilibrium strongly favors NADH production, and this compound is less likely to interfere with mammalian-derived primary enzymes than common substrates like ethanol or formate.

Visualizing the Metabolic Logic

The following diagram illustrates the distinct enzymatic pathways of this compound versus the common Polyol pathway, highlighting the specific dehydrogenases involved.

D_Iditol_Pathways cluster_mammalian Mammalian / Common Pathway cluster_bacterial Bacterial / Rare Pathway D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Aldose Reductase (NADPH) D_Fructose D-Fructose D_Sorbitol->D_Fructose Sorbitol DH (EC 1.1.1.14) (NAD+) L_Iditol L-Iditol D_Fructose->L_Iditol Isomerization/Red. L_Sorbose L-Sorbose L_Iditol->L_Sorbose Sorbitol DH (EC 1.1.1.14) D_Iditol This compound D_Sorbose_Bac D-Sorbose D_Iditol->D_Sorbose_Bac This compound 2-DH (EC 1.1.1.15) (NAD+ -> NADH)

Figure 1: Metabolic differentiation between this compound (Bacterial/Fungal) and L-Iditol (Mammalian) pathways. Note the specific EC 1.1.1.15 enzyme requirement for this compound.

Experimental Protocols

Protocol A: Enzymatic Synthesis of this compound via D-Sorbose Reduction

Rationale: Chemical hydrogenation of D-sorbose yields a mixture of this compound and D-glucitol (sorbitol) which is difficult to separate. Biocatalytic reduction using a specific dehydrogenase offers higher stereoselectivity.

Materials:

  • Substrate: D-Sorbose (0.5 M stock)

  • Enzyme: Purified this compound 2-Dehydrogenase (EC 1.1.1.15) or lyophilized cells of Gluconobacter suboxydans.

  • Cofactor: NADH (stoichiometric or catalytic with formate dehydrogenase regeneration system).

  • Buffer: Tris-HCl (50 mM, pH 7.5).

Workflow:

  • Reaction Setup: In a bioreactor, mix 100 mM D-Sorbose and 0.5 mM NADH in Tris-HCl buffer.

  • Initiation: Add 50 Units/mL of this compound 2-Dehydrogenase.

  • Incubation: Incubate at 30°C with gentle agitation. Monitor pH and maintain at 7.5 using 0.1 M NaOH.

  • Monitoring: Withdraw aliquots every hour. Analyze via HPLC (Lead-form cation exchange column, water eluent, 80°C) to monitor the disappearance of D-Sorbose and appearance of this compound.

  • Termination: Once conversion >95% (approx. 24-48h), heat inactivate enzyme at 85°C for 10 mins.

  • Purification:

    • Filter biomass (0.22 µm).

    • Pass supernatant through activated charcoal to remove protein/cofactors.

    • Concentrate via rotary evaporation.

    • Crystallize from ethanol/water (90:10 v/v).

Protocol B: Spectrophotometric Assay for this compound Purity

Rationale: This assay quantifies this compound content by measuring the production of NADH, which absorbs at 340 nm. It validates the purity of this compound reagents used in sensitive crystallization or inhibition studies.

Reagents:

  • Buffer: 0.1 M Glycine-NaOH, pH 10.0 (High pH favors the oxidation reaction).

  • NAD+ Solution: 25 mM in water.

  • Enzyme: this compound 2-Dehydrogenase (EC 1.1.1.15), >10 U/mg.

Procedure:

  • Blank: Mix 2.7 mL Buffer + 0.1 mL NAD+ solution + 0.1 mL water.

  • Sample: Mix 2.7 mL Buffer + 0.1 mL NAD+ solution + 0.1 mL this compound sample (approx. 1-5 mM).

  • Equilibration: Incubate at 25°C for 3 minutes.

  • Start: Add 0.1 mL Enzyme solution to both cuvettes. Mix by inversion.

  • Measurement: Record absorbance at 340 nm (

    
    ) for 5 minutes.
    
  • Calculation:

    
    
    (Note: 6.22 is the millimolar extinction coefficient of NADH).
    

Visualization of Synthesis Workflow

Synthesis_Workflow Start Raw Material: D-Sorbose Bioconversion Bioconversion (D-IDH + NADH) Start->Bioconversion pH 7.5, 30°C Separation Filtration & Charcoal Treatment Bioconversion->Separation Remove Enzyme Purification Crystallization (EtOH/Water) Separation->Purification Concentrate QC QC: Enzymatic Assay (EC 1.1.1.15) Purification->QC Sample QC->Purification Fail (Recrystallize) Final Pure this compound (>98% HPLC) QC->Final Pass

Figure 2: Chemo-enzymatic workflow for the production and quality control of high-purity this compound.

References

  • Shaw, D. R. (1956).[2] Polyol dehydrogenases.[2] 3. Galactitol dehydrogenase and this compound dehydrogenase.[2] The Biochemical Journal. Link

  • Adipogen Life Sciences. (n.d.).[4] this compound Product Datasheet (CDX-D0854). Adipogen. Link

  • PubChem. (2025).[8] this compound Compound Summary. National Library of Medicine.[8] Link

  • Creative Enzymes. (n.d.). This compound 2-dehydrogenase Activity Measurement. Creative Enzymes. Link

  • Mancera, M., et al. (2002).[9] Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Carbohydrate Research. Link

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Technical Support Center: Enhancing D-Iditol Extraction Efficiency from Fungal Biomass

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the efficient extraction of D-Iditol from fungal biomass. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their extraction protocols and troubleshoot common issues. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction to this compound Extraction

This compound, a sugar alcohol and a fungal metabolite, holds potential in various applications, including as a chiral molecule in chemical synthesis.[1][2] Its extraction from fungal biomass presents a unique set of challenges, primarily due to the robust nature of fungal cell walls and the presence of other structurally similar polyols that can complicate purification. This guide provides a comprehensive framework for developing a robust and efficient this compound extraction workflow, from biomass harvesting to final purification and analysis.

Core Principles of an Efficient Extraction Workflow

An effective this compound extraction strategy hinges on three key stages: 1. Biomass Preparation , 2. Cell Lysis and Extraction , and 3. Purification and Analysis . The efficiency of each stage is critical for maximizing the final yield and purity of this compound.

Below is a generalized workflow representing the critical steps in this compound extraction from fungal biomass.

D_Iditol_Extraction_Workflow cluster_0 Biomass Preparation cluster_1 Cell Lysis & Extraction cluster_2 Purification & Analysis Harvesting Harvest Fungal Biomass Washing Wash with Buffer Harvesting->Washing Drying Lyophilization/Freeze-Drying Washing->Drying Grinding Mechanical Grinding (e.g., with Liquid N2) Drying->Grinding Solvent Solvent Extraction (e.g., Methanol/Ethanol) Grinding->Solvent Centrifugation1 Centrifugation to Remove Debris Solvent->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Concentration Solvent Evaporation Supernatant->Concentration Chromatography Column Chromatography (e.g., Silica Gel) Concentration->Chromatography Fraction Fraction Collection Chromatography->Fraction Analysis Purity Analysis (HPLC/GC-MS) Fraction->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Sources

Validation & Comparative

A Comparative Guide to D-Iditol and L-Iditol as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of biochemistry and drug development, understanding the nuances of enzyme-substrate interactions is paramount. This guide provides an in-depth comparative analysis of D-Iditol and L-Iditol, two stereoisomers of the sugar alcohol iditol, and their roles as enzyme substrates. We will explore their biochemical properties, delve into the stereospecificity of enzymes that metabolize them, and present a comprehensive experimental protocol for their comparative kinetic analysis.

Introduction to this compound and L-Iditol: A Tale of Two Isomers

This compound and L-Iditol are hexitols, six-carbon sugar alcohols, with the same molecular formula (C₆H₁₄O₆) but differing in the spatial arrangement of their hydroxyl groups.[1] They are enantiomers, meaning they are non-superimposable mirror images of each other.[2][3] This seemingly subtle difference in chirality has profound implications for their biological activity, particularly in how they are recognized and processed by enzymes.

  • This compound is a fungal metabolite and can accumulate in certain metabolic disorders like galactokinase deficiency.[1][3][4] It is also utilized in various industries as a sweetener, humectant, and an excipient in pharmaceutical formulations.[5]

  • L-Iditol is a human and fungal metabolite and is naturally found in some plants.[1]

The D-isomers of sugars are generally more common in nature.[6] Consequently, many enzymes have evolved to preferentially bind and catalyze reactions with D-sugars and their derivatives. However, the metabolism of L-sugars and their corresponding sugar alcohols is also a critical area of study.

Enzyme Stereospecificity: The Lock and Key Principle in Action

Enzymes are highly specific catalysts, and this specificity extends to the stereochemistry of their substrates. This phenomenon, known as stereospecificity, arises from the three-dimensional structure of the enzyme's active site, which is tailored to fit a particular substrate isomer.[7] An enzyme may exhibit a strong preference for one stereoisomer over another, leading to significantly different reaction rates or even a complete lack of activity with the non-preferred isomer.[7]

A key enzyme involved in the metabolism of iditols is Sorbitol Dehydrogenase (SDH) , also known as L-iditol 2-dehydrogenase (EC 1.1.1.14).[8][9][10] This enzyme is part of the polyol pathway and catalyzes the reversible, NAD⁺-dependent oxidation of sugar alcohols.[8][11][12] While its primary role is the conversion of sorbitol to fructose, it also acts on other polyols, including iditols.[10][11][12] Mammalian forms of this enzyme preferentially oxidize D-sorbitol and L-iditol.[8]

The specificity of sorbitol dehydrogenase for different polyol substrates has been a subject of detailed kinetic studies.[13] Understanding how it discriminates between this compound and L-Iditol provides valuable insights into its active site architecture and catalytic mechanism.

Comparative Enzyme Kinetics: A Head-to-Head Analysis

To quantitatively compare the efficacy of this compound and L-Iditol as substrates for an enzyme like sorbitol dehydrogenase, a detailed kinetic analysis is essential. The Michaelis-Menten model provides a framework for determining key kinetic parameters:

  • Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity.[14]

  • Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[15]

  • kcat (Turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated.[14]

  • kcat/Km (Catalytic efficiency or Specificity constant): A measure of how efficiently an enzyme converts a substrate into a product, taking into account both binding and catalysis.[14][15]

This protocol outlines a spectrophotometric assay to measure the activity of sorbitol dehydrogenase by monitoring the production of NADH, which absorbs light at 340 nm.[16]

Materials:

  • Purified Sorbitol Dehydrogenase (from a commercial source or prepared in-house)

  • This compound

  • L-Iditol

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.8)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Thermostatted cuvette holder

  • Micropipettes and tips

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and L-Iditol in the reaction buffer. A range of concentrations will be needed to determine the kinetic parameters (e.g., 0.1 mM to 10 mM).

    • Prepare a stock solution of NAD⁺ in the reaction buffer (e.g., 10 mM).

    • Prepare a working solution of sorbitol dehydrogenase in a suitable buffer (e.g., cold 10 mM sodium phosphate buffer, pH 7.5).[17] The final concentration should be optimized to yield a linear rate of reaction over the measurement period.

  • Assay Setup:

    • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to a constant temperature (e.g., 25°C).[17]

    • In a quartz cuvette, combine the reaction buffer, NAD⁺ solution, and the substrate (either this compound or L-Iditol) at various concentrations.

    • The final volume should be constant for all assays (e.g., 1 mL).

  • Initiation and Measurement:

    • Initiate the reaction by adding a small, fixed volume of the sorbitol dehydrogenase working solution to the cuvette.

    • Immediately mix the contents by inverting the cuvette and start recording the absorbance at 340 nm for a set period (e.g., 3-5 minutes).[17]

    • Record the initial linear rate of the reaction (ΔA₃₄₀/min).

  • Data Analysis:

    • Convert the rate of change in absorbance (ΔA₃₄₀/min) to the rate of reaction (in µmol/min or U) using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Plot the initial reaction rates against the corresponding substrate concentrations for both this compound and L-Iditol.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km for each substrate.[14]

    • Calculate kcat by dividing Vmax by the enzyme concentration.

    • Calculate the catalytic efficiency (kcat/Km) for each substrate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Stock Solutions (this compound, L-Iditol, NAD+) A1 Set up Reaction Mixture (Buffer, NAD+, Substrate) P1->A1 P2 Prepare Enzyme Working Solution A2 Initiate with Enzyme P2->A2 A1->A2 A3 Measure Absorbance at 340 nm A2->A3 D1 Calculate Initial Rates A3->D1 D2 Plot Rate vs. [Substrate] D1->D2 D3 Determine Vmax and Km (Michaelis-Menten Plot) D2->D3 D4 Calculate kcat and kcat/Km D3->D4

Caption: Experimental workflow for comparative kinetic analysis.

The following table presents plausible kinetic data for sorbitol dehydrogenase with this compound and L-Iditol as substrates.

SubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
L-Iditol 0.515.010.52.1 x 10⁴
This compound 5.03.02.14.2 x 10²

Interpretation:

  • Affinity: The significantly lower Km value for L-Iditol indicates that sorbitol dehydrogenase has a much higher affinity for this isomer compared to this compound.

  • Maximum Velocity: The Vmax and kcat values are substantially higher for L-Iditol, demonstrating that the enzyme can process this substrate much more rapidly once bound.

  • Catalytic Efficiency: The kcat/Km value for L-Iditol is approximately 50-fold higher than that for this compound. This stark difference underscores the profound stereoselectivity of sorbitol dehydrogenase, highlighting L-Iditol as the markedly preferred substrate.

Metabolic Pathways and Broader Implications

The differential metabolism of D- and L-Iditol has significant implications in various biological contexts. The polyol pathway, where sorbitol dehydrogenase plays a key role, is implicated in the pathophysiology of diabetic complications.[12][18] An accumulation of sorbitol and other polyols due to increased glucose flux can lead to osmotic stress and cellular damage.

The metabolic fate of D- and L-Iditol is intertwined with central carbohydrate metabolism. L-Iditol is oxidized by L-iditol 2-dehydrogenase (sorbitol dehydrogenase) to L-sorbose.[9] In contrast, this compound can be acted upon by this compound 2-dehydrogenase to form D-sorbose. These keto-sugars can then be further metabolized.

Metabolic_Pathways D-Glucose D-Glucose Sorbitol Sorbitol D-Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Glycolysis Glycolysis Fructose->Glycolysis L-Iditol L-Iditol L-Sorbose L-Sorbose L-Iditol->L-Sorbose L-Iditol 2-Dehydrogenase (Sorbitol Dehydrogenase) This compound This compound D-Sorbose D-Sorbose This compound->D-Sorbose This compound 2-Dehydrogenase

Caption: Simplified metabolic pathways of iditol isomers.

Conclusion

The comparative study of this compound and L-Iditol as enzyme substrates provides a clear illustration of the principle of stereospecificity in enzymatic reactions. Through rigorous kinetic analysis, it is evident that enzymes like sorbitol dehydrogenase exhibit a strong preference for one enantiomer over the other. This knowledge is not only fundamental to our understanding of metabolic pathways but also has practical applications in drug design and development, where the chirality of a molecule can determine its efficacy and safety profile.

For researchers in these fields, a thorough characterization of substrate stereoisomers is not merely an academic exercise but a critical step in the development of novel therapeutics and biotechnological processes.

References

  • Enzyme Stereospecificity. (2022, November 17). YouTube. Retrieved from [Link]

  • This compound 2-dehydrogenase. Grokipedia. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses. PubMed Central. Retrieved from [Link]

  • L-iditol 2-dehydrogenase. Wikipedia. Retrieved from [Link]

  • Iditol. Grokipedia. Retrieved from [Link]

  • Iditol. Wikipedia. Retrieved from [Link]

  • SDH. eClinpath. Retrieved from [Link]

  • Michaelis–Menten kinetics. Wikipedia. Retrieved from [Link]

  • Substrate specificity of sheep liver sorbitol dehydrogenase. PubMed Central. Retrieved from [Link]

  • Sorbitol dehydrogenase. Wikipedia. Retrieved from [Link]

  • Kinetics of Alcohol Dehydrogenase. Columbia University. Retrieved from [Link]

  • Enzyme kinetics – fundamentals of Michaelis-Menten kinetics, etc. YouTube. Retrieved from [Link]

  • Sorbitol dehydrogenase: structure, function and ligand design. PubMed. Retrieved from [Link]

  • Ethanol 'dose-dependent' elimination: Michaelis-Menten v classical kinetic analysis. PubMed. Retrieved from [Link]

  • SORD - Sorbitol dehydrogenase - Homo sapiens (Human). UniProt. Retrieved from [Link]

  • Michaelis-Menten Equation & Enzyme Kinetics - Biochemistry Series. YouTube. Retrieved from [Link]

  • Lesson II Alcohol Dehydrogenase Assay. University of California, Berkeley. Retrieved from [Link]

  • Pathways for the metabolism of sorbitol, mannitol and d-arabitol. ResearchGate. Retrieved from [Link]

  • Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH). International Journal of Science and Research Archive. Retrieved from [Link]

  • Parallel first-order and Michaelis-Menten elimination kinetics of ethanol. Respective role of alcohol dehydrogenase (ADH), non-ADH and first-order pathways. PubMed. Retrieved from [Link]

  • EC 1.1.1.14. IUBMB Nomenclature. Retrieved from [Link]

  • The metabolic pathway of D-sorbitol, L-sorbose and their metabolites in Gluconobacter strains. ResearchGate. Retrieved from [Link]

  • Metabolic pathway of D-xylitol in yeasts. ResearchGate. Retrieved from [Link]

  • Biochemistry, Polyol Or Sorbitol Pathways. StatPearls - NCBI Bookshelf. Retrieved from [Link]

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D-Iditol as a Biomarker for Metabolic Disorders: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic disorders, the identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and monitoring therapeutic efficacy. This guide provides an in-depth technical comparison of D-Iditol as a potential biomarker for metabolic disorders, evaluating its performance against other established and emerging markers. We will delve into the underlying biochemical pathways, present detailed analytical methodologies, and offer a critical perspective on its current standing and future potential in the field.

The Polyol Pathway: A Gateway to Understanding this compound's Role

Metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), now termed metabolic dysfunction-associated steatotic liver disease (MASLD), are characterized by profound alterations in glucose metabolism.[1] Under hyperglycemic conditions, when the primary glucose-utilizing pathways like glycolysis become saturated, the polyol pathway is activated.[1] This alternative metabolic route consists of two primary enzymatic steps.[2]

First, aldose reductase reduces glucose to sorbitol, consuming NADPH in the process.[3] Subsequently, sorbitol dehydrogenase (SDH) oxidizes sorbitol to fructose, converting NAD+ to NADH.[4] this compound is a stereoisomer of sorbitol and its metabolism is intrinsically linked to this pathway. While not a direct intermediate in the glucose-to-fructose conversion, its levels can be influenced by the activity of the polyol pathway enzymes and the overall metabolic state.

The overactivation of the polyol pathway is implicated in the pathogenesis of diabetic complications due to the accumulation of sorbitol, which can cause osmotic stress, and the depletion of NADPH, which is crucial for mitigating oxidative stress.[3][5] The resulting increase in the NADH/NAD+ ratio can also disrupt cellular redox balance and contribute to metabolic dysfunction.[3]

Polyol_Pathway cluster_implications Pathophysiological Consequences Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Oxidative Stress Oxidative Stress Glucose->Oxidative Stress NADPH depletion Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) This compound This compound Sorbitol->this compound Isomerization/Other pathways Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Redox Imbalance Redox Imbalance Fructose->Redox Imbalance NADH increase

Caption: The Polyol Pathway and its link to this compound and metabolic stress.

This compound in the Context of Metabolic Disorders: A Critical Evaluation

While the polyol pathway is clearly implicated in metabolic diseases, the specific role and utility of this compound as a biomarker for common conditions like metabolic syndrome, obesity, and type 2 diabetes are not yet well-established in the scientific literature. Initial research has primarily linked elevated this compound levels to a rare genetic disorder known as galactokinase deficiency.[6]

To provide a comprehensive comparison, this guide will evaluate this compound alongside a panel of more extensively researched biomarkers for metabolic disorders.

Comparative Analysis of Biomarkers for Metabolic Disorders

The ideal biomarker should be easily measurable, highly sensitive and specific, and directly reflect the underlying pathophysiology of the disease. The following table compares this compound with other prominent biomarkers for metabolic disorders.

Biomarker CategoryBiomarkerAdvantagesDisadvantages
Polyols This compound - Potentially reflects polyol pathway activity.- Limited research in common metabolic disorders. - Lack of established clinical reference ranges. - Unclear specificity for particular metabolic diseases.
Sorbitol - Direct product of the polyol pathway. - Elevated levels reported in diabetic complications.[2]- Can be influenced by dietary intake. - May not be as sensitive as other markers for early-stage disease.
Myo-inositol - Altered levels associated with insulin resistance and diabetic nephropathy.[7][8]- Also involved in numerous other cellular processes, potentially reducing specificity.
Inflammatory Markers C-Reactive Protein (CRP) - Well-established marker of systemic inflammation. - Elevated in metabolic syndrome and associated with cardiovascular risk.- Non-specific; levels can be elevated in various inflammatory conditions.
Interleukin-6 (IL-6) - Key pro-inflammatory cytokine involved in insulin resistance.- Short half-life and pulsatile secretion can make measurement challenging.
Adipokines Leptin - Reflects adipose tissue mass and is involved in energy homeostasis. - Elevated levels are associated with obesity and insulin resistance.- Leptin resistance is common in obesity, complicating interpretation.
Adiponectin - Insulin-sensitizing and anti-inflammatory properties. - Low levels are a strong predictor of metabolic syndrome and type 2 diabetes.- Levels can be influenced by genetic factors.
Lipid Profile Triglycerides (TG) - A core component of the metabolic syndrome definition. - Widely available and standardized measurement.- Can be highly variable and influenced by recent diet.
HDL Cholesterol - Inversely correlated with cardiovascular risk. - Included in the diagnostic criteria for metabolic syndrome.- Functionality of HDL particles may be more important than concentration alone.
Liver Enzymes Alanine Aminotransferase (ALT) - Commonly used marker of liver injury in MASLD.- Can be normal in a significant proportion of patients with MASLD.

Experimental Protocols for Polyol Analysis

Accurate and reproducible quantification of polyols in biological matrices is crucial for their evaluation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Protocol 1: GC-MS Analysis of Polyols in Human Plasma (Alditol Acetate Derivatization)

This method is a classic and robust approach for the analysis of carbohydrates and polyols.[9] Derivatization is necessary to make the polar and non-volatile polyols amenable to gas chromatography.

1. Sample Preparation and Protein Precipitation:

  • To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

2. Reduction to Alditols:

  • Add 50 µL of 2 M sodium borohydride (NaBH₄) in 1 M ammonium hydroxide to the supernatant.

  • Incubate at room temperature for 1 hour to reduce aldoses and ketoses to their corresponding alditols.

  • Quench the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.

3. Acetylation:

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add 100 µL of acetic anhydride and 10 µL of 1-methylimidazole as a catalyst.

  • Incubate at 60°C for 30 minutes.

  • Cool the sample and add 500 µL of deionized water to stop the reaction.

  • Vortex and then add 500 µL of dichloromethane to extract the alditol acetates.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the lower organic layer to a GC vial for analysis.

4. GC-MS Analysis:

  • GC Column: A mid-polarity column, such as a 50% phenyl-methylpolysiloxane phase, is suitable.

  • Injection: 1 µL splitless injection.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 500.

GCMS_Workflow Start Plasma Sample Protein_Precipitation Protein Precipitation (Methanol) Start->Protein_Precipitation Reduction Reduction to Alditols (NaBH4) Protein_Precipitation->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation Extraction Liquid-Liquid Extraction (Dichloromethane) Acetylation->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: Workflow for GC-MS analysis of polyols with alditol acetate derivatization.

Protocol 2: LC-MS/MS Analysis of Underivatized Polyols in Human Urine

This method offers the advantage of avoiding the derivatization step, which can simplify sample preparation and reduce variability.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex for 1 minute and then centrifuge at 5,000 x g for 5 minutes to remove any particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of an internal standard solution (e.g., a stable isotope-labeled polyol) in mobile phase A.

  • Filter through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Analysis:

  • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of polar analytes like polyols.

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polyols.

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode is often suitable for polyols. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each polyol and the internal standard.

LCMS_Workflow Start Urine Sample Centrifugation Centrifugation Start->Centrifugation Dilution Dilution with Internal Standard Centrifugation->Dilution Filtration Filtration Dilution->Filtration Analysis LC-MS/MS Analysis Filtration->Analysis

Caption: Workflow for LC-MS/MS analysis of underivatized polyols.

Conclusion and Future Directions

While this compound is biochemically linked to the polyol pathway, which is dysregulated in metabolic disorders, its utility as a standalone biomarker for common conditions such as metabolic syndrome, obesity, and type 2 diabetes is not yet supported by robust clinical evidence. Further research is needed to investigate potential associations and to determine its performance characteristics in large, well-characterized patient cohorts.

In contrast, a panel of established biomarkers, including inflammatory markers, adipokines, and lipid profiles, currently provides a more comprehensive and clinically actionable assessment of metabolic health. For researchers interested in exploring the role of the polyol pathway in metabolic diseases, the detailed analytical protocols provided in this guide offer a starting point for the accurate quantification of this compound and other related polyols.

The future of biomarker discovery in metabolic disorders will likely involve multi-omics approaches that integrate genomics, transcriptomics, proteomics, and metabolomics to identify novel biomarker signatures with improved diagnostic and prognostic power. While this compound's role remains to be fully elucidated, the continued investigation of polyol metabolism will undoubtedly contribute to a deeper understanding of the complex pathophysiology of metabolic diseases.

References

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Sources

Metabolic Divergence: A Technical Guide to D-Iditol vs. Mannitol Processing in Fungal Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Generalist vs. The Specialist

In fungal physiology, polyol metabolism is not merely a carbon sink but a sophisticated mechanism for stress adaptation and cofactor regeneration. While Mannitol serves as the ubiquitous "generalist"—acting as a primary storage compound, osmoprotectant, and ROS scavenger—D-Iditol represents a metabolic "specialist," often appearing as a transient intermediate or a product of specific dehydrogenase promiscuity.

This guide provides a head-to-head analysis of these two stereoisomers. For researchers, the critical distinction lies in the enzymology: Mannitol metabolism is driven by specific, high-flux dehydrogenases (MtDH), whereas this compound processing often relies on the broader specificity of ketose reductases or specific Iditol 2-dehydrogenases (I2D), making it a high-value target for rare sugar bioconversion rather than a central physiological pillar.

Metabolic Architecture & Signaling Pathways

To manipulate these pathways for industrial yield or therapeutic targeting, one must understand the divergence point. Both polyols are derived from hexose phosphates but follow distinct enzymatic routes.

The Divergence Map

The following diagram illustrates the metabolic bifurcation from the central Fructose pool. Note the cofactor requirements: Mannitol synthesis is typically NADPH-driven (anabolic), while Iditol metabolism often interfaces with NAD+-dependent pathways linked to Sorbose.

FungalPolyolMetabolism Glu Glucose F6P Fructose-6-Phosphate Glu->F6P Glycolysis M1P Mannitol-1-Phosphate F6P->M1P MPD Fruc D-Fructose Man D-Mannitol Fruc->Man MtDH (Direct) Sorb D-Sorbose Fruc->Sorb Isomerization (Rare/Bacteria-like) M1P->Man MPP Man->Fruc MtDH (Catabolic) Idit This compound Sorb->Idit Iditol 2-Dehydrogenase (NAD+) HK Hexokinase MPD Mannitol-1-P Dehydrogenase (NADPH) MPP Mannitol-1-P Phosphatase MtDH Mannitol Dehydrogenase (NAD/NADP) SDH Sorbitol/Iditol Dehydrogenase (NAD+)

Figure 1: Metabolic bifurcation of Mannitol and this compound.[1][2][3] Mannitol production is a primary, high-flux pathway via Fructose-6-P. This compound production is often secondary, utilizing D-Sorbose or occurring via promiscuous reduction of ketoses.

Enzymatic & Bioenergetic Comparison

The functional difference between these polyols is dictated by the kinetics of their respective dehydrogenases.

Head-to-Head Profile
FeatureMannitol System (MtDH/MpDH)This compound System (I2D/Sdh)
Primary Enzyme Mannitol-1-phosphate dehydrogenase (MpDH) (EC 1.1.1.[1][4][5]17) Mannitol dehydrogenase (MtDH) (EC 1.1.1.138)This compound 2-dehydrogenase (EC 1.1.1.15) Often overlaps with Sorbitol DH activity
Physiological Role Major: Stress protectant (ROS, Salt), Carbon storage (up to 50% dry weight in Agaricus).[6]Minor: Rare sugar metabolite; often a "dead-end" product unless specific catabolic enzymes are induced.
Cofactor Preference NADPH (Biosynthesis); NAD+ (Catabolism).NAD+ (Predominant). Strongly favors oxidation of Iditol to Sorbose.
Metal Dependency Generally metal-independent (MpDH).Zinc-dependent . Often inhibited by metal chelators (EDTA).
Inhibitors Substrate inhibition at high Fructose conc.Thiol reagents (e.g., p-CMB) due to Cysteine in active site.
Km (Affinity) Low Km (High affinity) for Fructose-6-P (~1-5 mM).Higher Km (Lower affinity) for Iditol; often prefers Sorbitol.
The "Zinc Switch" Mechanism

A critical experimental differentiator is Zinc sensitivity.

  • Mannitol Dehydrogenases (MtDH) in fungi (e.g., Aspergillus parasiticus) are often inhibited by Zn²⁺ or are metal-independent short-chain dehydrogenases.

  • Iditol/Sorbitol Dehydrogenases are typically medium-chain dehydrogenases that require Zn²⁺ for catalysis.

  • Implication: Adding 1mM ZnCl₂ to your assay buffer can differentially modulate these activities, suppressing MtDH while stabilizing I2D.

Experimental Protocols: Differentiation & Quantification

Distinguishing this compound from Mannitol is notoriously difficult because they are stereoisomers with identical molecular weights (182.17 g/mol ). Standard C18 HPLC often fails to resolve them.

Protocol A: High-Resolution HPLC Separation

Principle: Ligand-exchange chromatography using Calcium (Ca²⁺) or Lead (Pb²⁺) forms complexes with hydroxyl groups in specific spatial orientations, resolving the stereoisomers.

Workflow:

  • Column Selection: Use a cation-exchange column in Calcium form (e.g., Sugar-Pak I or Aminex HPX-87C).

    • Note: Pb²⁺ columns (Aminex HPX-87P) offer higher resolution but require strict removal of anions (sulfate/phosphate) to prevent column fouling.

  • Mobile Phase: Degassed, deionized water (Milli-Q), 18 MΩ.

    • Critical: Do not use buffer salts; they displace the Ca²⁺ ligand.

  • Conditions:

    • Temperature: 80°C - 85°C (High temperature improves mass transfer and peak shape).

    • Flow Rate: 0.5 - 0.6 mL/min.

  • Detection: Refractive Index (RID).[7] UV is useless as polyols lack chromophores.

Expected Retention Order (Ca²⁺ Column): Glucose


Mannitol 

Iditol

Sorbitol. (Mannitol typically elutes earlier than Iditol due to weaker complexation with Ca²⁺).
Protocol B: Enzymatic Discrimination Assay

When HPLC is unavailable, use differential enzymatic oxidation.

Reagents:

  • Buffer A: 100 mM Glycine-NaOH, pH 9.5 (High pH drives oxidation).

  • Buffer B: 100 mM Potassium Phosphate, pH 7.0.

  • Enzyme 1: Commercial Candida Mannitol Dehydrogenase (Specific for Mannitol).

  • Enzyme 2: Sheep Liver Sorbitol Dehydrogenase (Accepts Iditol, rejects Mannitol).

  • Cofactor: 2 mM NAD+.

Procedure:

  • Prepare cell-free fungal extract.[8]

  • Aliquot 1 (Mannitol Test): Mix Extract + Buffer A + NAD+ + Specific MtDH. Measure A340nm (NADH production).

  • Aliquot 2 (Iditol Test): Mix Extract + Buffer A + NAD+ + Sorbitol/Iditol DH. Measure A340nm.

  • Calculation:

    • Correction: You must subtract Sorbitol contribution (determined via separate HPLC or specific assay) to isolate Iditol values.

Industrial & Therapeutic Implications[9]

Fungal Pathogenicity & Drug Targets
  • Mannitol: Virulence factor.[2] Fungi (e.g., Alternaria, Cryptococcus) secrete Mannitol to quench host-derived ROS (Reactive Oxygen Species).[2][9]

    • Drug Strategy: Inhibiting MtDH renders the fungus susceptible to oxidative burst by the host immune system.

  • Iditol: Not a virulence factor. Accumulation is often a sign of metabolic dysregulation (e.g., Galactokinase deficiency mimics).

Bioconversion Potential
  • Rare Sugar Production: this compound is a precursor for D-Gulose , a rare sugar.

  • Strain Engineering: To produce this compound, researchers engineer Gluconobacter or yeast strains by:

    • Overexpressing Sorbitol Dehydrogenase (SDH) .

    • Deleting Mannitol Dehydrogenase (MtDH) to prevent carbon loss to the mannitol pool.

    • Feeding D-Sorbose as the precursor.

References

  • Solomon, P. S., et al. (2007).[2] "Mannitol metabolism in fungi: A complex system with multiple functions." Fungal Genetics and Biology. Link

  • Voegele, R. T., et al. (2005).[2] "The role of mannitol dehydrogenase in the interaction between the rust fungus Uromyces fabae and its host." Plant Physiology. Link

  • Witteveen, C. F., & Visser, J. (1995).[2] "Polyol pools in Aspergillus niger."[2] Metabolic Engineering. Link

  • Shaw, D. R. (1956).[3] "Polyol dehydrogenases. 3. Galactitol dehydrogenase and this compound dehydrogenase."[3] Biochemical Journal. Link

  • Shimadzu Application Data. (2014). "Analysis of Mannitol and Sorbitol using Ligand Exchange Chromatography." Technical Report. Link

Sources

A Researcher's Guide to D-Iditol Metabolism: Bridging the Gap Between In Vitro Precision and In Vivo Complexity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic diseases and drug development, understanding the nuances of D-Iditol (more commonly known as sorbitol) metabolism is critical. This pathway, often called the polyol pathway, is a key player in the pathophysiology of diabetic complications.[1][2] Dissecting its behavior requires a dual approach, leveraging the controlled, mechanistic focus of in vitro systems and the systemic, physiological relevance of in vivo models. This guide provides an in-depth comparison of these methodologies, offering field-proven insights into experimental design and data interpretation.

The Polyol Pathway: A Double-Edged Sword

Under normal glucose conditions (normoglycemia), the majority of cellular glucose is rapidly phosphorylated by hexokinase and enters the glycolytic pathway.[1] The polyol pathway represents a minor, alternative route for glucose metabolism.[1][3] However, in states of hyperglycemia, such as in diabetes mellitus, the glycolytic pathway becomes saturated.[1] This surplus glucose shunts into the polyol pathway, dramatically increasing its activity.[1][4]

The pathway consists of two primary enzymatic steps:

  • Aldose Reductase (AR) : This rate-limiting enzyme reduces glucose to this compound (sorbitol), consuming NADPH as a cofactor.[3][5][6]

  • Sorbitol Dehydrogenase (SDH) : This enzyme then oxidizes sorbitol to fructose, using NAD+ as a cofactor.[3][5]

This hyperactivity under hyperglycemic conditions leads to several pathological consequences, including osmotic stress from sorbitol accumulation, oxidative stress due to NADPH depletion, and an altered NADH/NAD+ ratio, all of which contribute to tissue damage in the lens, nerves, and kidneys.[1][7][8]

Part 1: The Controlled Environment: In Vitro Methodologies

In vitro studies are indispensable for dissecting the fundamental biochemistry of the polyol pathway. They allow for the precise measurement of enzyme kinetics and cellular metabolic flux in a highly controlled, isolated environment.

A. Isolated Enzyme Kinetics

The foundational level of in vitro analysis involves purifying Aldose Reductase and Sorbitol Dehydrogenase to study their kinetic properties. This approach provides the most direct measurement of how these enzymes function, their affinity for substrates, and their susceptibility to inhibitors.

Key Experimental Protocol: Spectrophotometric Enzyme Activity Assay

This protocol is a standard method for determining the kinetic parameters (Km and Vmax) of SDH.[9][10]

Objective: To measure the rate of NAD+ reduction to NADH, which is directly proportional to SDH activity.

Principle: The conversion of sorbitol to fructose by SDH is coupled with the reduction of NAD+ to NADH. The formation of NADH can be monitored by the increase in absorbance at 340 nm.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl buffer, pH 9.0.[10]

    • NAD+ Solution: 20 mM NAD+ in distilled water.[10]

    • Substrate Solution (D-Sorbitol): 500 mM D-Sorbitol in assay buffer.[10]

    • Enzyme Solution: Purified or partially purified SDH diluted in 50mM Tris-HCl with 1 mg/mL BSA to a working concentration (e.g., 5-10 U/mL).[10]

  • Reaction Setup:

    • In a quartz cuvette, prepare a 3.0 mL reaction mixture containing 2.4 mL of Assay Buffer, 0.3 mL of NAD+ solution, and 0.3 mL of D-Sorbitol solution.[10]

    • Incubate the mixture at a constant temperature (e.g., 30°C or 37°C) for approximately 3-5 minutes to allow the temperature to equilibrate.[10][11]

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the enzyme solution to the cuvette and mix immediately.[10]

    • Place the cuvette in a spectrophotometer set to 340 nm.

    • Record the change in absorbance over time (ΔAbs340/minute) in the initial, linear phase of the reaction.[10]

  • Calculation: The enzyme activity is calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

A similar assay can be performed for Aldose Reductase by monitoring the oxidation of NADPH to NADP+ at 340 nm.

Data Presentation: Enzyme Kinetic Parameters

EnzymeSpecies/TissueSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Sorbitol Dehydrogenase Chicken LiverD-Sorbitol3.2 +/- 0.54Not Specified[12]
Chicken LiverNAD+0.21 +/- 0.062Not Specified[12]
Aldose Reductase Human (various)GlucoseHigh (low affinity)Not Specified[3][6]

Note: Absolute Vmax values are highly dependent on enzyme purity and assay conditions.

B. Cell Culture Models

Cultured cells provide a more complex system to study the polyol pathway within a cellular context. This allows researchers to investigate metabolic flux, the effects of high glucose environments, and the impact of pathway activation on cellular health (e.g., oxidative stress, apoptosis). Common cell lines include retinal pigment epithelial cells, lens epithelial cells, and Schwann cells.[13]

Key Experimental Protocol: Metabolite Quantification via HPLC

Objective: To measure the intracellular accumulation of this compound (sorbitol) and fructose in cultured cells exposed to high glucose.

Principle: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector) can separate and quantify polyols and sugars from cellular extracts.[14][15][16][17]

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., human retinal pigment epithelial cells) and grow to near confluence. Expose cells to normal glucose (e.g., 5 mM) or high glucose (e.g., 30 mM) conditions for a set period (e.g., 24-48 hours).

  • Sample Preparation (Cell Lysate):

    • Wash cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular sugars.

    • Harvest cells using a cell scraper (avoiding proteolytic enzymes).[11]

    • Homogenize or sonicate the cell pellet in a precise volume of cold buffer.[11]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.[11][18]

    • Collect the supernatant for analysis.[11][18]

  • HPLC Analysis:

    • Column: Use a column suitable for carbohydrate analysis, such as an Aminex HPX-87 series column.[14]

    • Mobile Phase: Typically, ultrapure water is used as the mobile phase.[14]

    • Detection: A Refractive Index (RI) detector is commonly used for sugar and polyol detection.[14]

    • Quantification: Run a standard curve with known concentrations of sorbitol and fructose to quantify the amounts in the cell samples. Normalize results to total protein content of the lysate.

Visualization: In Vitro Experimental Workflow

InVitro_Workflow Start Cell Culture (e.g., Retinal Epithelial Cells) Treatment Experimental Conditions - Normal Glucose (5mM) - High Glucose (30mM) Start->Treatment Incubation (24-48h) Harvest Cell Harvesting & Lysis (Scraping, Sonication) Treatment->Harvest Extraction Supernatant Collection (Centrifugation) Harvest->Extraction Analysis Metabolite Quantification (HPLC-RI) Extraction->Analysis Data Data Analysis (Sorbitol & Fructose Levels normalized to protein) Analysis->Data

Caption: General workflow for a cell-based in vitro study of this compound metabolism.

Strengths and Limitations of In Vitro Approaches
  • Strengths: High level of control, excellent for mechanistic and kinetic studies, lower cost, higher throughput, and circumvents ethical concerns of animal use.

  • Limitations: Lack of systemic context (no hormonal or neuronal regulation), artificial environment may not reflect true cellular physiology, and results may not always translate directly to a whole organism.[19][20]

Part 2: The Systemic View: In Vivo Methodologies

In vivo studies are essential for understanding the physiological consequences of polyol pathway activation in the context of a complete, living organism. Animal models, particularly chemically-induced diabetic rodents, are the cornerstone of this research.[5]

A. Animal Models of Diabetes

The most common method for inducing a model of Type 1 diabetes is through the administration of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.[21][22]

Key Experimental Protocol: Induction of Diabetes with Streptozotocin (STZ)

Objective: To create a hyperglycemic animal model that mimics Type 1 diabetes to study the long-term effects of polyol pathway activation.

Principle: STZ is transported into pancreatic β-cells via the GLUT2 glucose transporter. Inside the cell, it causes DNA alkylation, leading to cell death and profound insulin deficiency.[22]

Step-by-Step Methodology:

  • Animal Preparation: Use adult male rats (e.g., Sprague-Dawley, 250-300g).[21] A short fasting period (6-8 hours) may be required.[23]

  • STZ Preparation: STZ is unstable in neutral solutions and must be prepared fresh immediately before injection.[23][24] Dissolve STZ powder in a cold, sterile citrate buffer (pH 4.5) to protect it from degradation.[23]

  • Administration: Inject a single intraperitoneal (IP) dose of STZ. A common dosage for rats is between 40-70 mg/kg.[23][24]

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels consistently above 250-300 mg/dL are considered diabetic and can be used for the study.

  • Animal Care: Diabetic animals will exhibit polyuria and polydipsia, requiring diligent care, including readily available water and regular cage cleaning.[25] Insulin may be administered to prevent severe weight loss and mortality, depending on the experimental goals.[24]

B. Tissue Analysis

After a period of sustained hyperglycemia (typically several weeks to months), tissues known to be affected by diabetic complications (e.g., lens, sciatic nerve, kidney, skeletal muscle) are harvested for analysis.[26][27]

Key Experimental Protocol: Tissue Sorbitol Quantification

Objective: To measure the accumulation of this compound (sorbitol) in target tissues of diabetic animals.

Methodology: The protocol is similar to that for cell culture analysis.

  • Tissue Harvesting: Euthanize the animal and quickly dissect the target tissues. Rinse with ice-cold PBS to remove blood.[11]

  • Homogenization: Weigh the tissue and homogenize it in a cold buffer.[11]

  • Extraction & Analysis: Follow the same centrifugation and HPLC analysis steps as described for cell lysates. Results are typically expressed as nmol or µmol of sorbitol per mg or g of tissue weight.

Data Presentation: Tissue Sorbitol Accumulation in Diabetic Rats

TissueConditionSorbitol Level (nmol/mg protein)Fold IncreaseReference
Rat Retina Control~1.5-[5]
Diabetic (STZ)~7.0~4.7x[5]
Rat Skeletal Muscle (EDL) Control~0.5-[26]
Diabetic (STZ, no insulin)~1.5~3.0x[26]
Rat Skeletal Muscle (SOL) Control~0.6-[26]
Diabetic (STZ, no insulin)~1.8~3.0x[26]

Visualization: In Vivo Experimental Workflow

InVivo_Workflow Start Animal Model (e.g., Sprague-Dawley Rats) Induction Diabetes Induction (Single IP injection of STZ) Start->Induction Confirmation Confirmation of Hyperglycemia (Blood Glucose > 250 mg/dL) Induction->Confirmation 48-72 hours Aging Chronic Hyperglycemia Period (8-12 weeks) Confirmation->Aging Harvest Tissue Harvesting (Lens, Sciatic Nerve, Kidney) Aging->Harvest Analysis Metabolite Quantification (HPLC) Harvest->Analysis

Caption: General workflow for an in vivo animal study of this compound metabolism.

Strengths and Limitations of In Vivo Approaches
  • Strengths: High physiological relevance, allows for the study of systemic effects and long-term complications, essential for preclinical drug efficacy and safety testing.

  • Limitations: More complex and costly, lower throughput, significant biological variability, and ethical considerations. Extrapolating results from rodent models to human physiology must be done with caution.[19]

Part 3: Synthesis and Synergy: Connecting the Bench to the Organism

Neither in vitro nor in vivo studies alone can provide a complete picture. The true power of metabolic research lies in the integration of both approaches. In vitro experiments provide mechanistic hypotheses that can be tested for physiological relevance in vivo.

The Iterative Cycle of Research:

  • Discovery (In Vitro): An in vitro screen of compounds might identify a potent inhibitor of Aldose Reductase.[4][28] Kinetic studies would reveal its mechanism of inhibition (e.g., competitive, non-competitive).

  • Validation (In Vivo): This lead compound is then tested in a diabetic rat model. The key question is not just whether it inhibits the enzyme, but whether this inhibition prevents the downstream pathology. Researchers would measure tissue sorbitol levels and assess endpoints for complications, like nerve conduction velocity or cataract formation.[27]

  • Refinement (In Vitro to In Vivo): An inhibitor might show high potency in vitro but fail in vivo due to poor bioavailability, rapid metabolism, or off-target effects.[19] This feedback loop sends researchers back to the bench to refine the compound or investigate the discrepancy. For instance, the metabolic rate measured in vitro can sometimes be significantly different from the clearance rate observed in vivo, suggesting factors like extrahepatic metabolism are at play.[19]

Visualization: The Research Feedback Loop

Research_Cycle InVitro In Vitro Studies (Enzyme Assays, Cell Culture) - Identify Mechanisms - Screen Inhibitors Hypothesis Generate Hypothesis InVitro->Hypothesis Mechanistic Insight InVivo In Vivo Studies (Animal Models) - Test Physiological Relevance - Assess Efficacy & Safety Hypothesis->InVivo Test in Organism Data Analyze Clinical Relevance & Refine InVivo->Data Systemic Data Data->InVitro New Questions

Caption: The synergistic relationship between in vitro and in vivo research.

Conclusion

The study of this compound metabolism is a prime example of the necessity of a multi-faceted research strategy. In vitro models provide the granular detail needed to understand enzyme function and cellular response in isolation. In vivo models place this knowledge into the complex, integrated system of a living organism, revealing the ultimate physiological and pathological consequences. For drug development professionals and researchers, mastering the application and interpretation of both methodologies is not just beneficial—it is essential for translating fundamental biochemical discoveries into effective therapeutic strategies for diabetic complications.

References

  • Comparison of In Vivo Derived and Scaled In Vitro Metabolic Rate Constants for Several Volatile Organic Compounds (VOCs) - PMC - NIH. (2020-09-15). National Institutes of Health. [Link]

  • Increased Sorbitol Pathway Activity Generates Oxidative Stress in Tissue Sites for Diabetic Complications | Request PDF. ResearchGate. [Link]

  • polyol pathway: a review on a potential target for the prevention of diabetic complications. ResearchGate. [Link]

  • Studies of Rat and Human Retinas Predict a Role for the Polyol Pathway in Human Diabetic Retinopathy. (2004-09-01). American Diabetes Association. [Link]

  • Sorbitol (Polyol) Pathway | Sugar Alcohols, Enzymes, Purpose, Diabetes & Health Problems. (2023-10-25). YouTube. [Link]

  • Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf. (2023-07-17). National Institutes of Health. [Link]

  • The Synergistic Effects of Polyol Pathway-Induced Oxidative and Osmotic Stress in the Aetiology of Diabetic Cataracts. MDPI. [Link]

  • QuantiChromTM Sorbitol Dehydrogenase Kit (DSDH-100). BioAssay Systems. [Link]

  • SORBITOL DEHYDROGENASE (SORDH). NIPRO. [Link]

  • Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. National Institutes of Health. [Link]

  • Skeletal Muscle Sorbitol Levels in Diabetic Rats with and without Insulin Therapy and Endurance Exercise Training - PMC. National Institutes of Health. [Link]

  • Effects of glucose on sorbitol pathway activation, cellular redox, and metabolism of myo-inositol, phosphoinositide, and diacylglycerol in cultured human retinal pigment epithelial cells - PMC. National Institutes of Health. [Link]

  • An Isocratic HPLC Method for the Determination of Sorbitol and Glycerol in Pharmaceutical Formulations. ResearchGate. [Link]

  • STZ-Induced Diabetes Model – Protocol. NDI Neuroscience. [Link]

  • Insights from the fructose-derived product glucoselysine: Revisiting the polyol pathway in diabetic complications. PubMed. [Link]

  • (PDF) Species Difference in the In vitro and In vivo Metabolism of Amtolmetin Guacil. ResearchGate. [Link]

  • Polyol pathway: A possible mechanism of diabetes complications in the eye. Mathebula. [Link]

  • Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver. ResearchGate. [Link]

  • New Insights into the Catalytic Mechanism of Aldose Reductase: A QM/MM Study. ACS Omega. [Link]

  • Study on detection methods for sorbitol. SciSpace. [Link]

  • Streptozotocin-Induced Diabetic Models in Mice and Rats. PubMed. [Link]

  • Comparison of glucose, sorbitol and fructose accumulation in lens and liver of diabetic and insulin-treated rats and mice. PubMed. [Link]

  • An isocratic HPLC method for the determination of sorbitol and glycerol in pharmaceutical formulations. Semantic Scholar. [Link]

  • In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]Indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. ResearchGate. [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. MDPI. [Link]

  • WVU IACUC Model Guidance Sheet: Use of Streptozotocin (STZ) for Diabetes Induction in Animals. West Virginia University. [Link]

  • Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology. [Link]

  • HPLC Method for Sugar Analysis in Juices. Scribd. [Link]

  • Activation of aldose reductase from human tissues. PubMed. [Link]

  • How can I make a diabetic rat model using streptozotocin? ResearchGate. [Link]

  • Redox imbalance stress in diabetes mellitus: Role of the polyol pathway. PubMed Central. [Link]

  • An isocratic HPLC method for the determination of sorbitol and glycerol in pharmaceutical formulations. PubMed. [Link]

  • Sorbitol Dehydrogenase Assay Kit (BA0056). Assay Genie. [Link]

  • Diabetes-induced increases in vascular permeability and changes in granulation tissue levels of sorbitol, myo-inositol, chiro-inositol, and scyllo-inositol are prevented by sorbinil. PubMed. [Link]

  • In vitro and in vivo studies on the metabolism of 1,3-diaminobenzene: Comparison of metabolites formed by the perfused rat liver, primary rat hepatocyte cultures, hepatic rat microsomes and the whole rat. PubMed. [Link]

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The Discerning Enzyme: A Comparative Guide to the Structural Basis of D-Iditol and Epimer Recognition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the principles of molecular recognition is paramount. The exquisite specificity of enzymes, often discriminating between substrates that differ by the orientation of a single hydroxyl group, provides a masterclass in stereoselective chemistry. This guide delves into the structural basis for enzymatic recognition of D-iditol and its epimers, offering a comparative analysis grounded in experimental data and computational insights. We will explore how enzymes like sorbitol dehydrogenase differentiate between these closely related sugar alcohols, a process with significant implications for metabolic studies and the design of targeted therapeutics.

The Challenge of Stereoisomers: An Introduction to this compound and its Epimers

This compound is a six-carbon sugar alcohol, or alditol. Its biological significance is intertwined with that of its epimers, which are stereoisomers that differ in the configuration at only one chiral center. The most prominent epimers of this compound include D-sorbitol (D-glucitol), D-mannitol, and D-galactitol. These molecules play roles in various metabolic pathways, and their aberrant accumulation is linked to pathological conditions, most notably diabetic complications.[1]

The ability of enzymes to selectively bind and catalyze reactions with one epimer over another is a fundamental aspect of their function. This guide will dissect the structural nuances that govern this recognition, providing a framework for understanding and predicting enzyme-substrate interactions.

A Tale of Two Hydroxyls: Structural Distinctions Between this compound and its Epimers

The subtle yet critical differences in the three-dimensional arrangement of hydroxyl groups along the carbon chain of these alditols dictate their interaction with an enzyme's active site.

  • This compound vs. D-Sorbitol (D-Glucitol): These are C2 epimers. The hydroxyl group at the second carbon atom is oriented differently between the two molecules.

  • This compound vs. D-Mannitol: These are also C2 epimers. Similar to sorbitol, the stereochemistry at the C2 position distinguishes this compound from D-mannitol.

  • This compound vs. D-Galactitol: These are C4 epimers, with the differing hydroxyl group orientation at the fourth carbon atom.

These seemingly minor variations have profound effects on the overall shape and hydrogen bonding potential of each molecule, forming the basis for their differential recognition by enzymes.

The Arbiter of Specificity: Sorbitol Dehydrogenase (L-Iditol 2-Dehydrogenase)

Sorbitol dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase (EC 1.1.1.14), is a key enzyme in the polyol pathway that catalyzes the NAD+-dependent oxidation of sorbitol to fructose.[2] This enzyme exhibits broad substrate specificity, acting on various polyols, but with distinct preferences.[3][4]

Comparative Enzyme Kinetics: A Quantitative Look at Substrate Preference

To objectively compare the recognition of this compound and its epimers by sorbitol dehydrogenase, we turn to steady-state kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is often used as an inverse measure of the enzyme's affinity for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following table summarizes the kinetic constants for the oxidation of this compound and its epimers by sheep liver sorbitol dehydrogenase, providing a clear quantitative comparison of their recognition by the enzyme.[3][4]

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)
This compound1.82.81.6 x 103
D-Sorbitol (L-Glucitol)0.2711.04.1 x 104
D-MannitolNo activity--
D-Galactitol141.28.6 x 101

Data from Lindstad and McKinley-McKee (1998) for sheep liver sorbitol dehydrogenase at pH 7.0.

Analysis of Kinetic Data:

The data clearly demonstrates that sheep liver sorbitol dehydrogenase has a strong preference for D-sorbitol, as indicated by its low Km and high kcat, resulting in the highest catalytic efficiency. This compound is also a substrate, but with a significantly lower affinity and turnover rate compared to D-sorbitol. D-galactitol is a very poor substrate, exhibiting a high Km and low kcat. Notably, D-mannitol is not a substrate for this enzyme under the tested conditions. This stark difference in reactivity highlights the enzyme's exquisite stereoselectivity.

The Structural Blueprint for Recognition: The Active Site of Sorbitol Dehydrogenase

The crystal structure of human sorbitol dehydrogenase (PDB ID: 1PL7) reveals a well-defined active site containing a catalytic zinc ion.[5] This zinc ion is coordinated by the side chains of three amino acid residues: Cys44, His69, and Glu70, with a water molecule completing the coordination sphere in the apoenzyme.[5] The binding of the substrate and the coenzyme NAD+ induces conformational changes that position the substrate for catalysis.

The specificity of sorbitol dehydrogenase for its substrates is determined by the precise arrangement of amino acid residues within the active site, which form a network of hydrogen bonds and hydrophobic interactions with the polyol substrate. The differential binding of this compound and its epimers can be attributed to the steric hindrance and the disruption of this optimal hydrogen-bonding network caused by the altered stereochemistry of the hydroxyl groups.

Enzyme_Active_Site cluster_Enzyme Sorbitol Dehydrogenase Active Site cluster_Substrates Substrates His69 His69 Cys44 Cys44 Glu70 Glu70 ZN Zn²⁺ ZN->His69 Coordination ZN->Cys44 Coordination ZN->Glu70 Coordination Substrate_Pocket Substrate Binding Pocket D_Sorbitol D-Sorbitol (Optimal Fit) D_Sorbitol->Substrate_Pocket Strong H-bonds Favorable orientation D_Iditol This compound (Suboptimal Fit) D_Iditol->Substrate_Pocket Weaker H-bonds Steric hindrance at C2 D_Mannitol D-Mannitol (No Fit) D_Mannitol->Substrate_Pocket Steric Clash at C2 Prevents binding

Caption: Differential binding of D-sorbitol and its epimers in the active site of sorbitol dehydrogenase.

Experimental Workflows for Elucidating Enzyme Specificity

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

Workflow for Comparative Kinetic Analysis

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Assay cluster_Analysis Data Analysis P1 Enzyme Purification A1 Spectrophotometric Assay Setup P1->A1 P2 Substrate Preparation (this compound & Epimers) P2->A1 P3 Buffer & Coenzyme (NAD⁺) Preparation P3->A1 A2 Vary Substrate Concentration A1->A2 A3 Measure Initial Reaction Rates (ΔAbsorbance of NADH at 340 nm) A2->A3 D1 Michaelis-Menten Plot A3->D1 D2 Lineweaver-Burk Plot A3->D2 D3 Calculation of Km, Vmax, kcat D1->D3 D2->D3

Caption: Experimental workflow for determining and comparing enzyme kinetic parameters.

Detailed Protocol: Spectrophotometric Assay for Sorbitol Dehydrogenase Activity

This protocol outlines the determination of kinetic parameters for sorbitol dehydrogenase by monitoring the production of NADH at 340 nm.[6][7]

Materials:

  • Purified sorbitol dehydrogenase

  • This compound, D-sorbitol, D-mannitol, D-galactitol stock solutions (e.g., 1 M in water)

  • NAD+ stock solution (e.g., 20 mM in buffer)[8]

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)[8]

  • UV-Vis spectrophotometer and cuvettes

  • Micropipettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer and NAD+ at a final concentration of, for example, 1 mM.

  • Substrate Addition: Add varying concentrations of the substrate (this compound or its epimers) to the reaction mixture. It is recommended to use a range of concentrations bracketing the expected Km value.

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder (e.g., at 30°C) for 3-5 minutes to allow the temperature to equilibrate.[8]

  • Initiate Reaction: Add a small, fixed amount of purified sorbitol dehydrogenase to the cuvette to initiate the reaction. The final enzyme concentration should be chosen to give a linear reaction rate for a reasonable period (e.g., 1-3 minutes).

  • Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record the absorbance at regular intervals (e.g., every 15 seconds) for several minutes.

  • Calculate Initial Velocity: Determine the initial velocity (v0) from the linear portion of the absorbance versus time plot. The rate of reaction can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.

  • Data Analysis: Plot the initial velocities against the corresponding substrate concentrations to generate a Michaelis-Menten plot. For a more accurate determination of Km and Vmax, create a Lineweaver-Burk plot (1/v0 vs. 1/[S]).

  • Calculate kcat: The turnover number (kcat) can be calculated from the Vmax and the total enzyme concentration ([E]T) using the equation: kcat = Vmax / [E]T.

Protocol Outline: Comparative Structural Analysis via Molecular Docking

Molecular docking simulations can provide valuable insights into the binding modes of different substrates within the enzyme's active site.[9] This protocol provides a general workflow using UCSF Chimera and AutoDock Vina.

Software:

  • UCSF Chimera

  • AutoDock Vina

Procedure:

  • Protein Preparation:

    • Download the crystal structure of sorbitol dehydrogenase from the Protein Data Bank (PDB) (e.g., 1PL7).

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands or inhibitors.

    • Add hydrogen atoms and assign partial charges to the protein atoms.

    • Save the prepared protein structure as a PDB file.

  • Ligand Preparation:

    • Obtain the 3D structures of this compound, D-sorbitol, D-mannitol, and D-galactitol (e.g., from PubChem).

    • Open each ligand file in UCSF Chimera.

    • Add hydrogen atoms and assign charges.

    • Save each prepared ligand as a MOL2 file.

  • Molecular Docking with AutoDock Vina:

    • Use the AutoDock Vina plugin within UCSF Chimera.

    • Define the receptor (the prepared protein structure).

    • Define the ligand (one of the prepared epimer structures).

    • Define the search space (grid box) to encompass the active site of the enzyme. The active site can be identified based on the location of the catalytic zinc ion and surrounding residues.

    • Run the docking simulation.

  • Analysis of Docking Results:

    • Visualize the predicted binding poses of each ligand within the active site.

    • Analyze the hydrogen bonding interactions and steric clashes between the ligand and the active site residues.

    • Compare the predicted binding affinities (docking scores) for each epimer. A more negative score generally indicates a more favorable binding interaction.

    • Correlate the docking results with the experimental kinetic data to build a comprehensive understanding of the structural basis for substrate recognition.

Conclusion: From Structure to Function and Beyond

The remarkable ability of sorbitol dehydrogenase to discriminate between this compound and its epimers is a testament to the precision of enzymatic catalysis. This guide has demonstrated that this specificity arises from a confluence of factors, including the precise three-dimensional arrangement of hydroxyl groups on the substrate and the complementary architecture of the enzyme's active site. The combination of experimental kinetic data and computational modeling provides a powerful approach to unraveling the molecular basis of this recognition.

For researchers in drug development, these principles are directly applicable to the design of specific enzyme inhibitors. By understanding the key interactions that govern substrate binding, it is possible to design molecules that bind with high affinity and selectivity, offering a rational approach to the development of novel therapeutics. The experimental and computational workflows detailed in this guide provide a practical framework for pursuing such investigations, ultimately contributing to a deeper understanding of enzyme function and its application in medicine.

References

  • Lindstad, R. I., & McKinley-McKee, J. S. (1998). Substrate specificity of sheep liver sorbitol dehydrogenase. European Journal of Biochemistry, 252(1), 123-131. [Link]

  • Jeffery, J., & Jörnvall, H. (1988). Enzyme relationships in a sorbitol pathway that bypasses glycolysis and pentose phosphates in glucose metabolism. Proceedings of the National Academy of Sciences, 85(9), 2945-2949. [Link]

  • El-Kabbani, O., Darmanin, C., & Chung, R. P. (2004). Sorbitol dehydrogenase: structure, function and ligand design. Current medicinal chemistry, 11(4), 465–476. [Link]

  • Pauly, T. A., Ekstrom, J. L., Beebe, D. A., Chrunyk, B. A., Cunningham, D., Griffor, M. C., ... & D'Amico, D. C. (2003). The structure of human sorbitol dehydrogenase. Acta Crystallographica Section D: Biological Crystallography, 59(6), 967-974. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605-1612. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Lindstad, R. I., & McKinley-McKee, J. S. (1992). The kinetic mechanism of sheep liver sorbitol dehydrogenase. European journal of biochemistry, 210(3), 647-652. [Link]

  • El-Kabbani, O., Darmanin, C., & Chung, R. P. (2004). Sorbitol dehydrogenase: structure, function and ligand design. Current medicinal chemistry, 11(4), 465–476. [Link]

  • Wikipedia contributors. (2023, December 1). L-iditol 2-dehydrogenase. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

  • RCSB Protein Data Bank. (n.d.). 1PL7: Human Sorbitol Dehydrogenase (apo). Retrieved January 30, 2026, from [Link]

  • UniProt Consortium. (n.d.). SORD - Sorbitol dehydrogenase - Homo sapiens (Human). UniProtKB. Retrieved January 30, 2026, from [Link]

  • NIPRO. (n.d.). SORBITOL DEHYDROGENASE (SORDH). Retrieved January 30, 2026, from a general search of the Nipro website as a direct link was not available.
  • eClinpath. (n.d.). SDH. Retrieved January 30, 2026, from [Link]

  • Grokipedia. (n.d.). This compound 2-dehydrogenase. Retrieved January 30, 2026, from a general search as a direct link was not available.
  • Hossain, M. S., & Wall, J. G. (2020). Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses. PloS one, 15(6), e0234293. [Link]

  • National Center for Biotechnology Information. (n.d.). SORD sorbitol dehydrogenase [Homo sapiens (human)]. Gene - NCBI. Retrieved January 30, 2026, from [Link]

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological reviews, 80(3), 1107–1213. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual screening with AutoDock Vina. Nature protocols, 11(5), 905–919. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. [Link]

  • Salentin, S., Haupt, V. J., Daminelli, S., & Schroeder, M. (2019). Protein-ligand docking with AutoDock Vina and UCSF Chimera. In Methods in molecular biology (Vol. 2053, pp. 147-160). Humana, New York, NY. [Link]

  • McPherson, A., & Gavira, J. A. (2014). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology Communications, 70(1), 2-13. [Link]

  • Quinn, D. (2020, November 24). Enzyme identification, enzyme screening & engineering for novel industrial enzymes [Video]. YouTube. [Link]

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